1-Butanethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
butane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S/c1-2-3-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAQPCDUOCURKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S, Array | |
| Record name | BUTYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/286 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-BUTYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23601-34-5 (mercury(+2) salt), 36169-16-1 (tin(+2) salt), 4779-86-6 (hydrochloride salt) | |
| Record name | 1-Butyl mercaptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6026824 | |
| Record name | 1-Butanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyl mercaptan appears as a clear, colorless liquid with a strong skunk-like odor. Flash point in range -18 to 43 °F. Less dense than water and slightly soluble in water. Vapors heavier than air., Liquid, Colorless liquid with a strong, garlic-, cabbage-, or skunk-like odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with garlic or skunk-like odour, Colorless liquid with a strong, garlic-, cabbage-, or skunk-like odor. | |
| Record name | BUTYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/286 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Butanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanethiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/184 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-Butanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-BUTYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Butanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/513/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | BUTYL MERCAPTAN (BUTANETHIOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/102 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butyl mercaptan | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0083.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
229.3 °F at 760 mmHg (USCG, 1999), 97.2 - 101.7 °C, Forms azeotropic mixture with butyl alcohol (bp: 97.8 °C; 85.16% butanethiol) & with butyl alcohol and water; mobile, 98.50 °C. @ 760.00 mm Hg, 98 °C, 209 °F | |
| Record name | BUTYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/286 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-BUTYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Butanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-BUTYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYL MERCAPTAN (BUTANETHIOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/102 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butyl mercaptan | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0083.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
55 °F (USCG, 1999), 2 °C, 35 °F (2 °C) (Closed cup), 2 °C c.c., 55 °F, 35 °F | |
| Record name | BUTYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/286 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Butanethiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/184 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-BUTYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-BUTYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYL MERCAPTAN (BUTANETHIOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/102 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butyl mercaptan | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0083.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.06 % (NIOSH, 2023), Slightly soluble in chloroform, Very soluble in alcohol, ether, liquid hydrogen sulfide, In water, 595 mg/L at 25 °C, 0.597 mg/mL at 20 °C, Solubility in water, g/100ml: 0.06, 0.6 g in 100 ml water; slightly soluble in oils, 1 ml in 1 ml 95% alcohol (in ethanol), 0.06% | |
| Record name | BUTYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/286 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-BUTYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Butanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-BUTYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Butanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/513/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | n-Butyl mercaptan | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0083.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.83679 at 25 °C/4 °C, Relative density (water = 1): 0.83, 0.842-0.847, 0.83 | |
| Record name | BUTYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/286 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-BUTYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-BUTYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Butanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/513/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | BUTYL MERCAPTAN (BUTANETHIOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/102 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butyl mercaptan | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0083.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.1 (Air = 1), Relative vapor density (air = 1): 3.1 | |
| Record name | 1-BUTYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-BUTYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
35 mmHg (NIOSH, 2023), 45.5 [mmHg], 45.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 4.0, 35 mmHg | |
| Record name | BUTYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/286 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Butanethiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/184 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-BUTYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-BUTYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYL MERCAPTAN (BUTANETHIOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/102 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Color/Form |
Colorless liquid, Mobile liquid | |
CAS No. |
109-79-5 | |
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Melting Point |
-176.2 °F (USCG, 1999), -115.9 °C, -119 °C, -116 °C, 176.2 °F, -176 °F | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-Butanethiol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butanethiol, also known as n-butyl mercaptan, is a volatile organosulfur compound with the chemical formula C₄H₁₀S.[1] It is a colorless to pale-yellow liquid at room temperature, recognized by its potent and distinctively unpleasant odor, often described as skunk-like or garlic-like.[2][3] This intense odor is detectable at extremely low concentrations, with a reported threshold as low as 1.4 parts per billion (ppb).[4] While its primary applications are industrial, serving as a solvent, an intermediate in the synthesis of pesticides and herbicides, and notably as an odorant for natural gas to enable leak detection, its well-defined chemical properties and reactivity make it a subject of interest in various research contexts.[1][2][5]
This guide provides a comprehensive overview of the chemical structure and properties of 1-Butanethiol, tailored for a technical audience. It includes a summary of its physicochemical and spectroscopic data, general experimental methodologies for their determination, and a discussion of its chemical structure and reactivity.
Chemical and Physical Properties
The physical and chemical properties of 1-Butanethiol are summarized in the tables below. These characteristics are fundamental to its handling, application, and safety considerations.
General and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | Butane-1-thiol | [4][6] |
| Synonyms | n-Butyl mercaptan, 1-Mercaptobutane, Thiobutyl alcohol | [4][6] |
| CAS Number | 109-79-5 | [2][7] |
| EC Number | 203-705-3 | [7] |
| Molecular Formula | C₄H₁₀S | [1][8] |
| Molecular Weight | 90.19 g/mol | [1][7] |
| Appearance | Colorless to pale-yellow liquid | [1][3] |
| Odor | Strong, skunk-like, garlic-like | [2][3][4] |
| Density | 0.842 g/mL at 25 °C | [1][7] |
| Boiling Point | 98.2 °C (208.8 °F; 371.3 K) | [4] |
| Melting Point | -115.8 °C (-176.4 °F; 157.3 K) | [4][7] |
| Flash Point | 2 °C (35 °F) (Closed cup) | [2][3][4] |
| Vapor Pressure | 35 mmHg at 20 °C; 83 mmHg at 37.7 °C | [4][7] |
| Vapor Density | 3.1 (vs air) | [7][9] |
| Solubility in Water | 0.06 g/100 mL (0.06%) at 20 °C (Slightly soluble) | [1][3][4] |
| Solubility in Organics | Very soluble in alcohol and ether | [3] |
| Refractive Index (n²⁰/D) | 1.443 - 1.444 | [3][7] |
Safety and Flammability Data
| Property | Value / Information | Reference(s) |
| Classification | Highly Flammable Liquid (Category 2) | [10][11] |
| Hazards | Harmful if swallowed or inhaled. Causes skin, eye, and respiratory tract irritation. | [1][10][12] |
| NFPA 704 Rating | Health: 2; Flammability: 3; Instability: 0 | [4] |
| Lower Explosion Limit | Not Available (N/A) | [13] |
| Upper Explosion Limit | Not Available (N/A) | [13] |
| Autoignition Temp. | Not Available | [13] |
Molecular Structure
1-Butanethiol consists of a four-carbon butyl group attached to a sulfhydryl (thiol) group (-SH). The molecule has a linear, flexible butane (B89635) chain. The key structural identifiers are provided in the table below.
Structural and Spectroscopic Identifiers
| Identifier Type | Value | Reference(s) |
| SMILES | CCCCS | [4][7] |
| InChI | 1S/C4H10S/c1-2-3-4-5/h5H,2-4H2,1H3 | [6][7] |
| InChIKey | WQAQPCDUOCURKW-UHFFFAOYSA-N | [6][7] |
| ¹H NMR (CDCl₃, 90 MHz) | δ 2.52 (q, 2H, -CH₂-SH), δ 1.59 (m, 2H, -CH₂-), δ 1.43 (m, 2H, -CH₂-), δ 0.92 (t, 3H, -CH₃), δ 1.32 (t, 1H, -SH) | [14] |
| Key Mass Spec Fragments (m/z) | 90 (M+), 56, 47, 41, 29, 27 | [14] |
| Key IR Absorptions | S-H stretch near 2550 cm⁻¹, C-H stretches near 2870-2960 cm⁻¹ | [15][16] |
Experimental Protocols
Detailed, step-by-step experimental protocols for determining physicochemical properties are typically governed by international standards (e.g., ASTM, ISO, OECD). While the specific documents require subscriptions, the general methodologies are outlined below.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like 1-Butanethiol, a standard method such as OECD Test Guideline 103 or ASTM D1078 would be employed.
-
Principle: A small amount of the liquid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured with a calibrated thermometer or thermocouple. The atmospheric pressure is recorded simultaneously, and the boiling point can be corrected to standard pressure (101.325 kPa) if necessary.
-
Apparatus: Distillation flask, condenser, calibrated thermometer/thermocouple, heating mantle, and a barometer.
-
Procedure (General):
-
The apparatus is assembled. The flask is charged with the 1-Butanethiol sample and boiling chips.
-
The thermometer bulb is positioned so that its top is level with the bottom of the side-arm of the flask.
-
Cooling water is circulated through the condenser.
-
The sample is heated gently until it begins to boil.
-
The heating rate is adjusted so that the condensate drips from the condenser at a steady rate (e.g., 1-2 drops per second).
-
The temperature is recorded when it becomes stable. This stable temperature is the boiling point at the measured atmospheric pressure.
-
Determination of Density
Density is the mass per unit volume of a substance. For liquids like 1-Butanethiol, this is commonly measured using a pycnometer, hydrometer, or an oscillating U-tube density meter (as per ASTM D4052 or ISO 12185).
-
Principle (Oscillating U-tube): An oscillating U-shaped tube is filled with the sample liquid. The density of the liquid is determined from the change in the natural frequency of oscillation of the tube when it is filled with the sample compared to when it is filled with a reference substance of known density (e.g., air and pure water). The measurement is highly dependent on temperature, which must be precisely controlled.
-
Apparatus: Digital density meter with an oscillating U-tube, and a constant temperature bath.
-
Procedure (General):
-
The instrument is calibrated using dry air and high-purity water at the desired temperature (e.g., 25 °C).
-
The sample of 1-Butanethiol is injected into the measurement cell, ensuring no air bubbles are present.
-
The instrument measures the oscillation period of the U-tube containing the sample.
-
Using the calibration data, the instrument's software calculates and displays the density of the sample.
-
Spectroscopic Analysis (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of a molecule by observing the magnetic properties of atomic nuclei.
-
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms (like ¹H) absorb energy at specific frequencies (chemical shifts) depending on their local electronic environment. The splitting of signals (spin-spin coupling) provides information about adjacent nuclei.
-
Sample Preparation: A small amount of 1-Butanethiol is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). A reference standard like tetramethylsilane (B1202638) (TMS) may be added. The solution is transferred to a thin NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the ¹H NMR spectrum is acquired. Key parameters include the number of scans, pulse width, and relaxation delay. The resulting Free Induction Decay (FID) is then Fourier transformed to produce the frequency-domain spectrum.
Chemical Reactivity and Synthesis
The chemistry of 1-Butanethiol is dominated by its thiol (-SH) functional group. This group is nucleophilic and mildly acidic, making it susceptible to oxidation and reaction with bases and electrophiles.
Key Reactions
-
Oxidation: Thiols can be oxidized to various products. Mild oxidation (e.g., with I₂ or H₂O₂) yields disulfides. Stronger oxidizing agents (e.g., KMnO₄, HNO₃) can produce sulfonic acids.
-
2 R-SH + H₂O₂ → R-S-S-R + 2 H₂O (Disulfide formation)
-
-
Thiolate Formation (Acidity): The thiol proton is weakly acidic (pKa ≈ 10-11) and can be deprotonated by strong bases (like NaOH) to form a thiolate anion (RS⁻). Thiolates are excellent nucleophiles.
-
R-SH + NaOH → R-S⁻Na⁺ + H₂O
-
-
Nucleophilic Substitution: As a potent nucleophile, the thiolate anion readily participates in Sₙ2 reactions with alkyl halides to form thioethers (sulfides).
-
R-S⁻ + R'-X → R-S-R' + X⁻
-
Synthesis Pathway
A common industrial synthesis of 1-Butanethiol involves the reaction of 1-butene (B85601) with hydrogen sulfide, typically catalyzed by UV light or other radical initiators. This proceeds via an anti-Markovnikov addition mechanism.
Caption: Synthesis of 1-Butanethiol from 1-butene and hydrogen sulfide.
Experimental Workflow Example
1-Butanethiol is used as a model analyte for developing gas sensors due to its volatility and strong odor.[7] The workflow below illustrates a typical process for testing a new gas sensor's response to 1-Butanethiol.
Caption: Workflow for evaluating a gas sensor's performance using 1-Butanethiol.
Conclusion
1-Butanethiol is a chemically straightforward yet important industrial compound. Its properties are well-characterized, stemming from the interplay between its nonpolar butyl chain and its reactive thiol group. A thorough understanding of its physicochemical data, structure, and reactivity is essential for its safe handling and effective use in both industrial applications and specialized research settings, such as the development of chemical sensors or as a reagent in organic synthesis. The methodologies for characterizing this compound are well-established, providing a solid foundation for its application in scientific and developmental work.
References
- 1. grokipedia.com [grokipedia.com]
- 2. nbinno.com [nbinno.com]
- 3. materials.alfachemic.com [materials.alfachemic.com]
- 4. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 5. 1-butanethiol | Butyl Mercaptan Supplier & Cas 109-79-5 [chemicalbull.com]
- 6. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Butanethiol 99 109-79-5 [sigmaaldrich.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 1-Butanethiol 99 109-79-5 [sigmaaldrich.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.fr [fishersci.fr]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Butanethiol(109-79-5) 1H NMR spectrum [chemicalbook.com]
- 15. 1-Butanethiol [webbook.nist.gov]
- 16. 1-Butanethiol [webbook.nist.gov]
An In-depth Technical Guide to the Physical Properties of 1-Butanethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of 1-Butanethiol (CAS: 109-79-5), also known as n-butyl mercaptan. The information is presented for use in research, industrial applications, and safety assessments. All quantitative data is summarized in tables for clarity, and detailed experimental protocols for key physical property measurements are provided.
General and Chemical Properties
1-Butanethiol is a volatile, colorless to pale yellow liquid organosulfur compound with the chemical formula C₄H₁₀S.[1][2][3] Its most notable characteristic is an extremely strong and pungent odor, often described as skunk-like, garlic-like, or cabbage-like.[2][3][4] This potent smell is detectable by the human nose at concentrations as low as 1.4 parts per billion (ppb).[2] Due to this property, it is widely used as an odorant for natural gas to enable leak detection.[1][4] It also serves as an industrial solvent and a chemical intermediate in the synthesis of insecticides and herbicides.[1][2][4]
The reactivity of 1-Butanethiol is primarily dictated by its thiol (-SH) functional group.[4] It is classified as a highly flammable liquid and its vapors can form explosive mixtures with air.[4][5]
Quantitative Physical and Chemical Data
The following tables summarize the key physical and chemical data for 1-Butanethiol.
Table 1: General Identification and Molecular Properties
| Property | Value | Reference |
| IUPAC Name | Butane-1-thiol | [2] |
| Synonyms | n-Butyl mercaptan, 1-Mercaptobutane | [2][6][7] |
| CAS Number | 109-79-5 | [4][8] |
| Molecular Formula | C₄H₁₀S | [1][2][3] |
| Molecular Weight | 90.19 g/mol | [1][8][9] |
| Appearance | Colorless to pale yellow liquid | [1][3][9] |
| Odor | Strong, skunk-like, garlic-like | [1][2][3][4] |
| Odor Threshold | 1.4 ppb | [2] |
Table 2: Thermodynamic and Physical Properties
| Property | Value | Conditions | Reference |
| Boiling Point | 98.2 °C | at 760 mmHg | [2][10] |
| Melting Point | -115.8 °C | [2] | |
| Density | 0.842 g/mL | at 25 °C | [1][8][10] |
| Solubility in Water | 0.06 g / 100 mL (Slightly soluble) | at 20 °C | [1][2][11] |
| Vapor Pressure | 35 mmHg | at 20 °C | [2] |
| 83 mmHg | at 37.7 °C | [8] | |
| Vapor Density | 3.1 | (vs air) | [8] |
| Refractive Index (n_D) | 1.443 | at 20 °C | [8] |
| Flash Point | 2 °C (35 °F) | Closed cup | [2][4][11] |
| Octanol/Water Partition Coefficient (logP) | 2.28 | [12] |
Experimental Protocols for Property Determination
The following sections detail standard laboratory methodologies for determining key physical properties of liquid compounds like 1-Butanethiol.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.[13]
Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a sample is heated, and the temperature at which a continuous stream of bubbles ceases and the liquid is drawn into an inverted capillary tube upon cooling is recorded as the boiling point.[13]
Methodology:
-
A small amount (approx. 0.5 mL) of 1-Butanethiol is placed into a small glass vial or Durham tube.[13]
-
A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid sample.[13]
-
The vial is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[13]
-
The entire assembly is placed into a Thiele tube containing mineral oil, ensuring the sample is immersed but the vial's opening is above the oil level.[13][14]
-
The side arm of the Thiele tube is gently and continuously heated with a burner. This design promotes even heat circulation.[13]
-
Heating continues until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary tube. This indicates the temperature is just above the boiling point.[13]
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature recorded the instant the bubbling stops and the liquid is drawn back into the capillary tube.[13]
-
The atmospheric pressure should be recorded alongside the boiling point, as it affects the measurement.[13]
Density Determination
Principle: Density is the ratio of mass to volume (ρ = m/V). The density of a liquid can be determined by accurately measuring the mass of a known volume of the substance.[15][16]
Methodology:
-
Measure the mass of a clean, dry measuring cylinder or pycnometer using an electronic balance and record the value.[16][17]
-
Carefully add a specific volume of 1-Butanethiol (e.g., 10 mL) to the measuring cylinder. Read the volume precisely from the bottom of the meniscus.[16][17]
-
Measure the combined mass of the measuring cylinder and the 1-Butanethiol sample.[16][17]
-
Subtract the mass of the empty cylinder from the combined mass to determine the mass of the 1-Butanethiol.[16]
-
Calculate the density by dividing the mass of the liquid by the measured volume.
-
The procedure should be repeated multiple times to ensure accuracy, and the average value should be reported. The temperature at which the measurement is made must be recorded as density is temperature-dependent.[17]
Refractive Index Measurement
Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is measured using a refractometer, which typically works by measuring the critical angle of refraction between a prism of known refractive index and the sample.[18][19][20]
Methodology (using an Abbe Refractometer):
-
Ensure the prism surfaces of the Abbe refractometer are clean. Clean with a soft tissue using acetone (B3395972) or ethanol (B145695) and allow to dry completely.[19]
-
Calibrate the instrument using a standard with a known refractive index, such as distilled water.
-
Using a dropper, apply 2-3 drops of 1-Butanethiol onto the surface of the lower prism.[19]
-
Close the prisms together gently to spread the liquid into a thin film.
-
Allow light to pass through the sample by adjusting the mirror. Look through the eyepiece.[19]
-
Rotate the coarse adjustment knob until the light and dark fields become visible in the eyepiece.
-
Adjust the chromaticity screw to eliminate any color fringe at the boundary, resulting in a sharp, clear borderline.
-
Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.[19]
-
Read the refractive index value from the instrument's scale. Record the temperature, as refractive index is temperature-dependent.
Safety and Handling
1-Butanethiol is a hazardous chemical. It is highly flammable and harmful if swallowed or inhaled.[5][21] It causes irritation to the skin, eyes, and respiratory tract.[2][5][6] Exposure can lead to symptoms such as headache, nausea, vomiting, and weakness.[6][22] Handling should be performed in a well-ventilated area, preferably a chemical fume hood, using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6] All ignition sources must be avoided, and containers should be kept tightly closed and stored in a cool, dry, well-ventilated area designated for flammable liquids.[5][6]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 3. materials.alfachemic.com [materials.alfachemic.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 1-Butanethiol (CAS 109-79-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 1-丁硫醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-BUTANETHIOL [ahmadullins.com]
- 11. 1-Butanethiol, 98% | Fisher Scientific [fishersci.ca]
- 12. Showing Compound 1-Butanethiol (FDB003381) - FooDB [foodb.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. wjec.co.uk [wjec.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pg.edu.pl [pg.edu.pl]
- 19. davjalandhar.com [davjalandhar.com]
- 20. jamiesomers.com [jamiesomers.com]
- 21. dcfinechemicals.com [dcfinechemicals.com]
- 22. 1-Butanethiol - Hazardous Agents | Haz-Map [haz-map.com]
An In-depth Technical Guide to the Synthesis of n-Butyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for n-butyl mercaptan (butane-1-thiol), a crucial intermediate in the pharmaceutical and chemical industries. This document details the core methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and reaction pathway visualizations.
Introduction
N-butyl mercaptan (CH₃(CH₂)₃SH), also known as butane-1-thiol, is a volatile, colorless liquid with a characteristic strong, skunk-like odor. It serves as a versatile chemical intermediate in the synthesis of various pharmaceuticals, pesticides, and as an odorant for natural gas. The sulfhydryl (-SH) group's reactivity makes it a valuable synthon for introducing sulfur-containing moieties into organic molecules. This guide explores the most common and effective laboratory and industrial scale synthesis routes.
Core Synthesis Pathways
There are several established methods for the synthesis of n-butyl mercaptan, each with its own advantages and disadvantages concerning starting materials, reaction conditions, yield, and purity. The most prominent pathways include:
-
Nucleophilic Substitution of Alkyl Halides: A versatile laboratory-scale method involving the reaction of a 1-halobutane with a sulfur nucleophile.
-
Reaction of 1-Butanol with Hydrogen Sulfide: A common industrial method that can be performed in the vapor phase over a solid catalyst.
-
Free-Radical Addition of Hydrogen Sulfide to 1-Butene: A widely used industrial process, often initiated by UV radiation.
These pathways are summarized and compared in the following sections.
Nucleophilic Substitution of 1-Halobutanes
This approach is one of the most common laboratory methods for preparing n-butyl mercaptan. It involves the SN2 reaction of a 1-halobutane (typically 1-bromobutane (B133212) or 1-iodobutane) with a sulfur-containing nucleophile.
Reaction with Sodium Hydrosulfide
A direct and efficient method for the synthesis of thiols.
Reaction Pathway:
1-Butanethiol (CAS 109-79-5): A Comprehensive Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of 1-Butanethiol (CAS 109-79-5), also known as n-butyl mercaptan. It covers its physicochemical properties, synthesis, chemical reactivity, applications, and safety protocols. The information is compiled and presented to serve as a critical resource for professionals in research and development.
General Information
1-Butanethiol is a volatile, colorless to pale yellow liquid organosulfur compound with the chemical formula C₄H₁₀S.[1][2][3][4] It is most recognized for its extremely strong and pungent odor, often described as skunk-like, cabbage-like, or garlicky.[1][2][3][5] This characteristic smell is detectable by the human nose at exceptionally low concentrations, with a reported odor threshold as low as 0.001 to 1.4 parts per billion (ppb).[2][3] Structurally, it is an alkanethiol featuring a thiol (-SH) group attached to the terminal carbon of a butane (B89635) chain.[2]
Physicochemical Properties
The physical and chemical properties of 1-Butanethiol are summarized in the table below. This data is essential for its handling, storage, and application in experimental designs.
| Property | Value | References |
| Molecular Formula | C₄H₁₀S | [2][6][7][8] |
| Molecular Weight | 90.19 g/mol | [2][3][6][9] |
| Melting Point | -116 °C to -115.7 °C | [1][2][3][5][6][10] |
| Boiling Point | 97 °C to 99 °C | [1][2][3][5][6][10] |
| Density | 0.84 g/cm³ at 20 °C | [1][2][3][4][6] |
| Vapor Pressure | 35 - 61 hPa at 20-25 °C | [3][5][6] |
| Vapor Density | 3.1 (air = 1) | [5] |
| Flash Point | 2 °C to 13 °C (closed cup) | [1][2][3][6][11] |
| Solubility in Water | 0.06 g/100 mL (0.597 g/L) at 20 °C (Slightly soluble) | [1][2][3][5][6] |
| Solubility in Solvents | Very soluble in alcohol and ether.[1][5] | [1][5] |
| Refractive Index (n20/D) | 1.443 | [5] |
| pKa | 11.51 at 25 °C | [5] |
| LogP (Octanol/Water) | 2.28 - 2.3 | [5][10] |
| Explosive Limits | 1.4 - 11.3 % (v/v) | [5][6] |
Synthesis and Production
1-Butanethiol is primarily synthesized through several industrial routes. The choice of method depends on the desired purity, scale, and economic feasibility.
-
From Alcohol and Hydrogen Sulfide (B99878) : A common method involves the reaction of n-butanol with hydrogen sulfide (H₂S) over a catalyst.[5][12] This alcohol substitution process is widely used but can result in side reactions, making purification necessary.[12]
-
From Alkene and Hydrogen Sulfide : The free-radical catalyzed addition of hydrogen sulfide to 1-butene (B85601) is another significant commercial method, often initiated by ultraviolet (UV) light.[5] This process offers high atom economy.[12]
-
From Alkyl Halide and Hydrosulfide (B80085) : In laboratory settings, 1-Butanethiol can be prepared via a nucleophilic substitution (Sₙ2) reaction between an alkyl halide, such as 1-bromobutane (B133212), and a sulfur nucleophile like sodium hydrosulfide (NaSH).[13]
Chemical Reactivity and Key Reactions
1-Butanethiol exhibits reactivity typical of alkanethiols, primarily centered around the thiol group.
-
Oxidation : It can be oxidized by mild oxidizing agents like bromine (Br₂) or iodine (I₂) to form the corresponding disulfide, dibutyl disulfide.[13]
-
Acidity and Salt Formation : The thiol proton is weakly acidic and can be deprotonated by strong bases to form a thiolate anion (butanethiolate), which is a potent nucleophile.
-
Nucleophilic Reactions : As a nucleophile, it participates in reactions such as the Michael addition to electron-deficient alkenes.[14]
-
S-Alkylation : The thiolate anion readily reacts with alkyl halides in an Sₙ2 reaction to yield dialkyl sulfides (thioethers).[13]
-
Incompatibilities : It is incompatible with strong oxidizing agents, strong acids, bases, and alkali metals.[5][10][11]
Industrial and Research Applications
The distinct properties of 1-Butanethiol lend it to a variety of applications.
-
Gas Odorant : Due to its intense and detectable smell, it is widely used as an odorant for otherwise odorless fuels like natural gas and liquefied petroleum gas (LPG) to enable leak detection.[1][2][4][15]
-
Chemical Intermediate : It serves as a crucial intermediate in the synthesis of pesticides, particularly insecticides and herbicides.[1][2][4][12]
-
Industrial Solvent : It is employed as a solvent in various industrial processes.[2][3][4][15]
-
Polymerization Modifier : In polymer chemistry, it can act as a chain transfer agent to regulate the molecular weight of polymers during free-radical polymerization.[12]
-
Research Applications : In research, it is used as a model gaseous analyte for developing fast-responding amperometric gas sensors and in studies involving self-assembled monolayers on metal surfaces.[16]
Experimental Protocols
Detailed and reliable protocols are crucial for the safe and effective use of 1-Butanethiol in a laboratory setting.
This protocol describes a lab-scale synthesis from 1-bromobutane and sodium hydrosulfide. Caution: This reaction should be performed in a well-ventilated fume hood due to the stench and toxicity of the product and the potential release of H₂S gas.
-
Reagent Preparation : Prepare a solution of sodium hydrosulfide (NaSH) hydrate (B1144303) (1.2 equivalents) in ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Setup : Place the flask in an ice bath to control the initial exothermic reaction.
-
Addition of Alkyl Halide : Add 1-bromobutane (1.0 equivalent) dropwise to the stirred NaSH solution over 30 minutes.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Workup : Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and a small amount of an organic solvent like diethyl ether. Acidify carefully with dilute HCl to neutralize any unreacted NaSH (potential H₂S evolution).
-
Extraction : Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude 1-Butanethiol by fractional distillation to obtain the final product.
This protocol outlines a general method for the analysis of 1-Butanethiol, for instance, to check purity or quantify its presence in a sample matrix.[17]
-
Sample Preparation :
-
Dilute the sample containing 1-Butanethiol in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration within the linear range of the detector.
-
For trace-level analysis, a preconcentration step (e.g., solid-phase microextraction - SPME) or derivatization may be necessary to improve volatility and detector response.[17] A common derivatization reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17]
-
-
Instrumentation : Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For sulfur-specific detection, a Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) is ideal.
-
GC Conditions :
-
Column : A non-polar or mid-polar capillary column (e.g., DB-5, HP-5MS, or a specialized column for volatile sulfur compounds).
-
Injector : Split/splitless injector at 250 °C.
-
Oven Program : Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Detector : FID at 250 °C or MS scanning from m/z 35-200.
-
-
Data Analysis : Identify the 1-Butanethiol peak by its retention time compared to a pure standard. Quantify using an external or internal standard calibration curve.
Spectroscopic Data
Spectroscopic data is vital for the structural confirmation and identification of 1-Butanethiol.
| Spectroscopy Type | Key Features and Peaks | References |
| ¹H NMR | δ ~2.5 ppm (quartet, 2H, -CH₂-SH); δ ~1.6 ppm (sextet, 2H, -CH₂-); δ ~1.4 ppm (sextet, 2H, -CH₂-); δ ~1.3 ppm (triplet, 1H, -SH); δ ~0.9 ppm (triplet, 3H, -CH₃). Shifts can vary with solvent. | [18] |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 90. Key fragments at m/z = 56 ([M-H₂S]⁺), 61 ([M-C₂H₅]⁺), 47 ([CH₂SH]⁺), 41 ([C₃H₅]⁺). | [7][8] |
| IR Spectroscopy | ~2550 cm⁻¹ (weak, S-H stretch); ~2870-2960 cm⁻¹ (strong, C-H stretch); ~1465 cm⁻¹ (C-H bend). | [19] |
Safety, Toxicology, and Handling
1-Butanethiol is a hazardous chemical that requires strict safety protocols.
| Hazard Type | Description | GHS Pictograms | References |
| Physical | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and travel to an ignition source. | Flame | [6][10][11][20] |
| Health | Harmful if swallowed or inhaled. Causes serious eye irritation and skin irritation. May cause respiratory irritation and allergic skin reactions. | Exclamation Mark, Health Hazard | [6][9][10][11][20] |
| Metric | Value | Species | References |
| LD₅₀ (oral) | 1500 mg/kg | Rat | [6] |
| LC₅₀ (inhalation) | 4020 ppm (4 hr) | Rat | [3] |
| OSHA PEL | TWA 10 ppm (35 mg/m³) | - | [5] |
| ACGIH TLV | TWA 0.5 ppm | - | [5][21] |
| NIOSH REL | Ceiling 0.5 ppm (15 min) | - | [5] |
-
Engineering Controls : Always handle in a chemical fume hood to avoid inhalation.[20] Ensure eyewash stations and safety showers are readily accessible.[11] Use explosion-proof electrical and ventilation equipment.[20]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, a face shield, and flame-retardant lab coats.[11][20]
-
Handling : Ground all containers and equipment to prevent static discharge.[11] Use only non-sparking tools.[20] Avoid contact with skin, eyes, and clothing.
-
Storage : Store in a cool, dry, well-ventilated area designated for flammable liquids.[11] Keep containers tightly closed and away from heat, sparks, open flames, and incompatible materials like oxidizing agents.[10][20]
References
- 1. materials.alfachemic.com [materials.alfachemic.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 4. 1-BUTANETHIOL [ahmadullins.com]
- 5. Butanethiol CAS#: 109-79-5 [m.chemicalbook.com]
- 6. 1-Butanethiol for synthesis 109-79-5 [sigmaaldrich.com]
- 7. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Butanethiol [webbook.nist.gov]
- 9. 1-Butanethiol MSDS/SDS | Supplier & Distributor [dimethyl-disulfide.net]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. guidechem.com [guidechem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Butanethiol [chemeurope.com]
- 16. 1-Butanethiol 99 109-79-5 [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. Butanethiol(109-79-5) 1H NMR [m.chemicalbook.com]
- 19. 1-Butanethiol [webbook.nist.gov]
- 20. fishersci.com [fishersci.com]
- 21. 1-Butanethiol - Hazardous Agents | Haz-Map [haz-map.com]
An In-depth Technical Guide to 1-Butanethiol: Molecular Weight and Formula
This guide provides a concise yet comprehensive overview of the fundamental chemical properties of 1-Butanethiol, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Formula
1-Butanethiol, also known as n-butyl mercaptan, is an organosulfur compound with a distinct, strong odor.[1] Its chemical structure consists of a four-carbon butyl group attached to a thiol functional group (-SH).
The molecular formula for 1-Butanethiol is C₄H₁₀S .[1][2][3][4][5] This formula indicates that each molecule is composed of four carbon atoms, ten hydrogen atoms, and one sulfur atom. The linear formula can be represented as CH₃(CH₂)₃SH.[6][7]
Molecular Weight and Composition
The molecular weight of 1-Butanethiol has been determined to be approximately 90.19 g/mol .[3][4][6][7] More precise measurements report the value as 90.187 g/mol .[2] A summary of its molecular properties and elemental composition is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₁₀S |
| Molecular Weight | 90.19 g/mol [3][4] |
| Elemental Composition | |
| Carbon (C) | 53.3% |
| Hydrogen (H) | 11.2% |
| Sulfur (S) | 35.5%[8] |
Structural Representation
To illustrate the relationship between the chemical name, its formula, and constituent elements, the following diagram provides a clear visualization.
References
- 1. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 2. 1-Butanethiol [webbook.nist.gov]
- 3. materials.alfachemic.com [materials.alfachemic.com]
- 4. 1-butanethiol | Butyl Mercaptan Supplier & Cas 109-79-5 [chemicalbull.com]
- 5. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-丁硫醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-丁硫醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CharChem. 1-Butanethiol [easychem.org]
Spectroscopic Profile of 1-Butanethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Butanethiol (C₄H₁₀S), a compound of interest in various chemical and pharmaceutical research fields. This document presents infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.
Molecular Structure and Spectroscopic Correlation
1-Butanethiol, also known as n-butyl mercaptan, is an alkylthiol with the following structure:
CH₃-CH₂-CH₂-CH₂-SH
The spectroscopic techniques discussed herein provide complementary information to confirm the molecular structure and elucidate the chemical environment of each atom.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
IR Data for 1-Butanethiol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretch (alkane) |
| ~2550 | Weak | S-H stretch (thiol) |
| ~1465 | Medium | C-H bend (alkane) |
| ~725 | Medium | C-S stretch |
Data sourced from publicly available spectral databases.
Experimental Protocol: Acquiring the IR Spectrum
The infrared spectrum of liquid 1-Butanethiol can be obtained using the neat liquid sampling technique.
Methodology:
-
Sample Preparation: A drop of neat 1-Butanethiol is placed on the surface of a polished salt (NaCl or KBr) plate.[1][2][3] A second salt plate is carefully placed on top to create a thin liquid film between the plates.[1][3]
-
Instrument Setup: The sandwiched plates are mounted in the sample holder of an FTIR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample holder is typically run first to subtract any atmospheric interference. The sample is then scanned to obtain the infrared spectrum.
-
Cleaning: After analysis, the salt plates are cleaned with a suitable volatile solvent, such as isopropanol, and stored in a desiccator.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
¹H NMR Data for 1-Butanethiol
The ¹H NMR spectrum of 1-Butanethiol is typically run in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.52 | Quartet | 2H | -CH₂-SH |
| ~1.59 | Sextet | 2H | -CH₂-CH₂-SH |
| ~1.43 | Sextet | 2H | CH₃-CH₂- |
| ~1.32 | Triplet | 1H | -SH |
| ~0.92 | Triplet | 3H | CH₃- |
Note: The thiol proton (-SH) signal can sometimes be broad and its coupling may not always be resolved. Data sourced from ChemicalBook.[4]
¹³C NMR Data for 1-Butanethiol
| Chemical Shift (δ, ppm) | Assignment |
| ~36.0 | -CH₂-CH₂-SH |
| ~31.5 | CH₃-CH₂- |
| ~24.5 | -CH₂-SH |
| ~13.5 | CH₃- |
Data sourced from various online spectral databases.
Experimental Protocol: Acquiring NMR Spectra
Methodology:
-
Sample Preparation: Approximately 1-10 mg of 1-Butanethiol is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[5][6] The solution is then transferred to a 5 mm NMR tube.[5] For ¹³C NMR, a higher concentration (5-50 mg) may be required.[5]
-
Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the magnet of the NMR spectrometer.
-
Data Acquisition: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[6] The magnetic field is then shimmed to optimize its homogeneity.[6] The appropriate pulse sequence is applied, and the free induction decay (FID) signal is acquired.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected to produce the final NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Mass Spectrometry Data for 1-Butanethiol
The mass spectrum of 1-Butanethiol is typically obtained using electron ionization (EI). The molecular formula is C₄H₁₀S, and the molecular weight is 90.19 g/mol .[7][8]
| m/z | Relative Intensity (%) | Assignment |
| 90 | 57.1 | [M]⁺ (Molecular Ion) |
| 61 | 19.3 | [CH₂CH₂SH]⁺ |
| 56 | 100.0 | [C₄H₈]⁺ |
| 47 | 28.7 | [CH₂SH]⁺ |
| 41 | 73.9 | [C₃H₅]⁺ |
Data sourced from ChemicalBook.[4]
Experimental Protocol: Acquiring a Mass Spectrum of a Volatile Liquid
Methodology:
-
Sample Introduction: A small amount of the volatile liquid, 1-Butanethiol, is introduced into the mass spectrometer's ion source. This can be done via direct injection with a syringe or through the output of a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV for electron ionization). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺), and also causes fragmentation into smaller, charged ions.
-
Mass Analysis: The positively charged ions are accelerated by an electric field and then passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. homework.study.com [homework.study.com]
- 3. researchgate.net [researchgate.net]
- 4. Butanethiol(109-79-5) 1H NMR [m.chemicalbook.com]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. 1-Butanethiol [webbook.nist.gov]
- 8. 1-Butanethiol [webbook.nist.gov]
Thermodynamic Properties of 1-Butanethiol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core thermodynamic properties of 1-butanethiol (also known as n-butyl mercaptan). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require precise and well-documented data on this compound. The information is presented in a structured format, featuring detailed data tables, comprehensive experimental protocols, and a logical workflow for property determination.
Core Thermodynamic Data
The following tables summarize the key thermodynamic properties of 1-butanethiol, compiled from various sources. These values are essential for a wide range of applications, from reaction engineering to formulation development.
Table 1: Fundamental Physical and Thermodynamic Properties
| Property | Value | Units | Conditions |
| Molecular Formula | C4H10S | - | - |
| Molecular Weight | 90.19 | g/mol | - |
| Boiling Point | 98 °C (lit.)[1][2] | °C | at 760 mmHg |
| 98.2 °C[3][4] | °C | ||
| 98.4 °C[1] | °C | ||
| 98.5 °C[5] | °C | ||
| 229.3 °F[5] | °F | at 760 mmHg | |
| 371 K[3] | K | ||
| Melting Point | -116 °C (lit.)[1][2][6] | °C | - |
| -115.8 °C[3][4] | °C | - | |
| -115.7 °C[1][5] | °C | - | |
| -176.2 °F[5] | °F | - | |
| 157 K[3] | K | - |
Table 2: Density
| Density | Units | Temperature (°C) |
| 0.842 | g/mL | 25 (lit.)[1][2] |
| 0.841 | g/mL | 20 |
| 0.83679 | g/mL | 25[5] |
| 0.8337 | g/mL | 20[1] |
Table 3: Vapor Pressure
| Vapor Pressure | Units | Temperature (°C) |
| 35 | mmHg | 20[4] |
| 45.5 | mmHg | 25[5][7] |
| 83 | mmHg | 37.7[1][2] |
| 4.0 | kPa | 20[5] |
Table 4: Enthalpy and Entropy of Phase Transitions
| Property | Value | Units | Temperature (K) |
| Enthalpy of Vaporization (ΔvapH) | 52.7 | kJ/mol | 331 to 372[8][9][10] |
| Enthalpy of Fusion (ΔfusH) | 10.460 | kJ/mol | 157.47[9][10] |
| Entropy of Fusion (ΔfusS) | 66.43 | J/mol*K | 157.47[9][10] |
Table 5: Heat Capacity
| Phase | Heat Capacity (Cp) Equation | Temperature Range (K) |
| Liquid | Cp = 155.76 + 2.780x10⁻²T + 8.100x10⁻⁵T² | 273 to 373[9] |
| Solid | - | 12 to 314[9] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for obtaining high-quality thermodynamic data. The following sections outline the protocols for determining key properties of 1-butanethiol.
Determination of Boiling Point
The boiling point of 1-butanethiol can be determined using a standard distillation apparatus or an ebulliometer.
Methodology:
-
Apparatus Setup: A distillation flask is filled with a sample of 1-butanethiol and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, which is, in turn, connected to a collection vessel. A calibrated thermometer is placed in the neck of the distillation flask, with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
Heating: The distillation flask is gently heated.
-
Equilibrium: The temperature is recorded when a steady stream of condensate is observed, and the temperature reading on the thermometer stabilizes. This temperature represents the boiling point at the ambient atmospheric pressure.
-
Pressure Correction: For high accuracy, the observed boiling point is corrected to standard pressure (760 mmHg) using the Clausius-Clapeyron equation or appropriate nomographs.
Determination of Density
The density of liquid 1-butanethiol can be accurately measured using a pycnometer or a digital density meter.
Methodology using a Pycnometer:
-
Calibration: The pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and weighed empty (m_pyc). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the mass is recorded (m_pyc+ref). The volume of the pycnometer (V_pyc) is calculated.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with 1-butanethiol at the same temperature. The mass of the pycnometer with the sample is then measured (m_pyc+sample).
-
Calculation: The density of the 1-butanethiol is calculated using the formula: ρ_sample = (m_pyc+sample - m_pyc) / V_pyc.[11][12]
Determination of Enthalpy of Vaporization by Calorimetry
The enthalpy of vaporization can be determined directly using a calorimeter.[13][14][15] This method measures the heat absorbed during the phase transition from liquid to vapor.[13]
Methodology:
-
Calorimeter Setup: A known mass of 1-butanethiol is placed in a vaporization vessel within a calorimeter of known heat capacity.[16] The system is allowed to reach thermal equilibrium.[16]
-
Vaporization: The liquid is vaporized at a constant pressure, typically by passing a stream of inert gas or by controlled heating.[16]
-
Temperature Measurement: The temperature change within the calorimeter due to the endothermic process of vaporization is precisely measured.
-
Calculation: The quantity of heat absorbed (Q) is determined from the temperature change and the heat capacity of the calorimetric system. The molar enthalpy of vaporization is then calculated by dividing Q by the number of moles of the vaporized sample.
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a widely used technique for determining the heat capacity of liquids and solids as a function of temperature.[17]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of 1-butanethiol is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.
-
DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument heats both pans at a constant rate over the desired temperature range. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calibration: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire).
-
Calculation: The heat capacity of the 1-butanethiol sample is calculated from the differential heat flow, the heating rate, and the sample mass, in comparison to the calibration standard.
Logical Workflow for Thermodynamic Property Determination
The following diagram illustrates a logical workflow for the comprehensive determination of the thermodynamic properties of 1-butanethiol. This workflow ensures a systematic approach, starting from sample purification to the final data analysis and validation.
Caption: Logical workflow for determining thermodynamic properties.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Butanethiol [chemeurope.com]
- 4. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. 1-Butanethiol, 98% | Fisher Scientific [fishersci.ca]
- 7. 1-Butanethiol - Hazardous Agents | Haz-Map [haz-map.com]
- 8. 1-Butanethiol [webbook.nist.gov]
- 9. 1-Butanethiol [webbook.nist.gov]
- 10. 1-Butanethiol [webbook.nist.gov]
- 11. truedyne.com [truedyne.com]
- 12. Density and density measurement | Anton Paar Wiki [wiki.anton-paar.com]
- 13. researchgate.net [researchgate.net]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. mt.com [mt.com]
An In-depth Technical Guide to the Solubility of 1-Butanethiol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-butanethiol (n-butyl mercaptan), a crucial organosulfur compound used as a solvent and an intermediate in the synthesis of various pharmaceuticals and industrial chemicals.[1][2][3] Understanding its solubility is paramount for reaction optimization, formulation development, and process design.
Core Principles of 1-Butanethiol Solubility
1-Butanethiol (CH₃(CH₂)₃SH) is a molecule with a dual nature. Its four-carbon alkyl chain (butyl group) is nonpolar and hydrophobic, while the thiol (-SH) group introduces a modest degree of polarity. This structure dictates its solubility based on the "like dissolves like" principle. Consequently, it exhibits limited solubility in highly polar solvents like water but is expected to be readily soluble in organic solvents with lower polarity.
-
Polarity: The butyl chain dominates the molecule's character, making it largely nonpolar. It will readily interact via van der Waals forces with nonpolar solvents like hydrocarbons.
-
Hydrogen Bonding: The thiol group can act as a weak hydrogen bond donor. This allows for some interaction with polar protic solvents like alcohols, enhancing its solubility in them.[4][5]
Quantitative Solubility Data
While extensive quantitative data for 1-butanethiol in a wide array of organic solvents is not broadly published, a combination of available data and established chemical principles allows for a comprehensive overview. The following table summarizes the known solubility and miscibility of 1-butanethiol. Miscibility is defined as the ability of two liquids to mix in all proportions to form a homogeneous solution.[6][7]
| Solvent Class | Solvent Name | Formula | Solubility/Miscibility | Reference / Rationale |
| Alcohols | Ethanol | C₂H₅OH | Very Soluble / Miscible | Soluble in ethanol.[4] "1 ml in 1 ml 95% alcohol" indicates miscibility.[5][8] |
| Methanol | CH₃OH | Very Soluble / Miscible | Stated to be "very soluble in alcohol."[4][5][8] Miscibility is expected due to structural similarity to ethanol. | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Very Soluble / Miscible | Stated to be "very soluble in...ether."[4][5][8] |
| Tetrahydrofuran (THF) | C₄H₈O | Miscible | Expected to be miscible based on high solubility in other ethers and its nature as a polar aprotic solvent. | |
| Hydrocarbons | n-Hexane | C₆H₁₄ | Soluble / Miscible | Stated to be "soluble in n-hexane."[8] |
| Toluene | C₇H₈ | Miscible | Expected to be miscible due to its nonpolar aromatic nature, aligning with the "like dissolves like" principle. | |
| Ketones | Acetone | (CH₃)₂CO | Miscible | Expected to be miscible. As a polar aprotic solvent, it effectively solvates the butyl chain and can interact with the thiol group. |
| Halogenated | Chloroform (B151607) | CHCl₃ | Slightly Soluble | "Slightly soluble in chloroform."[5][8] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Expected to be more soluble than in chloroform due to its common use as a solvent for a wide range of organic compounds. | |
| Oils | General Oils/Lipids | N/A | Slightly Soluble | Stated to be "slightly soluble in oils."[4][5][9] |
| Aqueous | Water | H₂O | Slightly Soluble (~0.6 g/L) | Slightly soluble in water.[10][11] Values cited include 0.60 g/100 mL, 0.59 g/L at 20°C, and 595 mg/L at 25°C.[4][5][12] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for reproducible research. Below are two detailed protocols for assessing the solubility of 1-butanethiol in organic solvents.
Protocol 1: Visual Determination of Miscibility
This method is a rapid, qualitative assessment to determine if 1-butanethiol is miscible in a given solvent at a specific temperature.
1. Objective: To determine if 1-butanethiol and a test solvent are miscible in all proportions.
2. Materials:
-
1-Butanethiol (≥99% purity)
-
Test solvent (analytical grade)
-
Calibrated pipettes or graduated cylinders
-
Multiple clean, dry test tubes with stoppers or vials with caps
-
Vortex mixer
-
Constant temperature bath (optional, for non-ambient temperature studies)
3. Procedure:
-
Preparation: Label a series of test tubes for different mixing ratios (e.g., 1:9, 1:1, 9:1 1-butanethiol to solvent). Ensure all work is performed in a certified fume hood due to the volatility and strong odor of 1-butanethiol.
-
Mixing: Using a calibrated pipette, add the desired volumes of the test solvent and 1-butanethiol to the corresponding test tube. For example, for a 1:1 ratio in a total volume of 5 mL, add 2.5 mL of solvent and 2.5 mL of 1-butanethiol.
-
Agitation: Securely stopper the test tube and vortex for 30-60 seconds to ensure thorough mixing.
-
Equilibration & Observation: Allow the test tube to stand undisturbed for at least 5-10 minutes. Observe the mixture against a well-lit background.[13]
-
Confirmation: Repeat the procedure for all planned ratios. If a single clear phase is observed in all proportions, the liquids are considered miscible under the tested conditions.
Protocol 2: Quantitative Solubility Determination by Gas Chromatography (GC)
This method is used to determine the exact concentration of 1-butanethiol in a solvent at saturation, particularly for solvents in which it is not fully miscible.
1. Objective: To quantify the maximum solubility (g/L or mol/L) of 1-butanethiol in a solvent at a specified temperature.
2. Materials:
-
1-Butanethiol (≥99% purity)
-
Test solvent (analytical grade)
-
Internal standard (e.g., 1-pentanethiol (B94126) or another suitable, non-interfering volatile compound)
-
Scintillation vials with Teflon-lined caps
-
Thermostatic shaker or agitator
-
Syringe filters (0.2 µm, PTFE)
-
Gas chromatograph with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., DB-5 or similar)
-
Autosampler vials and caps
-
Analytical balance
3. Procedure:
-
Calibration Curve Preparation: a. Prepare a stock solution of 1-butanethiol in the test solvent of a known high concentration. b. Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentrations. c. Add a constant, known amount of the internal standard to each calibration standard and a blank. d. Analyze each standard by GC-FID to generate a calibration curve by plotting the ratio of the 1-butanethiol peak area to the internal standard peak area against the concentration of 1-butanethiol.
-
Saturated Solution Preparation: a. Add an excess amount of 1-butanethiol to a known volume of the test solvent in a sealed vial. "Excess" means enough to ensure that a separate, undissolved phase of 1-butanethiol remains visible. b. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C). c. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
-
Sample Analysis: a. After equilibration, cease agitation and allow the vial to sit undisturbed for several hours to permit the phases to fully separate. b. Carefully draw a sample from the center of the solvent phase (the supernatant), taking extreme care not to disturb the undissolved 1-butanethiol layer. c. Immediately filter the sample through a 0.2 µm syringe filter into a clean autosampler vial to remove any microdroplets. d. Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the range of the prepared calibration curve. e. Add the same amount of internal standard to the diluted sample as was used for the calibration standards. f. Analyze the final sample by GC-FID under the same conditions as the standards.
-
Calculation: a. Determine the ratio of the 1-butanethiol peak area to the internal standard peak area from the chromatogram. b. Use the calibration curve equation to calculate the concentration of 1-butanethiol in the diluted sample. c. Account for the dilution factor to determine the final concentration in the original saturated solution. This value represents the quantitative solubility of 1-butanethiol in the solvent at the specified temperature.
Visualization of Experimental Workflow
The logical process for determining the solubility of 1-butanethiol can be visualized as a workflow. This diagram outlines the decision-making process from initial assessment to final quantification.
Caption: Experimental workflow for solubility assessment.
References
- 1. nbinno.com [nbinno.com]
- 2. grokipedia.com [grokipedia.com]
- 3. 1-butanethiol | Butyl Mercaptan Supplier & Cas 109-79-5 [chemicalbull.com]
- 4. chembk.com [chembk.com]
- 5. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- 7. Miscibility - Wikipedia [en.wikipedia.org]
- 8. materials.alfachemic.com [materials.alfachemic.com]
- 9. butyl mercaptan, 109-79-5 [thegoodscentscompany.com]
- 10. 1-butanethiol[qr] [chembk.com]
- 11. 1-BUTANETHIOL [ahmadullins.com]
- 12. 1-Butanethiol, 98% | Fisher Scientific [fishersci.ca]
- 13. Procedure 1. To test the solubility of a liquid in a | Chegg.com [chegg.com]
- 14. sciencenotes.org [sciencenotes.org]
An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 1-Butanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butanethiol (CH₃CH₂CH₂CH₂SH), a volatile organosulfur compound, is of significant interest in various fields, including atmospheric chemistry, industrial processes, and as a reference molecule in toxicological studies. Its distinct, potent odor also makes it a crucial odorant for natural gas safety. Understanding the reaction mechanisms and kinetics of 1-butanethiol is paramount for predicting its environmental fate, optimizing industrial applications, and elucidating its role in biological systems. This technical guide provides a comprehensive overview of the primary reaction pathways of 1-butanethiol, focusing on oxidation, thermal decomposition, and gas-phase reactions with hydroxyl radicals.
Oxidation Reactions
The oxidation of 1-butanethiol can proceed through various pathways, leading to the formation of disulfides and other oxygenated sulfur compounds. The specific mechanism and kinetics are highly dependent on the oxidant and reaction conditions.
Catalytic Oxidation
The catalytic oxidation of 1-butanethiol is a cornerstone of "sweetening" processes in the petroleum industry, where odorous thiols are converted to less volatile disulfides. This process is typically carried out in an alkaline medium using metal phthalocyanine (B1677752) catalysts, with cobalt phthalocyanine (CoPc) being particularly effective.[1][2]
Reaction Mechanism: The catalytic oxidation of 1-butanethiol is proposed to occur via an anion-radical mechanism.[2] The key steps are as follows:
-
Deprotonation: In an alkaline solution, 1-butanethiol is deprotonated to form the butanethiolate anion (CH₃CH₂CH₂CH₂S⁻).
-
Electron Transfer: The butanethiolate anion transfers an electron to the Co(II) in the phthalocyanine catalyst, forming a butylthiyl radical (CH₃CH₂CH₂CH₂S•) and reducing the catalyst to Co(I)Pc.
-
Dimerization: Two butylthiyl radicals combine to form dibutyl disulfide (CH₃CH₂CH₂CH₂SSCH₂CH₂CH₂CH₃).
-
Catalyst Regeneration: The reduced Co(I)Pc is re-oxidized to Co(II)Pc by molecular oxygen, completing the catalytic cycle.
Figure 1: Catalytic oxidation pathway of 1-butanethiol.
Kinetics: The kinetics of the catalytic oxidation of 1-butanethiol can be described by a Michaelis-Menten-type rate law, where the reaction rate is dependent on both the thiol and oxygen concentrations.[2] At low 1-butanethiol concentrations, the reaction is pseudo-first-order with respect to the thiol.[2]
| Parameter | Value | Conditions | Reference |
| Reaction Order (Thiol) | ~1 (at low conc.) | 200 ppm CoPc catalyst, 15-45°C | [2] |
| Reaction Order (O₂) | Variable | 200 ppm CoPc catalyst, 15-45°C | [2] |
| Activation Energy (Ea) | 16.39 kJ/mol | 0.138 M 1-butanethiol, 200 ppm CoPc catalyst | [2] |
Experimental Protocol: A typical experimental setup involves a jacketed semi-batch bubble column reactor with a sintered glass distributor for uniform gas flow.[2]
-
Reactor: 40 mm inner diameter, 900 mm length, glass construction.[2]
-
Catalyst: Reformulated cobalt phthalocyanine-based catalyst (e.g., sulfonated CoPc) at a concentration of approximately 200 ppm.[2]
-
Reactants: 1-Butanethiol (0.1 to 0.4 M) in an aqueous alkaline solution (e.g., NaOH).[2]
-
Oxidant: Air or pure oxygen bubbled through the reactor.[2]
-
Temperature Control: Maintained by circulating water from a thermostatic bath.[2]
-
Analysis: The concentration of 1-butanethiol is monitored over time using potentiometric titration.[2]
Oxidation by Hexacyanoferrate(III)
The oxidation of 1-butanethiol by the hexacyanoferrate(III) ion, [Fe(CN)₆]³⁻, in an alkaline medium provides a well-controlled system for studying thiol oxidation kinetics.
Reaction Mechanism: The reaction is proposed to be an inner-sphere electron transfer process. The mechanism involves the formation of a complex between the butanethiolate anion and the hexacyanoferrate(III) ion, followed by electron transfer to form a butylthiyl radical and hexacyanoferrate(II), [Fe(CN)₆]⁴⁻. The butylthiyl radicals then dimerize to form dibutyl disulfide.[3]
Kinetics: The reaction kinetics are complex and depend on the relative concentrations of the reactants. When the thiol is in large excess, the reaction is first-order with respect to [Fe(CN)₆]³⁻ and zero-order with respect to the thiol.[3] The accumulation of the product, [Fe(CN)₆]⁴⁻, can inhibit the reaction.[3]
| Parameter | Value | Conditions | Reference |
| Reaction Order ([Fe(CN)₆]³⁻) | 1 | Excess thiol | [3] |
| Reaction Order (Thiol) | 0 (at high conc.) | Excess thiol | [3] |
| Reaction Order (OH⁻) | Transition from 0 to 1 | Methanol-water medium | [3] |
Experimental Protocol: Kinetic studies are typically performed using a UV-Vis spectrophotometer to monitor the disappearance of the colored hexacyanoferrate(III) ion.
-
Reactants: 1-Butanethiol, potassium hexacyanoferrate(III), and a buffer to maintain alkaline pH, typically in a methanol-water solvent.[3]
-
Temperature Control: A thermostated cell holder is used to maintain a constant temperature.
-
Analysis: The absorbance of [Fe(CN)₆]³⁻ is measured at its absorption maximum (around 420 nm) as a function of time.
Thermal Decomposition (Pyrolysis)
The thermal decomposition, or pyrolysis, of 1-butanethiol involves the breaking of chemical bonds at high temperatures in the absence of oxygen. This process is relevant to understanding the behavior of sulfur compounds in high-temperature industrial processes and in the thermal degradation of sulfur-containing materials.
Reaction Mechanism: The pyrolysis of 1-butanethiol proceeds via a homogeneous free-radical chain reaction.[1] The primary products are hydrogen sulfide (B99878) (H₂S) and butene.
-
Initiation: The reaction is initiated by the homolytic cleavage of the weakest bond, the C-S bond, to form a butyl radical and a sulfhydryl radical (•SH). CH₃CH₂CH₂CH₂SH → CH₃CH₂CH₂CH₂• + •SH
-
Propagation: A series of radical reactions propagate the chain. For example, a sulfhydryl radical can abstract a hydrogen atom from another 1-butanethiol molecule. •SH + CH₃CH₂CH₂CH₂SH → H₂S + CH₃CH₂CH₂CH₂S• The resulting butylthiyl radical can then undergo β-scission to form butene and a sulfhydryl radical, which continues the chain. CH₃CH₂CH₂CH₂S• → CH₃CH₂CH=CH₂ + •SH
-
Termination: The chain reaction is terminated by the combination of two radicals. 2 CH₃CH₂CH₂CH₂• → C₈H₁₈ 2 •SH → H₂S₂ (which can further decompose) CH₃CH₂CH₂CH₂• + •SH → CH₃CH₂CH₂CH₂SH (recombination)
Figure 2: Free-radical chain mechanism of 1-butanethiol pyrolysis.
Kinetics: The pyrolysis of 1-butanethiol follows 3/2 order kinetics.[1] The rate constant can be described by the Arrhenius equation.
| Parameter | Value | Conditions | Reference |
| Reaction Order | 3/2 | 696.6–762.1 K | [1] |
| Arrhenius Equation | k (s⁻¹) = 10⁹.⁸⁴ ± ⁰.⁰⁵ exp(-178,100 ± 800 J mol⁻¹/RT) | 696.6–762.1 K | [1] |
| Activation Energy (Ea) | 178.1 ± 0.8 kJ/mol | 696.6–762.1 K | [1] |
| Pre-exponential Factor (A) | 10⁹.⁸⁴ ± ⁰.⁰⁵ s⁻¹ | 696.6–762.1 K | [1] |
Experimental Protocol: The kinetics of pyrolysis are studied in a static system.
-
Reactor: A seasoned silica (B1680970) or quartz vessel of known volume.
-
Procedure: A known pressure of 1-butanethiol is introduced into the evacuated and heated reactor. The total pressure change is monitored over time using a pressure transducer. The reaction products can be analyzed by gas chromatography (GC) or mass spectrometry (MS).
-
Inhibitor: To ensure a homogeneous reaction and suppress surface reactions, a radical scavenger like cyclohexene (B86901) is often added.[1]
Gas-Phase Reaction with Hydroxyl Radicals
The reaction with hydroxyl (•OH) radicals is the primary atmospheric degradation pathway for 1-butanethiol.[4] This reaction is crucial for determining the atmospheric lifetime of 1-butanethiol and its contribution to the formation of secondary air pollutants.
Reaction Mechanism: The reaction proceeds primarily through hydrogen abstraction from the S-H bond, which is the weakest bond in the molecule. This forms a butylthiyl radical and a water molecule.
CH₃CH₂CH₂CH₂SH + •OH → CH₃CH₂CH₂CH₂S• + H₂O
The resulting butylthiyl radical will then react further in the atmosphere, typically with O₂, leading to the formation of SO₂ and other oxygenated products.
Figure 3: Gas-phase reaction of 1-butanethiol with a hydroxyl radical.
Kinetics: The reaction is a second-order process, and the rate constant has been determined at room temperature.
| Parameter | Value | Conditions | Reference |
| Rate Constant (k) | 5.10 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 25 °C | [4] |
| Atmospheric Half-life | ~9 hours | Assuming [•OH] = 5 x 10⁵ radicals cm⁻³ | [4] |
Experimental Protocol: The rate constant for the reaction of 1-butanethiol with •OH radicals is typically determined using a relative rate method in a smog chamber.[5]
-
Smog Chamber: A large volume (e.g., ~75-liter) Teflon bag or chamber.[5]
-
OH Radical Source: Photolysis of a precursor such as methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂) using blacklamps.[5]
-
Procedure: A mixture of 1-butanethiol, a reference compound with a known •OH rate constant (e.g., a hydrocarbon), and the •OH precursor is irradiated. The concentrations of 1-butanethiol and the reference compound are monitored over time by gas chromatography with flame ionization detection (GC-FID).[5][6]
-
Data Analysis: The rate constant for the reaction of 1-butanethiol with •OH is calculated from the relative decay rates of 1-butanethiol and the reference compound.
Conclusion
The reaction mechanisms and kinetics of 1-butanethiol are diverse and highly dependent on the reaction environment. In industrial settings, catalytic oxidation provides an efficient means of converting it to less odorous disulfides. Under high-temperature conditions, it undergoes pyrolysis via a free-radical chain mechanism. In the atmosphere, its fate is primarily governed by its reaction with hydroxyl radicals. A thorough understanding of these fundamental processes is essential for professionals in chemistry, environmental science, and drug development to effectively manage, utilize, and predict the behavior of this important organosulfur compound. Further research into the detailed elementary steps of these reactions, particularly at the catalyst surface and in complex atmospheric mixtures, will continue to refine our understanding of 1-butanethiol chemistry.
References
- 1. The pyrolysis of alkanethiols. Part 1. Kinetics of the pyrolysis of butane-1-thiol, butane-2-thiol, and 2-methylpropane-2-thiol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. shodhratna.thapar.edu:8443 [shodhratna.thapar.edu:8443]
- 3. tandfonline.com [tandfonline.com]
- 4. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. researchgate.net [researchgate.net]
Commercial Production of 1-Butanethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Butanethiol (also known as n-butyl mercaptan) is a versatile organosulfur compound with significant applications as a chemical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and as an odorant for natural gas.[1][2] This technical guide provides an in-depth overview of the two primary commercial methods for its production: the catalytic reaction of 1-butanol (B46404) with hydrogen sulfide (B99878) and the free-radical addition of hydrogen sulfide to 1-butene (B85601). This document details the underlying chemistry, experimental protocols, and process parameters for each method, supported by quantitative data and process visualizations to facilitate a comprehensive understanding for research, development, and scale-up activities.
Introduction
1-Butanethiol (C₄H₉SH) is a colorless to pale-yellow, volatile liquid characterized by a strong, skunk-like odor.[1][3] Its industrial importance stems from the reactivity of the thiol (-SH) functional group, which serves as a key building block in organic synthesis.[2] The selection of a commercial production method is typically dictated by factors such as feedstock availability, desired product purity, and economic considerations. This guide will explore the two dominant industrial synthesis routes.
Catalytic Synthesis from 1-Butanol and Hydrogen Sulfide
This widely employed method involves the vapor-phase reaction of 1-butanol with hydrogen sulfide over a solid catalyst at elevated temperatures.[4][5] The overall reaction is as follows:
CH₃(CH₂)₃OH + H₂S → CH₃(CH₂)₃SH + H₂O
Process Description and Key Parameters
The reaction is typically carried out in a fixed-bed catalytic reactor.[4] A pre-heated gaseous mixture of 1-butanol and an excess of hydrogen sulfide is passed through the reactor containing the catalyst. The use of excess hydrogen sulfide helps to suppress the formation of the primary byproduct, di-n-butyl sulfide.[5] The reaction is exothermic, and temperature control is crucial for optimizing yield and catalyst lifespan.[6]
Catalysts
A variety of catalysts are effective for this process, generally composed of a catalytically active metal on a high-surface-area support. Common examples include:
-
Cobalt-Molybdenum (CoMo) on Alumina (Al₂O₃): Often used as a hydrotreating catalyst, it demonstrates high activity and selectivity for this reaction.[4]
-
Potassium Carbonate-promoted Chromia on γ-Alumina: This catalyst has also been shown to be effective for the vapor-phase synthesis of 1-butanethiol.[7]
-
Thorium Oxide (ThO₂): Early research demonstrated the feasibility of using thorium oxide as a catalyst for this reaction.[8]
The catalyst choice influences the optimal operating conditions and the resulting product purity.
Quantitative Data
The following table summarizes typical reaction conditions and performance data for the synthesis of 1-butanethiol from 1-butanol and hydrogen sulfide.
| Parameter | Value | Catalyst | Reference(s) |
| Reaction Temperature | 250 °C | Potassium-carbonate-promoted chromia on γ-alumina | [7] |
| Molar Ratio (H₂S:Butanol) | 1:1 | Potassium-carbonate-promoted chromia on γ-alumina | [7] |
| Contact Time | 6 seconds | Potassium-carbonate-promoted chromia on γ-alumina | [7] |
| Selectivity to 1-Butanethiol | 85% | Potassium-carbonate-promoted chromia on γ-alumina | [7] |
| Reaction Temperature | 300 °C | Not specified | [7] |
| Pressure | 0.1 MPa | Not specified | [7] |
Experimental Protocol
The following is a generalized experimental protocol for the laboratory-scale synthesis of 1-butanethiol from 1-butanol and hydrogen sulfide:
-
Catalyst Preparation and Activation:
-
The selected catalyst (e.g., CoMo on alumina) is packed into a fixed-bed reactor.
-
The catalyst is typically pre-treated in a stream of hydrogen sulfide at an elevated temperature to ensure it is in its active sulfide form.
-
-
Reactor Setup and Operation:
-
The reactor is heated to the desired reaction temperature (e.g., 250-300 °C).
-
1-Butanol is vaporized and mixed with a stream of hydrogen sulfide at a specific molar ratio (e.g., 1:1 or with excess H₂S).
-
The gaseous mixture is passed through the catalyst bed at a controlled flow rate to achieve the desired contact time.
-
-
Product Collection and Analysis:
-
The reactor effluent, containing 1-butanethiol, water, unreacted starting materials, and byproducts, is cooled to condense the liquid products.
-
Non-condensable gases are passed through a scrubber to remove excess hydrogen sulfide.
-
The crude liquid product is collected and analyzed by techniques such as gas chromatography (GC) to determine the conversion of 1-butanol and the selectivity to 1-butanethiol.
-
-
Purification:
Process Flow and Reaction Mechanism
Figure 1: Process flow for the catalytic synthesis of 1-Butanethiol.
Free-Radical Addition of Hydrogen Sulfide to 1-Butene
This method relies on the anti-Markovnikov addition of hydrogen sulfide to 1-butene, typically initiated by ultraviolet (UV) light or a radical initiator.[11] The overall reaction is:
CH₃CH₂CH=CH₂ + H₂S --(Initiator)--> CH₃CH₂CH₂CH₂SH
Process Description and Key Parameters
The reaction is carried out by introducing gaseous 1-butene and hydrogen sulfide into a reactor equipped with a UV lamp or where a chemical radical initiator is introduced. The anti-Markovnikov regioselectivity is a key feature of this free-radical mechanism, leading to the formation of the terminal thiol, 1-butanethiol, rather than the internal 2-butanethiol.[11]
Initiation
-
Photochemical Initiation: UV light provides the energy to homolytically cleave the H-S bond in hydrogen sulfide, generating a thiyl radical (HS•) which initiates the chain reaction.
-
Chemical Initiation: Peroxides or azo compounds can be used as radical initiators.[12] These compounds decompose upon heating to generate radicals that can abstract a hydrogen atom from H₂S to form the thiyl radical.
Quantitative Data
The following table presents data for the free-radical addition of H₂S to octene-1, a representative terminal alkene, which illustrates the conditions and outcomes of this type of reaction.
| Parameter | Value | Initiator | Reference(s) |
| Reactant | Octene-1 | alpha,alpha'-azodiisobutyronitrile & 1,1-azodicyclohexanecarbonitrile | [12] |
| Temperature | Gradually raised to 110 °C | alpha,alpha'-azodiisobutyronitrile & 1,1-azodicyclohexanecarbonitrile | [12] |
| Pressure (H₂S) | ~225 lbs/sq. in. | alpha,alpha'-azodiisobutyronitrile & 1,1-azodicyclohexanecarbonitrile | [12] |
| Reaction Time | 11 hours | alpha,alpha'-azodiisobutyronitrile & 1,1-azodicyclohexanecarbonitrile | [12] |
| Product Distribution | n-octyl mercaptan, di-n-octyl sulfide | alpha,alpha'-azodiisobutyronitrile & 1,1-azodicyclohexanecarbonitrile | [12] |
Experimental Protocol
The following is a generalized experimental protocol for the free-radical addition of hydrogen sulfide to 1-butene:
-
Reactor Setup:
-
A pressure-resistant reactor equipped with a UV lamp (if applicable), gas inlets, a pressure gauge, and a temperature controller is used.
-
The reactor is purged with an inert gas to remove oxygen, which can interfere with radical reactions.
-
-
Reaction Execution:
-
1-Butene and hydrogen sulfide are introduced into the reactor at the desired molar ratio. An excess of hydrogen sulfide is often used.
-
If a chemical initiator is used, it is added to the reactor.
-
The reaction is initiated by turning on the UV lamp or by heating the reactor to the decomposition temperature of the chemical initiator.
-
The reaction is allowed to proceed for a specified time, with monitoring of temperature and pressure.
-
-
Product Work-up and Analysis:
-
After the reaction is complete, the reactor is cooled, and any excess pressure is carefully vented through a scrubber.
-
The liquid product is collected.
-
The crude product is analyzed by GC to determine the conversion of 1-butene and the yield of 1-butanethiol.
-
-
Purification:
Reaction Mechanism
Figure 2: Mechanism of the free-radical addition of H₂S to 1-Butene.
Industrial Scale-Up and Safety Considerations
The commercial production of 1-butanethiol requires careful consideration of safety due to its high flammability and toxicity.[11]
Purification
On an industrial scale, the purification of 1-butanethiol is primarily achieved through fractional distillation.[9][10] The distillation column is designed to separate the lower-boiling unreacted starting materials from the 1-butanethiol product and the higher-boiling byproducts. The efficiency of the distillation process is critical for achieving the high purity (typically >99%) required for many applications.
Safety Precautions
-
Flammability: 1-Butanethiol is a highly flammable liquid with a low flash point. All equipment must be properly grounded, and spark-proof tools should be used. The production facility must be equipped with adequate fire suppression systems.
-
Toxicity and Odor: 1-Butanethiol has a very strong and unpleasant odor and is toxic if inhaled or ingested.[11] Production should be carried out in a well-ventilated, closed system. Personnel must use appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.
-
Handling and Storage: 1-Butanethiol should be stored in tightly sealed containers in a cool, dry, and well-ventilated area away from sources of ignition and oxidizing agents.[11]
Conclusion
The commercial production of 1-butanethiol is dominated by two primary methods: the catalytic reaction of 1-butanol with hydrogen sulfide and the free-radical addition of hydrogen sulfide to 1-butene. The choice between these methods depends on various factors, including feedstock cost and availability, capital investment, and desired product specifications. A thorough understanding of the process parameters, catalytic systems, and reaction mechanisms, as outlined in this guide, is essential for the efficient and safe production of this important chemical intermediate. For researchers and professionals in drug development, this guide provides a foundational understanding for sourcing, synthesizing, or developing processes involving 1-butanethiol.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Butanethiol [webbook.nist.gov]
- 3. Process for synthesis of mercaptans and sulfides from alcohols - Patent WO-2007070496-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5874630A - Synthesis of mercaptans from alcohols - Google Patents [patents.google.com]
- 5. US20070135658A1 - Process and catalyst for synthesis of mercaptans and sulfides from alcohols - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Distillation [essentialchemicalindustry.org]
- 10. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 11. US2551813A - Free radical addition of h2s to olefins - Google Patents [patents.google.com]
- 12. discovery.researcher.life [discovery.researcher.life]
An In-Depth Technical Guide on the Natural Occurrence of 1-Butanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butanethiol, also known as n-butyl mercaptan, is a volatile sulfur-containing organic compound recognized for its potent and distinct odor, often associated with skunks. Beyond its role as a defensive agent in certain animals, this thiol is a naturally occurring compound found in a variety of living organisms, including plants, animals, and microorganisms. Its presence, even at trace levels, can significantly impact the flavor and aroma profiles of foods and beverages. This technical guide provides a comprehensive overview of the natural occurrence of 1-butanethiol, detailing its presence in various natural sources, methods for its detection and quantification, and its potential biological significance.
Natural Occurrence of 1-Butanethiol
1-Butanethiol and its isomers have been identified in a range of natural matrices. While its presence is often at trace concentrations, its low odor threshold makes it a significant contributor to the overall scent profile of these sources.
In Animals
The most well-documented natural occurrence of a butanethiol isomer is in the defensive spray of skunks. Specifically, 3-methyl-1-butanethiol (B42731) is a major component of the anal sac secretion of several skunk species.[1][2] Although structurally similar, 1-butanethiol itself is not a primary component of skunk spray.[3] The presence of these thiols serves as a potent defense mechanism against predators.
1-Butanethiol has also been detected, though not always quantified, in various animal-derived food products, including milk and milk products, as well as raw and cooked beef.[4][5] Its formation in meat is likely a result of the thermal degradation of sulfur-containing amino acids during cooking.
In Plants
The occurrence of 1-butanethiol in the plant kingdom is less extensively documented than in animals. However, it has been detected in some vegetables, such as potatoes.[4] The concentration and presence of volatile compounds in potatoes can vary significantly between different cultivars and are influenced by factors such as soil composition and storage conditions.[6][7]
In Microorganisms
Microorganisms are known to produce a wide array of volatile sulfur compounds, including thiols, as byproducts of their metabolic processes. While specific quantitative data for 1-butanethiol production by microbial cultures is not abundant in the literature, the enzymatic potential for its formation exists within various microbial pathways. The biosynthesis of branched-chain amino acids, for example, involves precursors that could potentially be shunted towards the production of branched-chain thiols, although direct evidence for a specific 1-butanethiol synthesis pathway is limited.[8][9]
Data Presentation: Quantitative Analysis of Butanethiol Isomers in Natural Sources
Summarizing the available quantitative data for butanethiol isomers is crucial for comparative analysis. The following table presents data on the concentration of 3-methyl-1-butanethiol, a close isomer of 1-butanethiol, found in the anal sac secretions of various skunk species. Data for 1-butanethiol in food products is largely qualitative, with most studies noting its detection without providing specific concentrations.
| Natural Source | Compound | Concentration (% of Total Volatiles) | Reference |
| Hooded Skunk (Mephitis macroura) | 3-Methyl-1-butanethiol | Not specified as a major component | [10] |
| Striped Skunk (Mephitis mephitis) | 3-Methyl-1-butanethiol | ~29% | [2] |
| Spotted Skunk (Spilogale putorius) | 3-Methyl-1-butanethiol | Major volatile component | [11] |
| Hog-nosed Skunk (Conepatus mesoleucus) | 3-Methyl-1-butanethiol | Absent | [12] |
Note: The data for skunk spray pertains to 3-methyl-1-butanethiol, a structural isomer of 1-butanethiol.
Experimental Protocols
The accurate detection and quantification of 1-butanethiol in natural matrices are challenging due to its high volatility, reactivity, and typically low concentrations. The following sections detail common experimental protocols used for the analysis of volatile sulfur compounds, including 1-butanethiol.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a widely used technique for the extraction and preconcentration of volatile and semi-volatile compounds from a sample's headspace.
Protocol for Food Matrices (e.g., Cheese, Beer):
-
Sample Preparation: A known amount of the homogenized sample (e.g., 5-10 g of cheese or 10-20 mL of beer) is placed in a headspace vial.
-
Internal Standard Addition: An appropriate internal standard (e.g., a deuterated analog of the analyte) is added to the sample for accurate quantification.
-
Equilibration: The vial is sealed and equilibrated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile analytes.
-
Desorption: The fiber is then retracted and transferred to the injection port of a gas chromatograph for thermal desorption of the analytes.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common analytical technique for the separation and identification of volatile compounds.
GC-MS Parameters for Volatile Sulfur Compounds:
-
Injector: Splitless or split mode, with an injection temperature of around 250 °C.
-
Column: A capillary column with a stationary phase suitable for separating volatile sulfur compounds (e.g., DB-Sulphur or a similar phase). A typical column dimension would be 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Oven Temperature Program: An initial temperature of around 40 °C, held for a few minutes, followed by a ramp to a final temperature of around 250 °C at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Analytical Method: High-Performance Liquid Chromatography (HPLC) with Derivatization
For less volatile thiols or to improve detection sensitivity, HPLC with pre-column derivatization is often employed.
Protocol for Thiol Derivatization:
-
Sample Extraction: Thiols are extracted from the sample matrix using an appropriate solvent.
-
Derivatization: The extracted thiols are reacted with a derivatizing agent that introduces a chromophore or fluorophore into the molecule. Common derivatizing agents for thiols include:
-
Monobromobimane (mBB): Reacts with thiols to form fluorescent derivatives.
-
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F): Forms stable, fluorescent adducts with thiols.
-
-
HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used for separation.
-
Detection: The fluorescence detector is set to the appropriate excitation and emission wavelengths for the specific derivatizing agent used.
-
Mandatory Visualization: Signaling Pathways and Workflows
Olfactory Signaling Pathway for 1-Butanethiol
The perception of 1-butanethiol's strong odor is initiated by its interaction with olfactory receptors in the nasal epithelium. This interaction triggers a cascade of intracellular events leading to a neural signal being sent to the brain.
Caption: General olfactory signal transduction cascade initiated by the binding of 1-butanethiol.
Experimental Workflow for Volatile Thiol Analysis
The following diagram illustrates a typical workflow for the analysis of volatile thiols like 1-butanethiol from a complex natural matrix.
Caption: A typical experimental workflow for the analysis of 1-butanethiol using HS-SPME-GC-MS.
Conclusion
1-Butanethiol is a naturally occurring volatile sulfur compound found in various animals, plants, and microbial environments. While its presence is often at trace levels, its potent odor makes it a significant contributor to the aroma and flavor of many natural products. The analysis of 1-butanethiol requires sensitive and specific analytical techniques, such as GC-MS with appropriate sample preparation methods like HS-SPME. Further research is needed to fully elucidate the biosynthetic pathways of 1-butanethiol in different organisms and to quantify its presence in a wider range of natural sources. Understanding the natural occurrence and biological significance of 1-butanethiol is crucial for food science, environmental science, and drug development, particularly in areas related to flavor chemistry, toxicology, and the study of sensory perception.
References
- 1. researchgate.net [researchgate.net]
- 2. Who is Nature’s Biggest Stinker? – Part 2 - ChemistryViews [chemistryviews.org]
- 3. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 4. Showing Compound 1-Butanethiol (FDB003381) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Glycoalkaloid and calystegine contents of eight potato cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC Analyses — Malting and Brewing Technology and Analysis [iiw.kuleuven.be]
- 11. Volatile components in defensive spray of the spotted skunk,Spilogale putorius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Purity Specifications of Commercial 1-Butanethiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity specifications of commercial 1-Butanethiol (n-butyl mercaptan), a critical reagent and intermediate in various industrial and pharmaceutical applications. Understanding the purity profile of this compound is paramount for ensuring reproducibility, minimizing side reactions, and maintaining the quality of final products. This document details typical purity levels, potential impurities, analytical methodologies for purity assessment, and key chemical properties.
Commercial Purity Specifications
Commercial grades of 1-Butanethiol are available in various purity levels to suit different applications, from technical use as a solvent or odorant to high-purity grades for pharmaceutical and fine chemical synthesis. The purity is typically determined by gas chromatography (GC) and is often reported as a weight percentage (w/w).
Table 1: Typical Purity Specifications of Commercial 1-Butanethiol
| Grade | Assay (Purity) | Appearance | Key Applications |
| Technical Grade | ≥98.0% | Colorless to pale yellow liquid | Industrial solvent, gas odorant, intermediate for pesticides |
| High-Purity/Reagent Grade | ≥99.0% | Clear, colorless liquid | Organic synthesis, research and development |
| Analytical Standard | ≥99.5% | Clear, colorless liquid | Reference standard for analytical methods (e.g., GC, HPLC) |
| Pharmaceutical Grade | ≥99.9% | Clear, colorless liquid | Intermediate in drug synthesis, meeting stringent quality standards |
Note: Specifications can vary between suppliers. Always refer to the supplier's Certificate of Analysis for lot-specific data.
Impurity Profile
Impurities in commercial 1-Butanethiol can originate from the manufacturing process, degradation upon storage, or the presence of isomers. The most common industrial synthesis route involves the reaction of 1-butanol (B46404) with hydrogen sulfide (B99878) over a catalyst.
Table 2: Common Impurities in Commercial 1-Butanethiol
| Impurity Name | Chemical Formula | Typical Concentration Range | Origin |
| Dibutyl sulfide | (C₄H₉)₂S | 0.1 - 1.0% | By-product of synthesis |
| 2-Butanethiol | CH₃CH(SH)CH₂CH₃ | < 0.5% | Isomeric impurity from starting materials or side reactions |
| Isobutanethiol | (CH₃)₂CHCH₂SH | < 0.5% | Isomeric impurity from starting materials or side reactions |
| tert-Butanethiol | (CH₃)₃CSH | < 0.2% | Isomeric impurity from starting materials or side reactions |
| 1-Butanol | C₄H₉OH | < 0.5% | Unreacted starting material |
| Water | H₂O | < 0.5% | Process-related or from atmospheric exposure |
| Dibutyl disulfide | C₄H₉S-SC₄H₉ | Variable | Oxidation product upon exposure to air |
Synthesis-Related Impurities
The primary impurities from the synthesis of 1-Butanethiol via the reaction of 1-butanol and hydrogen sulfide are dibutyl sulfide and unreacted 1-butanol. The formation of dibutyl sulfide is a common side reaction. The presence of isomeric butanethiols can result from impurities in the 1-butanol feedstock or isomerization reactions during synthesis.
Degradation Products
1-Butanethiol is susceptible to oxidation, particularly when exposed to air, which can lead to the formation of dibutyl disulfide.[1] This underscores the importance of storing the material under an inert atmosphere (e.g., nitrogen or argon) to maintain its purity.
Experimental Protocols for Purity Analysis
Gas chromatography (GC) is the most common and effective method for determining the purity of 1-Butanethiol and quantifying its impurities. A flame ionization detector (FID) is typically used for its high sensitivity to hydrocarbons and sulfur-containing compounds. For definitive identification of impurities, a mass spectrometer (MS) detector is employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The following protocol is a general guideline for the analysis of 1-Butanethiol purity. Method parameters may need to be optimized for specific instruments and impurity profiles.
3.1.1. Sample Preparation
Due to the high concentration of the analyte, direct injection of a diluted sample is typically sufficient.
-
Dilution: Prepare a 1% (v/v) solution of the 1-Butanethiol sample in a suitable solvent, such as dichloromethane (B109758) or methanol.
-
Internal Standard (Optional): For precise quantification, an internal standard (e.g., undecane) can be added to the sample and calibration standards.
3.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A system equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split mode with a split ratio of 100:1. Injector temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 35-350 amu.
-
3.1.3. Data Analysis
-
Purity Calculation: The purity of 1-Butanethiol is determined by the area percent method, where the peak area of 1-Butanethiol is divided by the total area of all peaks in the chromatogram.
-
Impurity Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.
Conclusion
The purity of commercial 1-Butanethiol is a critical parameter that can significantly impact its performance in various applications. For researchers, scientists, and drug development professionals, a thorough understanding of the potential impurities and the analytical methods for their detection is essential for ensuring the quality and consistency of their work. The use of high-purity grades and proper storage conditions are recommended to minimize the impact of impurities on experimental outcomes. This guide provides a foundational understanding to aid in the selection and handling of 1-Butanethiol for demanding scientific applications.
References
An In-depth Technical Guide to 1-Butanethiol: Key Suppliers, Manufacturing, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Butanethiol (n-butyl mercaptan), a versatile sulfur-containing organic compound with significant applications in various fields, including its use as a solvent and an intermediate in the synthesis of insecticides and herbicides.[1] This document details its primary manufacturers and suppliers, outlines common synthesis methodologies, and presents key data in a structured format for ease of reference by researchers, scientists, and professionals in drug development.
Key Suppliers and Manufacturers
The global market for 1-Butanethiol is served by a mix of large-scale chemical manufacturers and specialized suppliers catering to laboratory and research needs. China has emerged as a major manufacturing hub, benefiting from advanced technology clusters and integrated chemical parks that ensure a steady supply of feedstocks.[2] Key global players are distributed across North America, Europe, and Asia.
It is important to distinguish between primary manufacturers, who synthesize the compound, and suppliers or distributors, who package and provide it in various grades and quantities. The following tables provide a non-exhaustive list of notable companies in the 1-Butanethiol supply chain.
Major Global Manufacturers
| Company Name | Headquarters Location | Notable Aspects |
| Chevron Phillips Chemical Company | The Woodlands, Texas, USA | A major producer of various mercaptans, including n-Butyl Mercaptan, for industrial applications. |
| Sanmenxia Aoke Chemical Co., Ltd. | Sanmenxia, Henan, China | Established in 1995, a manufacturer and exporter of a range of chemical supplies, including 1-Butanethiol.[3] |
| R&D AhmadullinS LLC | Kazan, Russia | Began production of 1-Butanethiol in 2023, offering grades from 98-99.9% purity.[4] |
| Jiande Xingfeng Chemical Co. | Jiande, China | Listed as a key company in the n-Butyl Mercaptan market.[1] |
| Hunan Yun Bang Biomedical Co. | Hunan, China | A notable company in the n-Butyl Mercaptan market landscape.[1] |
Prominent Suppliers and Distributors
| Company Name | Headquarters Location | Purity Grades Offered | Regions Served |
| North America | |||
| Sigma-Aldrich (Merck) | St. Louis, Missouri, USA | ≥98%, ≥99% | Global |
| TCI AMERICA | Portland, Oregon, USA | >97.0%(GC) | Americas |
| Santa Cruz Biotechnology, Inc. | Dallas, Texas, USA | Global | |
| Spectrum Chemical | New Brunswick, New Jersey, USA | Ungraded (suitable for general industrial use or research) | USA |
| Europe | |||
| Ottokemi | Mumbai, India (Supplies to Europe) | 99% | Global |
| Asia | |||
| Tokyo Chemical Industry Co., Ltd. (TCI) | Tokyo, Japan | >97.0%(GC) | Global |
| ChemicalBull | India | High-purity for industrial and research use. | Global |
| Jigs Chemical | India | Commercial and R&D quantities. | Global |
| BST Tianjin CO.,LTD. | Tianjin, China | 99% min | Global |
Quantitative Data on 1-Butanethiol Grades
The purity and grade of 1-Butanethiol are critical for its application, particularly in sensitive areas like pharmaceutical synthesis. The following table summarizes the typical grades available from leading suppliers.
| Supplier | Product Code/Name | Purity | Available Quantities |
| Sigma-Aldrich | W347809 | ≥98% | Sample, 1 kg |
| Sigma-Aldrich | 8.01587 | ≥98.0% (GC) | 100 mL, 500 mL |
| Ottokemi | B 3678 | 99% | 250 ml, 1 lt |
| TCI | B0685 | >97.0% (GC) | 25ML, 500ML |
| R&D AhmadullinS LLC | 1-Butanethiol | 98-99.9% | Not specified |
Pricing information is highly variable and dependent on quantity, grade, and market conditions. It is recommended to request a quote directly from the suppliers for accurate pricing.
Experimental Protocols for Synthesis
1-Butanethiol is primarily synthesized through two main industrial routes: the reaction of 1-butanol (B46404) with hydrogen sulfide (B99878) and the addition of hydrogen sulfide to 1-butene (B85601).
Synthesis from 1-Butanol and Hydrogen Sulfide
This method involves the vapor-phase reaction of 1-butanol with hydrogen sulfide over a catalyst. A process for this synthesis has been detailed in patent literature, providing a basis for a laboratory-scale adaptation.
Reaction: CH₃(CH₂)₃OH + H₂S → CH₃(CH₂)₃SH + H₂O
Detailed Methodology:
-
Catalyst: A common catalyst is a blend of a hydrotreating catalyst (e.g., CoMo/alumina) and a dehydration catalyst or an inert diluent like alumina.[5]
-
Apparatus: A downflow fixed-bed catalytic flow reactor is typically used for this process.[5]
-
Reactant Feed: The molar feed ratio of hydrogen sulfide to 1-butanol is a critical parameter, with ratios ranging from 9:1 to 20:1 being effective. A ratio of approximately 12:1 is often optimal.[5]
-
Reaction Conditions:
-
Temperature: The reaction is typically carried out at elevated temperatures. A pre-heat temperature of around 180°C can be used.[5]
-
Pressure: The optimal pressure is generally in the range of 450 to 600 psig.[5]
-
Space Velocity: The weight hourly space velocity (WHSV) of the 1-butanol feed can range from 0.25 to 0.70 gr. liq./hr./gr. cat.[5]
-
-
Procedure:
-
The catalyst bed is prepared within the fixed-bed reactor. The catalyst may be layered with varying ratios of the active catalyst to the diluent to control the reaction exotherm.[5]
-
A continuous flow of 1-butanol and hydrogen sulfide is introduced into the reactor at the specified molar ratio and space velocity.
-
The reactor is maintained at the target temperature and pressure to facilitate the conversion of the alcohol to the thiol.
-
The product stream exiting the reactor, containing 1-butanethiol, water, unreacted starting materials, and potential byproducts (e.g., dibutyl sulfide), is cooled and collected.
-
-
Purification: The collected crude product is then subjected to purification, typically through fractional distillation, to isolate 1-butanethiol of the desired purity.
Synthesis from 1-Butene and Hydrogen Sulfide
This process involves the catalytic addition of hydrogen sulfide to 1-butene.[6] This reaction can lead to the formation of both 1-butanethiol and 2-butanethiol, with selectivity being influenced by the choice of catalyst and reaction conditions.
Reaction: CH₃CH₂CH=CH₂ + H₂S → CH₃(CH₂)₃SH
Detailed Methodology:
-
Catalyst: Acidic catalysts are often employed for this reaction. A patent describes the use of a Cr₂O₃/aluminium oxide catalyst.[7]
-
Apparatus: A fixed-bed catalytic reactor is suitable for this gas-phase reaction.
-
Reactant Feed: An excess of hydrogen sulfide is typically used to maximize the conversion of 1-butene. The H₂S to olefin molar ratio can range from 1:1 to 100:1, with a preferred range of 2:1 to 30:1.[7]
-
Reaction Conditions:
-
Temperature and Pressure: Specific conditions are dependent on the catalyst used.
-
-
Procedure:
-
A pre-activated catalyst is packed into the reactor.
-
A gaseous mixture of 1-butene and hydrogen sulfide is passed through the catalyst bed at the desired temperature and pressure.
-
The reaction products are cooled and condensed.
-
-
Purification: The product mixture, which may contain 1-butanethiol, 2-butanethiol, and thioethers, is purified by distillation to separate the desired isomer.
Visualizations
1-Butanethiol Supply Chain
Caption: A simplified diagram of the 1-Butanethiol supply chain.
Synthesis Pathway of 1-Butanethiol from 1-Butanol
Caption: Workflow for the synthesis of 1-Butanethiol from 1-Butanol.
References
- 1. materials.alfachemic.com [materials.alfachemic.com]
- 2. 1-Butanethiol | Factory Price from China Manufacturer [dimethyl-disulfide.net]
- 3. 1-butanethiol at Best Price in Sanmenxia, Henan | Sanmenxia Aoke Chemical Co., Ltd. [tradeindia.com]
- 4. 1-BUTANETHIOL [ahmadullins.com]
- 5. WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols - Google Patents [patents.google.com]
- 6. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN105658622B - By addition reaction of the hydrogen sulfide on alkene come the method for thiol synthesis - Google Patents [patents.google.com]
Unveiling the Essence of a Pungent Pioneer: A Technical Guide to the Historical Context of 1-Butanethiol's Discovery and Use
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical context surrounding the discovery and application of 1-butanethiol. From the initial characterization of its chemical class to its pivotal role in public safety and industrial synthesis, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. Quantitative data is presented in structured tables for clarity, and key historical methodologies are detailed. Visual diagrams generated using Graphviz illustrate the progression of its synthesis and applications.
The Dawn of Thiols: A New Class of Sulfur Organics
The journey of 1-butanethiol begins with the broader discovery of its chemical family: the thiols, also known as mercaptans. In 1834, the Danish chemist William Christopher Zeise reported the synthesis of ethanethiol, which he named "mercaptan" due to its strong affinity for mercury (from the Latin mercurium captans, meaning 'capturing mercury')[1][2]. This discovery opened a new chapter in organosulfur chemistry, revealing a class of compounds analogous to alcohols but with distinct and often potent properties[3].
While the exact date and individual credited with the first synthesis of 1-butanethiol are not definitively documented in readily available historical records, its preparation and characterization logically followed the burgeoning exploration of organosulfur compounds in the late 19th and early 20th centuries. By the early 1920s, several methods for the synthesis of 1-butanethiol had been established, indicating its availability and study within the scientific community.
Early Synthetic Routes to 1-Butanethiol
The early 20th century saw the development of several key methods for the synthesis of 1-butanethiol. These foundational techniques paved the way for its larger-scale production and subsequent application.
Catalytic Conversion of Butanol
One of the earliest documented methods involved the catalytic conversion of 1-butanol (B46404). In 1921, Kramer and Reid published their work on the synthesis of 1-butanethiol by passing the vapors of 1-butanol and hydrogen sulfide (B99878) over a thorium oxide (ThO₂) catalyst at elevated temperatures.
Experimental Protocol: Synthesis of 1-Butanethiol via Catalytic Conversion of 1-Butanol (Kramer and Reid, 1921)
-
Apparatus: A heated reaction tube packed with a thorium oxide catalyst. A system for vaporizing 1-butanol and metering hydrogen sulfide gas. A condenser and collection flask for the product.
-
Reagents:
-
1-Butanol
-
Hydrogen sulfide gas
-
Thorium oxide (catalyst)
-
-
Procedure:
-
The thorium oxide catalyst is packed into the reaction tube and heated to a temperature of 350-400°C.
-
A stream of hydrogen sulfide gas is passed through the heated tube.
-
1-Butanol is vaporized and introduced into the stream of hydrogen sulfide gas before it enters the reaction tube.
-
The reaction mixture is passed over the heated catalyst.
-
The resulting vapors are passed through a condenser to liquefy the 1-butanethiol and any unreacted 1-butanol.
-
The crude product is collected and purified by fractional distillation.
-
From Butyl Sulfate (B86663) and Sodium Sulfide
In 1920, Gray and Gutekunst described a method for producing 1-butanethiol, along with dibutyl sulfide, by distilling an aqueous solution of sodium butyl sulfate and sodium sulfide.
Experimental Protocol: Synthesis of 1-Butanethiol from Sodium Butyl Sulfate (Gray and Gutekunst, 1920)
-
Apparatus: A distillation apparatus, including a reaction flask, condenser, and receiving flask.
-
Reagents:
-
Sodium butyl sulfate
-
Sodium sulfide
-
Water
-
-
Procedure:
-
An aqueous solution of sodium butyl sulfate and sodium sulfide is prepared in the reaction flask.
-
The mixture is heated to boiling.
-
The volatile products, including 1-butanethiol, are distilled off.
-
The distillate, which will also contain dibutyl sulfide, is collected.
-
The 1-butanethiol is separated from the byproducts and water, typically through fractional distillation.
-
Via Dithiocarbamic Butyl Ester
A 1923 publication by v. Braun and Engelbertz detailed the formation of 1-butanethiol by the treatment of a dithiocarbamic butyl ester with aqueous potassium hydroxide (B78521).
Experimental Protocol: Synthesis of 1-Butanethiol from Dithiocarbamic Butyl Ester (v. Braun and Engelbertz, 1923)
-
Apparatus: A reaction flask equipped with a reflux condenser.
-
Reagents:
-
Dithiocarbamic butyl ester
-
Aqueous potassium hydroxide (KOH) solution
-
-
Procedure:
-
The dithiocarbamic butyl ester is placed in the reaction flask.
-
An aqueous solution of potassium hydroxide is added to the flask.
-
The mixture is gently warmed to initiate the reaction.
-
The reaction is allowed to proceed, often under reflux, to ensure complete conversion.
-
Upon completion, the 1-butanethiol is isolated from the reaction mixture, which may involve extraction and subsequent distillation for purification.
-
Physicochemical Properties of 1-Butanethiol
The unique physical and chemical properties of 1-butanethiol have dictated its applications throughout history. A summary of its key quantitative data is provided in the table below.
| Property | Value |
| Molecular Formula | C₄H₁₀S |
| Molecular Weight | 90.19 g/mol |
| Boiling Point | 98.2 °C |
| Melting Point | -115.8 °C |
| Density | 0.83679 g/mL at 25 °C |
| Flash Point | 2 °C |
| Solubility in Water | Slightly soluble (0.06% at 20°C) |
| Odor Threshold | As low as 1.4 parts per billion |
Historical and Contemporary Applications
The distinct and potent odor of 1-butanethiol has been a defining characteristic driving its primary use.
A Sentinel for Safety: The Odorization of Natural Gas
Perhaps the most significant application of 1-butanethiol, and other mercaptans, has been as an odorant for natural gas. Naturally odorless, the addition of a potent-smelling compound is a critical safety measure to enable the detection of leaks. The widespread practice of odorizing natural gas was largely driven by the tragic New London School explosion in Texas in 1937, which was caused by an undetected natural gas leak. This event spurred legislation mandating the odorization of natural gas for public safety. The extremely low odor threshold of 1-butanethiol makes it an effective warning agent.
A Versatile Industrial Intermediate
Beyond its role as an odorant, 1-butanethiol has been utilized as a solvent and as a key intermediate in the synthesis of various industrial and agricultural chemicals. Its applications include:
-
Pesticide Synthesis: It serves as a precursor in the manufacturing of certain insecticides and herbicides.
-
Polymerization: In some polymerization processes, it can act as a chain transfer agent to control the molecular weight of the resulting polymer.
-
Flavor and Fragrance: In very dilute concentrations, it has been used as a flavoring agent in some food products.
Visualizing the Historical Trajectory
The following diagrams, generated using the DOT language, illustrate the key historical developments in the synthesis and application of 1-butanethiol.
Figure 1: Early 20th-century synthesis routes to 1-Butanethiol.
References
Methodological & Application
Application Notes and Protocols for the Use of 1-Butanethiol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butanethiol, also known as n-butyl mercaptan, is a versatile organosulfur compound with the chemical formula CH₃(CH₂)₃SH.[1] It is a colorless to pale-yellow liquid characterized by a strong, pungent odor.[2] Beyond its use as an odorant in natural gas, 1-butanethiol serves as a valuable reagent and intermediate in a variety of organic syntheses.[2] Its utility stems from the reactivity of the thiol (-SH) group, which can act as a potent nucleophile or participate in radical reactions.
This document provides detailed application notes and experimental protocols for the use of 1-butanethiol in key organic transformations, including the synthesis of thioethers, the thiol-ene reaction for carbon-sulfur bond formation, the preparation of disulfides, and its application in deprotection strategies.
Physical Properties of 1-Butanethiol
| Property | Value |
| CAS Number | 109-79-5[1] |
| Molecular Formula | C₄H₁₀S[1] |
| Molecular Weight | 90.19 g/mol [1] |
| Boiling Point | 98.2 °C[3] |
| Melting Point | -115.9 °C[3] |
| Density | 0.842 g/cm³[3] |
| Flash Point | 3.3 °C[3] |
| Solubility | Slightly soluble in water; soluble in organic solvents.[2] |
I. Synthesis of Thioethers via Nucleophilic Substitution
The deprotonated form of 1-butanethiol, the butanethiolate anion, is a soft and potent nucleophile that readily participates in Sₙ2 reactions with various electrophiles to form n-butyl thioethers. This is a fundamental and widely used transformation in organic synthesis.
A. Reaction with Alkyl Halides
Reaction Scheme:
References
Application Notes and Protocols: 1-Butanethiol as a Reagent in Thiol-Ene Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-butanethiol as a versatile reagent in thiol-ene reactions. This powerful "click" chemistry approach offers an efficient and highly selective method for the formation of carbon-sulfur bonds, which are of significant interest in drug development, materials science, and bioconjugation. The following sections detail the underlying reaction mechanisms, provide quantitative data for specific reactions, and present detailed experimental protocols for both photoinitiated radical coupling and base-catalyzed Michael addition reactions.
Introduction to Thiol-Ene Reactions
The thiol-ene reaction involves the addition of a thiol, in this case, 1-butanethiol, across a carbon-carbon double bond (an alkene or "ene") to form a thioether.[1] This reaction is widely recognized as a "click" chemistry due to its high yields, stereoselectivity, rapid reaction rates, and the formation of a single, stable product.[1] The reaction typically proceeds via an anti-Markovnikov addition, where the sulfur atom of the thiol attaches to the less substituted carbon of the alkene.[1]
Two primary mechanisms govern the thiol-ene reaction: a free-radical addition and a nucleophilic Michael addition.[1]
-
Free-Radical Addition: This mechanism is typically initiated by light (photoinitiation) or heat in the presence of a radical initiator. A thiyl radical is generated from 1-butanethiol, which then adds to the alkene. This is followed by a chain-transfer step where the resulting carbon-centered radical abstracts a hydrogen from another 1-butanethiol molecule, propagating the radical chain and forming the thioether product.[1]
-
Michael Addition: This pathway is catalyzed by a base or a nucleophile. The base deprotonates 1-butanethiol to form a highly nucleophilic thiolate anion. This anion then attacks an electron-deficient alkene (e.g., acrylates, vinyl sulfones) in a conjugate addition, followed by protonation to yield the final thioether.[2]
Applications of 1-Butanethiol in Thiol-Ene Reactions
The versatility of the thiol-ene reaction makes 1-butanethiol a valuable reagent in various applications:
-
Drug Discovery and Development: The formation of stable thioether linkages is crucial in the synthesis of various pharmaceutical compounds. The mild and specific conditions of the thiol-ene reaction allow for the late-stage functionalization of complex molecules.
-
Bioconjugation: 1-Butanethiol can be used to attach small molecules, probes, or tags to biomolecules such as peptides and proteins that have been modified to contain an alkene functionality.
-
Materials Science and Surface Modification: The thiol-ene reaction is a powerful tool for modifying the surfaces of materials to impart desired properties such as hydrophobicity, biocompatibility, or specific binding capabilities.
-
Polymer Synthesis: Thiol-ene polymerization, using multifunctional thiols and enes, is employed to create highly uniform polymer networks with applications in coatings, adhesives, and biomaterials. While 1-butanethiol is a monofunctional thiol, it is used in fundamental studies to understand the kinetics and mechanisms of these polymerizations.
Quantitative Data for Thiol-Ene Reactions of 1-Butanethiol
The following table summarizes the yields of Michael addition products from the reaction of in situ generated 1-butanethiol with various electron-deficient alkenes.
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Cyclopent-2-en-1-one | 3-(butylthio)cyclopentan-1-one | 93 |
| 2 | Cyclohex-2-en-1-one | 3-(butylthio)cyclohexan-1-one | 98 |
| 3 | (E)-4-phenylbut-3-en-2-one | 4-(butylthio)-4-phenylbutan-2-one | 97 |
| 4 | 2-methyl-2-nitroprop-1-ene | 2-(butylthio)-2-methyl-1-nitropropane | 66 |
| 5 | (E)-but-2-enenitrile | 3-(butylthio)butanenitrile | 78 |
| 6 | Acrylonitrile | 3-(butylthio)propanenitrile | 90 |
| 7 | Methyl acrylate | Methyl 3-(butylthio)propanoate | 50 |
| 8 | (E)-1-nitro-2-phenylethene | 1-(butylthio)-2-nitro-1-phenylethane | 50 |
Data sourced from Gariani, R. A., Dos Santos, A. A., & Comasseto, J. V. (2008). In Situ Generation of n-Butanethiol and Its Reaction with Electron-Deficient Olefines. Synthetic Communications, 38(5), 790-796.[3]
Experimental Protocols
Protocol 1: Photoinitiated Radical Thiol-Ene Reaction
This protocol describes the general procedure for the photoinitiated radical addition of 1-butanethiol to an unactivated alkene, such as 1-octene.
Materials:
-
1-Butanethiol
-
1-Octene
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Reaction vessel (e.g., quartz tube or borosilicate glass vial)
-
UV lamp (e.g., 365 nm)
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry reaction vessel equipped with a magnetic stir bar, dissolve the alkene (1.0 eq) and the photoinitiator (0.01-0.05 eq) in the chosen solvent.
-
Add 1-butanethiol (1.1-1.5 eq) to the solution. The use of a slight excess of the thiol can help to ensure complete conversion of the alkene and minimize side reactions.
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can quench the radical reaction.
-
Place the reaction vessel under the UV lamp and begin stirring. The distance from the lamp and the reaction time will depend on the specific reactants and the power of the lamp. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically within 1-2 hours), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure thioether.
-
Characterize the product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Protocol 2: Base-Catalyzed Thiol-Michael Addition
This protocol outlines the general procedure for the base-catalyzed Michael addition of 1-butanethiol to an electron-deficient alkene, such as methyl acrylate.
Materials:
-
1-Butanethiol
-
Methyl acrylate
-
Base catalyst (e.g., triethylamine, DBU, or a phosphine (B1218219) catalyst)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) or dichloromethane)
-
Reaction flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a clean, dry reaction flask containing a magnetic stir bar, add the electron-deficient alkene (1.0 eq) and the solvent.
-
Add the base catalyst (0.05-0.2 eq) to the solution and stir for a few minutes at room temperature.
-
Slowly add 1-butanethiol (1.0-1.2 eq) to the reaction mixture. The reaction is often exothermic, so slow addition may be necessary to control the temperature.
-
Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or GC. These reactions are often rapid, with significant conversion observed within minutes to a few hours.[2]
-
Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the base catalyst.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure thioether adduct.
-
Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
Visualizing the Mechanisms and Workflows
Reaction Mechanisms
Caption: Mechanisms of Thiol-Ene Reactions.
Experimental Workflow
Caption: Experimental Workflow for Thiol-Ene Reactions.
References
Application of 1-Butanethiol in Gas Chromatography: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 1-butanethiol using gas chromatography (GC). It covers direct analysis of volatile sulfur compounds (VSCs), derivatization techniques for enhanced detection, and specific applications in various matrices.
Introduction
1-Butanethiol, a volatile sulfur compound (VSC), is of significant interest across various fields due to its potent odor and chemical reactivity. In the pharmaceutical industry, it can be an indicator of drug degradation or a metabolic byproduct. Environmental monitoring targets 1-butanethiol as a component of industrial emissions, while in the food and beverage industry, its presence can significantly impact aroma and quality. Gas chromatography is the primary analytical technique for the separation and quantification of 1-butanethiol due to its high resolution and sensitivity, especially when paired with sulfur-selective detectors.[1]
The analysis of thiols like 1-butanethiol by GC can be challenging due to their high reactivity, polarity, and often low concentrations in complex matrices.[1] Key challenges include the potential for adsorption onto active sites within the GC system, which can lead to poor peak shape and inaccurate quantification.[1] Therefore, the use of inert sample pathways is highly recommended for reliable results.[1]
Data Presentation
The following tables summarize quantitative data for the analysis of 1-butanethiol and related compounds using various GC methods.
Table 1: Quantitative Performance of 1-Butanethiol Analysis by GC-SCD
| Parameter | Value | Matrix | Notes |
| Limit of Detection (LOD) | 0.076 - 5.548 pg/sec for various sulfur compounds | Gaseous Fuels | Practical LOD for a range of sulfur compounds.[2] |
| Limit of Quantification (LOQ) | < 4 ppb (total sulfur) | Gases | Exceeds requirements of ISO/DIS 14687 and DIN EN 17124:2019-07. |
| Linearity (R²) | ≥ 0.9999 | Standard solutions in solvent | For a calibration range of approximately 10 ppb to 10 ppm.[3] |
| Calibration Range | 3.62 - 181.23 mg/L S | Diesel | As part of a mix of sulfur compounds.[4] |
Table 2: Expected Retention Times of Butanethiol Isomers (Undivatized)
| Compound | Retention Time (min) | GC Column & Conditions |
| 1-Butanethiol | Not specified | DB-1: 30 m x 0.53 mm, 3.00 µm film; Oven: 40°C (5 min) to 260°C at 10°/min[5][6] |
| 1-Butanethiol | Not specified | DB-624: 30 m x 0.53 mm, 3.00 µm film; Oven: 40°C (5 min) to 260°C at 10°/min[5][6] |
| 1-Butanethiol | Not specified | DB-WAX: 30 m x 0.53 mm, 1.00 µm film; Oven: 40°C (5 min) to 230°C at 10°/min[5][6] |
Table 3: Expected Retention Times of Silylated Butanethiol Isomers
| Compound (as TMS derivative) | Expected Retention Time (min) |
| tert-Butanethiol-TMS | ~10.5 |
| Isobutanethiol-TMS | ~11.2 |
| 2-Butanethiol-TMS | ~11.5 |
| 1-Butanethiol-TMS | ~12.8 |
| Note: Retention times are approximate and can vary between instruments and laboratories. |
Experimental Protocols
Protocol 1: Analysis of Volatile Sulfur Compounds (including 1-Butanethiol) in Gaseous Samples by GC-SCD (without derivatization)
This protocol is suitable for the direct quantification of 1-butanethiol and other VSCs in gaseous matrices such as natural gas or air.
1. Objective: To quantify 1-butanethiol in a gaseous sample with high sensitivity and selectivity.
2. Materials and Equipment:
-
Gas Chromatograph (GC) with a Sulfur Chemiluminescence Detector (SCD).
-
Gas sampling valve with a sample loop (e.g., 1 mL).
-
Inert-treated tubing and valves (e.g., Sulfinert®) to prevent analyte loss.
-
GC Column: Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm) or similar.[7]
-
Carrier Gas: Helium, high purity.
-
Calibration Gas Standard: Certified standard of 1-butanethiol in a balance gas (e.g., nitrogen) at a known concentration.
3. GC-SCD Conditions:
| Parameter | Value |
| Inlet | Split/Splitless, 250 °C |
| Injection Mode | Gas sampling valve injection |
| Carrier Gas | Helium at a constant pressure of 14.5 psi[7] |
| Oven Program | 30 °C (hold for 1.5 min), then ramp at 15 °C/min to 250 °C (hold for 3 min)[7] |
| SCD Base Temperature | 250 °C[7] |
| SCD Furnace Temperature | 800 °C[7] |
| SCD Gas Flows | Air: 60 mL/min, H₂ (lower): 38 mL/min, H₂ (upper): 8 mL/min, O₂ (ozone gen): 40 mL/min[7] |
4. Procedure:
-
System Preparation: Ensure the GC-SCD system is leak-free and conditioned according to the manufacturer's instructions. The use of an inert flow path is crucial.[8]
-
Calibration:
-
Prepare a series of calibration standards by diluting the certified standard gas with an appropriate inert gas.
-
Inject each standard onto the GC-SCD system.
-
Generate a calibration curve by plotting the peak area of 1-butanethiol against its concentration. A linear response is expected.[2]
-
-
Sample Analysis:
-
Connect the gaseous sample to the gas sampling valve.
-
Allow the sample to flush the sample loop before injecting it onto the GC column.
-
Record the chromatogram and identify the 1-butanethiol peak based on its retention time from the calibration standards.
-
-
Quantification:
-
Integrate the peak area of 1-butanethiol in the sample chromatogram.
-
Determine the concentration of 1-butanethiol in the sample by using the calibration curve.
-
Protocol 2: Analysis of Butanethiol Isomers by GC-MS with Derivatization
This protocol is designed for the separation and identification of butanethiol isomers in liquid samples, particularly at low concentrations or in complex matrices where derivatization is beneficial.[1]
1. Objective: To separate and identify 1-butanethiol, 2-butanethiol, isobutanethiol, and tert-butanethiol using GC-MS after silylation.
2. Materials and Equipment:
-
Gas Chromatograph with a Mass Spectrometer (MS) detector.
-
Autosampler vials (2 mL) with caps.
-
Heating block or oven.
-
GC Column: Rtx-1 (60 m x 0.53 mm ID, 7.0 µm film thickness) or similar non-polar column.
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Dichloromethane or other suitable solvent.
-
Standard solutions of butanethiol isomers.
3. Experimental Procedure:
-
Sample Preparation and Derivatization:
-
In a 2 mL autosampler vial, add 100 µL of the sample (dissolved in a suitable solvent like dichloromethane).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Value |
| Inlet | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 2.0 mL/min |
| Oven Program | 40°C (hold for 5 min), ramp at 5°C/min to 150°C (hold for 2 min) |
| Transfer Line Temperature | 280°C |
| MS Ion Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 40-300 |
4. Data Analysis:
-
Identify the derivatized butanethiol isomers based on their retention times and mass spectra.
-
The mass spectra of the TMS derivatives will show characteristic fragmentation patterns that can be used for confirmation.
Protocol 3: Headspace GC-MS Analysis of 1-Butanethiol in Water
This protocol is suitable for the determination of trace levels of volatile 1-butanethiol in aqueous samples without the need for solvent extraction.
1. Objective: To quantify 1-butanethiol in water samples using static headspace GC-MS.
2. Materials and Equipment:
-
Gas Chromatograph with a Mass Spectrometer (MS) detector.
-
Headspace autosampler.
-
Headspace vials (e.g., 20 mL) and caps.
-
Standard solution of 1-butanethiol in methanol.
-
Reagent-grade water.
3. Experimental Procedure:
-
Sample Preparation:
-
Place a known volume of the water sample (e.g., 10 mL) into a 20 mL headspace vial.
-
For calibration standards, add known amounts of the 1-butanethiol standard solution to vials containing 10 mL of reagent-grade water.
-
Seal the vials immediately.
-
-
Headspace-GC-MS Conditions:
| Parameter | Value |
| Headspace Vial Equilibration | 80°C for 15 minutes |
| Injection Mode | Headspace injection |
| GC Inlet | Splitless, 250°C |
| GC Column | DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or similar |
| Carrier Gas | Helium, constant flow |
| Oven Program | 40°C (hold for 2 min), ramp at 10°C/min to 220°C (hold for 2 min) |
| MS Detector | Scan mode (e.g., m/z 35-200) or Selected Ion Monitoring (SIM) for higher sensitivity |
4. Quantification:
-
Create a calibration curve by plotting the peak area of 1-butanethiol against its concentration in the aqueous standards.
-
Determine the concentration of 1-butanethiol in the water samples from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
References
Application Notes and Protocols: 1-Butanethiol as a Standard for Sulfur Analysis
Introduction
1-Butanethiol, also known as n-butyl mercaptan, is a volatile organosulfur compound with the chemical formula C₄H₁₀S.[1][2] It is a colorless to pale-yellow liquid recognized by its strong, skunk-like odor, which is detectable by the human nose at concentrations as low as 10 parts per billion.[2][3] Due to its well-defined sulfur content and stability under proper storage conditions, 1-butanethiol serves as a crucial calibration standard for the quantitative analysis of sulfur in various matrices. Accurate sulfur determination is vital in many industries, including petroleum refining, natural gas processing, and environmental monitoring, to meet regulatory requirements, control industrial processes, and ensure product quality.
Physicochemical Properties of 1-Butanethiol
The physical and chemical properties of 1-butanethiol make it a suitable standard for sulfur analysis.
| Property | Value |
| Chemical Formula | C₄H₁₀S[1] |
| Molecular Weight | 90.19 g/mol [1][3] |
| Appearance | Clear to pale-yellow liquid[3] |
| Odor | Strong, skunk-like[2][3] |
| Boiling Point | 98-100°C[3] |
| Melting Point | -115.8°C[2] |
| Density | 0.84-0.86 g/cm³[3] |
| Flash Point | Approximately -6°C to 2°C[2][3] |
| Solubility | Slightly soluble in water; soluble in organic solvents[3][4] |
| CAS Number | 109-79-5[1] |
Applications in Sulfur Analysis
1-Butanethiol is widely used as a standard in various analytical applications for the quantification of sulfur-containing compounds. Its primary applications include:
-
Petroleum and Petrochemical Analysis: Laboratories use 1-butanethiol to calibrate analytical instruments for measuring sulfur species in crude oil, fuels, and other refined petroleum products.[5][6] This is critical for meeting regulatory limits on sulfur content in fuels to reduce sulfur dioxide emissions.
-
Natural Gas and Liquefied Petroleum Gas (LPG) Analysis: It is used to calibrate instruments for the analysis of sulfur compounds in gaseous fuels.[7][8] This includes monitoring odorant levels (often mercaptans) added to natural gas for leak detection.[3]
-
Environmental Monitoring: 1-butanethiol can be used as a standard for the analysis of volatile sulfur compounds in air and water samples to assess environmental quality and industrial emissions.[4]
-
Food and Beverage Industry: While less common, it can be used in research to quantify specific sulfur compounds that contribute to the aroma and flavor profiles of certain products.
Experimental Protocols
The following protocols describe the preparation of 1-butanethiol standards and their use in calibrating a gas chromatograph for sulfur analysis.
Protocol 1: Preparation of 1-Butanethiol Stock and Working Standards
This protocol outlines the procedure for preparing a stock solution and a series of working standards from a certified 1-butanethiol reference material.
Materials:
-
Certified 1-Butanethiol standard (e.g., 1000 µg/mL in methanol)[9]
-
High-purity solvent (e.g., methanol, hexane, or a matrix-matching solvent)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps (B75204) for storage
Procedure:
-
Stock Standard Preparation (e.g., 100 µg/mL):
-
Allow the certified 1-butanethiol standard ampule to equilibrate to room temperature.
-
Carefully open the ampule.
-
Using a calibrated micropipette, transfer a precise volume of the certified standard into a Class A volumetric flask partially filled with the chosen solvent.
-
Dilute to the mark with the solvent.
-
Cap the flask and invert it several times to ensure thorough mixing.
-
Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, and preparation date.
-
-
Working Standard Preparation (Serial Dilution):
-
Prepare a series of working standards by performing serial dilutions of the stock standard.
-
For example, to prepare a 10 µg/mL standard from a 100 µg/mL stock, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Repeat this process to create a calibration curve with at least five concentration levels that bracket the expected sample concentration range.
-
Typical Calibration Standard Concentrations
| Standard Level | Concentration (µg/mL) |
| 1 | 0.5 |
| 2 | 1.0 |
| 3 | 5.0 |
| 4 | 10.0 |
| 5 | 25.0 |
Workflow for Preparation of Calibration Standards
Caption: Workflow for preparing calibration standards.
Protocol 2: Calibration of a Gas Chromatograph with a Sulfur-Specific Detector
This protocol describes the general procedure for calibrating a Gas Chromatograph (GC) equipped with a Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) using the prepared 1-butanethiol standards.
Instrumentation:
-
Gas Chromatograph with a suitable capillary column (e.g., DB-Sulfur SCD)[7]
-
Sulfur-specific detector (SCD or FPD)
-
Autosampler or manual injection port
-
Data acquisition and processing software
Procedure:
-
Instrument Setup:
-
Set up the GC with the appropriate analytical column and method parameters (e.g., inlet temperature, oven temperature program, carrier gas flow rate).
-
Optimize the detector parameters according to the manufacturer's recommendations to ensure sensitivity and linearity for sulfur compounds.
-
-
Calibration Curve Generation:
-
Inject a solvent blank to establish the baseline and check for any system contamination.
-
Inject each of the prepared 1-butanethiol working standards in triplicate, starting with the lowest concentration.
-
Record the peak area or peak height for the 1-butanethiol peak in each chromatogram.
-
-
Data Analysis:
-
Plot the average peak area (or height) versus the corresponding concentration for each standard.
-
Perform a linear regression analysis to generate a calibration curve.
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.995 for accurate quantification.
-
-
Sample Analysis:
-
Inject the unknown sample(s) using the same GC method.
-
Quantify the amount of 1-butanethiol or other sulfur compounds in the sample by comparing their peak areas to the calibration curve.
-
General Workflow for Sulfur Analysis
Caption: General workflow for sulfur analysis.
Stability and Storage
1-Butanethiol is stable under recommended storage conditions.[10][11] It is sensitive to air and should be stored under an inert atmosphere.[12] Commercially prepared standards typically have a shelf life of up to 36 months when stored in a refrigerator.[9] It is crucial to store stock and working solutions in tightly sealed, amber glass vials in a cool, dark, and well-ventilated area to prevent degradation and volatilization.[3][12]
Safety Precautions
1-Butanethiol is a hazardous chemical and must be handled with appropriate safety measures.
-
Flammability: It is a highly flammable liquid and vapor.[10][12] Keep away from heat, sparks, open flames, and other ignition sources.[10] Use spark-proof tools and explosion-proof equipment.[11]
-
Toxicity: It is harmful if swallowed or inhaled.[10][12] It can cause skin, eye, and respiratory irritation.[12]
-
Handling: Always handle 1-butanethiol in a well-ventilated area or under a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and protective clothing.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.[12]
Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[10][11][12]
References
- 1. 1-Butanethiol [webbook.nist.gov]
- 2. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 3. 1-butanethiol | Butyl Mercaptan Supplier & Cas 109-79-5 [chemicalbull.com]
- 4. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfachemic.com [alfachemic.com]
- 6. Sulfur Species Analysis [intertek.com]
- 7. agilent.com [agilent.com]
- 8. chemtronlabs.com [chemtronlabs.com]
- 9. coleparmer.com [coleparmer.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for 1-Butanethiol in Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of alkanethiols on noble metal surfaces, particularly gold, are a cornerstone of modern surface engineering and nanotechnology.[1][2] These highly ordered molecular films are formed by the spontaneous chemisorption of thiol-containing molecules onto the substrate.[1][3] 1-Butanethiol, a four-carbon chain alkanethiol, provides a simple yet robust model system for studying the fundamental principles of self-assembly and for creating well-defined, hydrophobic surfaces. Its utility extends to various applications, including as a foundational layer for more complex surface functionalization, in biosensing, and for studying protein adsorption and cell adhesion.[2][4]
This document provides detailed protocols for the preparation and characterization of 1-butanethiol SAMs, along with key quantitative data to aid in experimental design and interpretation.
Data Presentation: Properties of 1-Butanethiol SAMs
The following tables summarize key quantitative parameters for SAMs formed from 1-butanethiol on gold substrates. These values are compiled from various sources and may vary depending on the specific experimental conditions.
| Parameter | Value | Measurement Technique(s) |
| Molecular Formula | CH₃(CH₂)₃SH | - |
| Molecular Weight | 90.19 g/mol [5] | - |
| CAS Number | 109-79-5[5] | - |
| Property | Value | Measurement Technique(s) |
| Approximate Thickness | ~7 Å[6] | Ellipsometry |
| Water Contact Angle | Not explicitly found for C4, but generally increases with chain length for short alkanes. | Contact Angle Goniometry |
| Surface Structure on Au(111) | Phase transition from (3 × 4) for shorter chains to a (3 × 2√3)-rect./c(4 × 2) phase for longer chains occurs around butanethiol.[7][8] | Scanning Tunneling Microscopy (STM) |
| Thermal Stability | Alkanethiol SAMs are generally stable up to ~373 K.[9] | X-ray Photoelectron Spectroscopy (XPS), Thermal Desorption Spectroscopy (TDS) |
Experimental Protocols
Protocol 1: Preparation of 1-Butanethiol Self-Assembled Monolayers on Gold
This protocol details the widely used solution-phase deposition method for forming 1-butanethiol SAMs on gold surfaces.[1][10]
Materials and Equipment:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
1-Butanethiol (CH₃(CH₂)₃SH)
-
200 proof ethanol (B145695), anhydrous
-
Clean glass or polypropylene (B1209903) vials with sealable caps[10]
-
Tweezers for handling substrates
-
Sonicator
-
Dry nitrogen or argon gas source
-
Parafilm®
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrates. A common method is to use a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION must be exercised when handling piranha solution as it is highly corrosive and reacts violently with organic materials.
-
Alternatively, plasma cleaning or UV-ozone treatment can be used.
-
Rinse the cleaned substrates extensively with deionized water and then with ethanol.
-
Dry the substrates under a stream of dry nitrogen or argon.
-
-
Preparation of 1-Butanethiol Solution:
-
In a fume hood, prepare a 1 mM solution of 1-butanethiol in anhydrous ethanol. For example, to prepare 10 mL of solution, add the appropriate volume of 1-butanethiol to 10 mL of ethanol.
-
-
Self-Assembly Process:
-
Using clean tweezers, immerse the gold substrate into the 1-butanethiol solution in a clean vial.[10]
-
To minimize oxidation, it is recommended to reduce the headspace in the vial and backfill with an inert gas like nitrogen or argon before sealing.[10]
-
Seal the vial tightly with a cap and wrap with Parafilm®.
-
Allow the self-assembly to proceed for 12 to 48 hours. While initial monolayer formation is rapid, longer incubation times lead to more ordered and densely packed SAMs.[10]
-
-
Rinsing and Drying:
-
After the incubation period, remove the substrate from the thiol solution with clean tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.[3]
-
For simple alkanethiols, a rinse of 10-15 seconds under a steady stream of ethanol is sufficient.[10]
-
Place the rinsed substrate in a vial with fresh ethanol and sonicate for 1-3 minutes to remove any remaining physisorbed molecules.[10]
-
Perform a final rinse with ethanol.
-
Dry the substrate under a gentle stream of dry nitrogen or argon gas.[3][10]
-
-
Storage:
Protocol 2: Characterization of 1-Butanethiol SAMs
A. Atomic Force Microscopy (AFM) for Surface Morphology
AFM is a powerful technique to visualize the topography of the SAM at the nanoscale, including the presence of domains, defects, and etch pits which are characteristic of well-formed alkanethiol SAMs.[12][13]
Instrument Setup:
-
Use an AFM system on a vibration isolation table.
-
For imaging in air, silicon nitride or sharp silicon tips (radius < 10 nm) are recommended.[12]
-
Operate in tapping mode to minimize damage to the soft monolayer.
Imaging Procedure:
-
Mount the SAM-coated substrate on the AFM sample stage.
-
Engage the tip with the surface and optimize the imaging parameters (setpoint, scan rate, gains).
-
Acquire images at various scan sizes to observe both large-area uniformity and fine details.
-
Analyze the images for surface roughness (RMS), domain sizes, and the presence of characteristic features like etch pits.
B. X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State
XPS is used to confirm the presence of the constituent elements of the SAM (carbon and sulfur) and to verify the chemical bonding of the thiol to the gold surface.
Data Acquisition:
-
Use a monochromatic Al Kα or Mg Kα X-ray source.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the S 2p, C 1s, and Au 4f regions.
Data Analysis:
-
The S 2p spectrum for a thiolate bonded to gold will show a doublet (2p₃/₂ and 2p₁/₂) at a binding energy around 162-163 eV, which is indicative of a gold-thiolate bond.[9][14]
-
The C 1s spectrum will show a main peak corresponding to the alkyl chain.
-
The relative intensity of the S 2p and C 1s signals to the Au 4f signal can provide an indication of monolayer coverage.[14]
C. Spectroscopic Ellipsometry for Monolayer Thickness
Ellipsometry is a non-destructive optical technique used to measure the thickness of the SAM.[15][16]
Procedure:
-
Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate before SAM formation.[16]
-
After SAM formation, measure the ellipsometric parameters of the coated substrate.
-
Model the system as a layered structure (e.g., silicon/gold/organic film/air) and fit the experimental data to determine the thickness of the organic layer. An assumed refractive index of around 1.45-1.46 is typically used for alkanethiol SAMs.[15]
Mandatory Visualizations
References
- 1. if.tugraz.at [if.tugraz.at]
- 2. biomaterials.org [biomaterials.org]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. 1-butanethiol | Butyl Mercaptan Supplier & Cas 109-79-5 [chemicalbull.com]
- 6. benchchem.com [benchchem.com]
- 7. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Butanethiol as a Model Compound in Olfactory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butanethiol, also known as n-butyl mercaptan, is a volatile organosulfur compound renowned for its potent and distinct foul odor, commonly described as "skunk-like".[1][2] Its strong scent is detectable by the human nose at exceptionally low concentrations, with a reported odor threshold as low as 1.4 parts per billion (ppb).[1] This low detection threshold, coupled with its well-defined chemical structure, makes 1-butanethiol an excellent model compound for a wide range of olfactory studies. It serves as a powerful tool for investigating the mechanisms of odor detection, signal transduction, and the behavioral responses elicited by strong, aversive odorants. While structurally similar to components of skunk spray, it is not actually present in the natural secretion.[1][3]
These application notes provide an overview of the key properties of 1-butanethiol and detailed protocols for its use in behavioral, cellular, and biochemical assays relevant to olfactory research.
Physicochemical and Olfactory Profile
A thorough understanding of 1-butanethiol's properties is essential for its effective and safe use in experimental settings.
Table 1: Physicochemical Properties of 1-Butanethiol
| Property | Value | Reference |
| Chemical Formula | C₄H₁₀S | [1] |
| Molar Mass | 90.18 g·mol⁻¹ | [1] |
| Appearance | Colorless to yellowish liquid | [1][2] |
| Odor | Strong, skunk-like, garlic-like, cabbage-like | [1][4][5] |
| Boiling Point | 98.2 °C (208.8 °F) | [1] |
| Melting Point | -115.8 °C (-176.4 °F) | [1] |
| Density | 0.83679 g/mL | [1] |
| Vapor Pressure | 35 mmHg (at 20°C) | [1] |
| Flash Point | 2 °C (35 °F) | [1] |
| Solubility in Water | Slightly soluble (0.06% at 20°C) | [1] |
Table 2: Olfactory Thresholds of 1-Butanethiol
| Threshold Type | Concentration | Reference |
| Odor Perception Threshold | 1.4 ppb | [1] |
| Reported Odor Threshold Range | 0.0001 - 0.001 ppm | [6] |
| Readily Noticeable Level | 0.1 - 1 ppm | [6] |
Core Mechanism: The Olfactory Signaling Pathway
Odor detection begins when an odorant molecule, like 1-butanethiol, binds to an Olfactory Receptor (OR) on the cilia of Olfactory Sensory Neurons (OSNs) located in the nasal epithelium.[7] This interaction initiates a G-protein-coupled signaling cascade, leading to the generation of an action potential that travels to the brain.[8][9]
Application Note 1: Behavioral Assays in Rodent Models
Behavioral tests are crucial for understanding the in vivo response to odorants, assessing aversion, attraction, and the ability to discriminate between smells.
Protocol 1: Olfactory Habituation/Dishabituation Test
This protocol assesses an animal's ability to detect and differentiate 1-butanethiol from other odors.[10]
Objective: To determine if mice can detect 1-butanethiol and distinguish it from a novel odor.
Materials:
-
Test cages (standard mouse cages with bedding).
-
Cotton-tipped applicators.
-
1-Butanethiol solution (e.g., 1% in mineral oil).
-
Control substance (e.g., mineral oil).
-
Novel odorant solution (e.g., 1% isoamyl acetate (B1210297) in mineral oil).
-
Timer/stopwatch.
Procedure:
-
Acclimation: Place a mouse in a clean test cage for at least 30 minutes to acclimate.
-
Habituation Trials:
-
Dip a cotton applicator in the control substance (mineral oil) and present it to the mouse for 2 minutes.
-
Record the cumulative time the mouse spends actively sniffing the applicator.
-
Repeat this presentation for three consecutive trials with a 1-minute inter-trial interval. Sniffing time should decrease with each presentation as the mouse habituates.
-
-
Test Trial (1-Butanethiol):
-
Dip a new applicator in the 1-butanethiol solution.
-
Present it to the mouse for 2 minutes and record the sniffing time.
-
-
Dishabituation Trial (Novel Odor):
-
Dip a new applicator in the novel odorant solution.
-
Present it for 2 minutes and record the sniffing time.
-
Expected Outcome: A significant increase in sniffing time during the presentation of 1-butanethiol compared to the final habituation trial indicates detection. A similar investigation time for the novel odor demonstrates a general dishabituation response.
Application Note 2: Cellular and Molecular Assays
These protocols allow for the direct investigation of 1-butanethiol's effect on olfactory sensory neurons and their specific receptors.
Protocol 2: Calcium Imaging of Olfactory Sensory Neurons (OSNs)
This protocol measures intracellular calcium changes in OSNs upon odorant stimulation, which is a direct indicator of neuronal activation.[11][12]
Objective: To visualize and quantify the activation of dissociated OSNs in response to 1-butanethiol.
Materials:
-
Mouse olfactory epithelium.
-
Dissociation media (e.g., papain-based enzyme solution).
-
Ringer's solution.
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-3 AM).
-
Perfusion system mounted on an inverted fluorescence microscope.
-
1-Butanethiol solutions at various concentrations.
-
High potassium (KCl) solution (for cell viability check).
Procedure:
-
OSN Dissociation:
-
Euthanize a mouse according to institutional guidelines.
-
Dissect the olfactory turbinates and peel off the olfactory epithelium.[13]
-
Enzymatically and mechanically dissociate the tissue to obtain a single-cell suspension of OSNs.
-
-
Dye Loading: Incubate the dissociated cells with a calcium indicator dye (e.g., Fura-2 AM) for 30-45 minutes.[12]
-
Imaging:
-
Plate the cells in a recording chamber on a microscope stage and continuously perfuse with Ringer's solution.
-
Identify viable OSNs by their characteristic bipolar morphology.
-
-
Stimulation and Recording:
-
Establish a baseline fluorescence recording for 30-60 seconds.
-
Apply a pulse of 1-butanethiol solution via the perfusion system for a defined period (e.g., 1-5 seconds).
-
Record the change in fluorescence intensity over time.
-
After a washout period, apply a different concentration or a control solution.
-
At the end of the experiment, apply a high KCl solution to depolarize all neurons, confirming their viability.
-
-
Data Analysis: Analyze the change in fluorescence (ΔF/F₀) for each responding cell. A response is typically defined as a fluorescence change exceeding two standard deviations of the baseline.[12]
Protocol 3: Heterologous Olfactory Receptor Activation Assay
This in vitro assay determines which specific olfactory receptor(s) are activated by 1-butanethiol.[14]
Objective: To screen 1-butanethiol against a library of human olfactory receptors (ORs) to identify potential receptor-ligand pairings.
Materials:
-
Hana3A or other suitable cell line.
-
Expression vectors for human ORs, RTP1S (a chaperone protein), and a reporter gene (e.g., CRE-luciferase).
-
Transfection reagent.
-
Cell culture media.
-
1-Butanethiol stock solution (in DMSO).
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture Hana3A cells in 96-well plates.
-
Co-transfect cells with plasmids encoding a specific OR, RTP1S, and the CRE-luciferase reporter. Include a control group transfected with an empty vector.[14]
-
-
Odorant Stimulation:
-
24 hours post-transfection, replace the media with a serum-free medium containing a specific concentration of 1-butanethiol (diluted from the DMSO stock). Prepare a dose-response curve by using serial dilutions.
-
-
Luminescence Measurement:
-
After a 4-hour incubation period with the odorant, measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) to control for transfection efficiency.
-
Compare the signal from OR-expressing cells to the empty-vector control.
-
A significant, dose-dependent increase in luminescence indicates that 1-butanethiol is an agonist for that specific receptor.
-
Safety Note: 1-Butanethiol is a highly flammable liquid with an extremely potent and unpleasant odor.[1][15] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
References
- 1. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 2. materials.alfachemic.com [materials.alfachemic.com]
- 3. What specific molecules make weed smell "skunky"? - Terps - Future4200 [future4200.com]
- 4. 1-Butanethiol - Hazardous Agents | Haz-Map [haz-map.com]
- 5. BUTYL MERCAPTAN (BUTANETHIOL) | Occupational Safety and Health Administration [osha.gov]
- 6. scent.vn [scent.vn]
- 7. Olfactory receptor | Anatomy, Function & Signaling Pathways | Britannica [britannica.com]
- 8. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Olfactory System: Basic Anatomy and Physiology for General Otorhinolaryngologists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple Behavioral Assessment of Mouse Olfaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Imaging of Individual Olfactory Sensory Neurons from Intact Olfactory Turbinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Odorant-induced Responses Recorded from Olfactory Receptor Neurons using the Suction Pipette Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
Industrial Applications of 1-Butanethiol as a Solvent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butanethiol (also known as n-butyl mercaptan) is a versatile organosulfur compound with the chemical formula CH₃(CH₂)₃SH. While well-known for its potent, skunk-like odor, which lends itself to applications as a gas odorant, 1-butanethiol also possesses valuable properties as an industrial solvent and a reactive intermediate in chemical synthesis.[1][2] Its utility is particularly noted in the agricultural and polymer industries. This document provides detailed application notes and protocols for the use of 1-butanethiol, with a focus on its role as a solvent and a key reactant that can also serve as a reaction medium.
Application Notes
Solvent Properties of 1-Butanethiol
1-Butanethiol is a colorless to pale-yellow liquid with a boiling point of 98°C.[3][4] Its character as a solvent is dictated by its butyl group, which imparts nonpolar characteristics, and its thiol group, which provides some polarity and reactivity.
Solubility Profile:
1-Butanethiol is generally a good solvent for nonpolar and moderately polar organic compounds.[3] It is miscible with many common organic solvents such as alcohols, ethers, and hydrocarbons.[2][4] However, its solubility in water is limited.[3] This differential solubility can be advantageous in certain extraction and reaction work-up procedures.
Key Applications as a Solvent and Reactive Medium:
-
Synthesis of Agrochemicals: 1-Butanethiol serves as a crucial intermediate in the manufacturing of various pesticides, including insecticides and herbicides like cotton defoliants.[1][2] In these syntheses, it often acts as a nucleophile, with the thiol group being incorporated into the final product. In industrial settings, it is common to use a reactant in excess to also function as the solvent, thereby increasing reaction concentration and efficiency.
-
Polymerization Reactions: In free-radical polymerization, 1-butanethiol is utilized as a chain-transfer agent (CTA) to control the molecular weight of polymers.[][6] By donating a hydrogen atom to the growing polymer chain, it terminates that chain and initiates a new one, effectively regulating the polymer's size.
-
Synthesis of Thioethers and Thioesters: 1-Butanethiol is a key reactant in the synthesis of thioethers and thioesters, which are important intermediates in organic synthesis.[7][8]
Quantitative Data
Table 1: Physical and Solvent Properties of 1-Butanethiol
| Property | Value | References |
| Molecular Formula | C₄H₁₀S | [3] |
| Molecular Weight | 90.19 g/mol | [3] |
| Boiling Point | 98 °C | [3][9] |
| Melting Point | -116 °C | [9] |
| Density | 0.842 g/mL at 25 °C | [3] |
| Solubility in Water | 0.06 g/100 mL (20 °C) | [3] |
| Solubility in Organic Solvents | Good solubility in alcohols and oils. | [3][4] |
| Flash Point | 12 to 13 °C | [3] |
Experimental Protocols
Protocol 1: Synthesis of an Alkyl Thioether using 1-Butanethiol as a Reactant and Solvent
This protocol describes the synthesis of a simple alkyl thioether via a nucleophilic substitution reaction. In this example, 1-butanethiol is used in excess to serve as both the nucleophile and the reaction solvent.
Principle:
The thiolate anion, generated by deprotonating 1-butanethiol with a base, is a potent nucleophile that readily displaces a halide from an alkyl halide in an Sₙ2 reaction to form a thioether.[7]
Materials:
-
1-Butanethiol (excess)
-
Sodium hydroxide (B78521) (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), optional
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (or other suitable extraction solvent)
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a significant excess of 1-butanethiol.
-
Base Addition: While stirring, add a stoichiometric amount of powdered sodium hydroxide to the 1-butanethiol. A phase-transfer catalyst can be added at this stage to facilitate the reaction.
-
Addition of Alkyl Halide: Slowly add 1-bromobutane dropwise from the dropping funnel to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Add deionized water to dissolve the sodium bromide salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent and excess 1-butanethiol under reduced pressure.
-
Purification: The crude thioether can be purified by distillation or column chromatography.
Protocol 2: Use of 1-Butanethiol as a Chain-Transfer Agent in Emulsion Polymerization
This protocol provides a general methodology for using 1-butanethiol to control the molecular weight of a polymer synthesized via emulsion polymerization.
Principle:
In radical polymerization, the chain-transfer agent (1-butanethiol) competes with the monomer for reaction with the growing polymer radical. The transfer of a hydrogen atom from the thiol to the polymer radical terminates the polymer chain. The resulting thiyl radical can then initiate a new polymer chain. The concentration of the chain-transfer agent is inversely proportional to the final molecular weight of the polymer.[10]
Materials:
-
Monomer (e.g., styrene, methyl methacrylate)
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Initiator (e.g., potassium persulfate)
-
1-Butanethiol (Chain-Transfer Agent)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a reaction vessel, dissolve the surfactant in deionized water.
-
Monomer Emulsion Preparation: In a separate beaker, mix the monomer with the desired amount of 1-butanethiol. The concentration of 1-butanethiol will depend on the target molecular weight and the chain-transfer constant for the specific monomer.
-
Emulsification: Add the monomer/1-butanethiol mixture to the aqueous surfactant solution and stir vigorously to form a stable emulsion.
-
Initiation: Heat the emulsion to the desired reaction temperature (e.g., 70-80 °C) and add the initiator dissolved in a small amount of deionized water.
-
Polymerization: Allow the polymerization to proceed for the desired time (typically several hours).
-
Termination and Work-up: Cool the reaction to room temperature. The resulting polymer latex can be coagulated by adding a salt solution (e.g., NaCl or CaCl₂), filtered, washed with water, and dried.
Safety Precautions
1-Butanethiol is a flammable liquid and is harmful if inhaled or swallowed. It is also an irritant to the eyes, skin, and respiratory tract.[3]
-
Handling: Always handle 1-butanethiol in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for 1-butanethiol before use.
References
- 1. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 2. materials.alfachemic.com [materials.alfachemic.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chembk.com [chembk.com]
- 6. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Butanethiol [webbook.nist.gov]
- 10. scribd.com [scribd.com]
Application Notes: 1-Butanethiol as a Key Intermediate in Insecticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butanethiol, a versatile organosulfur compound, serves as a crucial intermediate in the synthesis of various agrochemicals, including a class of potent insecticides known as organophosphates. Its reactive thiol group readily participates in nucleophilic substitution reactions, making it a valuable building block for creating the phosphorus-sulfur bonds characteristic of many organophosphate insecticides. This document provides detailed application notes and protocols for the use of 1-butanethiol and its isomers in the synthesis of such insecticides, focusing on a representative example, S,S-di-sec-butyl O-ethyl phosphorodithioate (B1214789), which is synthesized from the closely related isomer, 2-butanethiol (B122982).
Featured Application: Synthesis of S,S-di-sec-butyl O-ethyl phosphorodithioate
S,S-di-sec-butyl O-ethyl phosphorodithioate is a broad-spectrum, contact-type nematicide with additional insecticidal properties. It is effective against root-knot nematodes, perforated nematodes, and various insect larvae such as armyworms and tobacco leaf moths.[1] The synthesis of this compound highlights the utility of butanethiol isomers as key precursors in insecticide manufacturing.
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of S,S-di-sec-butyl O-ethyl phosphorodithioate is presented below.
| Property | Value | Reference |
| Molecular Formula | C10H23O2PS2 | [1] |
| Molar Mass | 270.39 g/mol | [1] |
| Appearance | Light yellow transparent liquid | [1] |
| Boiling Point | 112-114 °C at 107 Pa | [1] |
| Relative Density (20 °C) | 1.054 | [1] |
| Vapor Pressure (20 °C) | 0.12 Pa | [1] |
| Rat Oral LD50 | >5000 mg/kg | [1] |
| Rat Percutaneous LD50 | >5000 mg/kg | [1] |
| Rat Inhalation LC50 | >2000 mg/m³ | [1] |
| Carp LC50 (48h) | >69.6 mg/L | [1] |
| Rainbow Trout LC50 (48h) | >100 mg/L | [1] |
| Daphnia EC50 (3h) | >0.487 mg/L | [1] |
Experimental Protocols
Synthesis of S,S-di-sec-butyl O-ethyl phosphorodithioate
This protocol is based on the general method for synthesizing phosphorodithioates from thiols.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Ethanol (B145695) (C₂H₅OH)
-
2-Butanethiol (sec-butyl mercaptan)
-
Acid binding agent (e.g., triethylamine, pyridine)
-
Inert solvent (e.g., toluene, dichloromethane)
Procedure:
-
Preparation of O-ethylphosphoryl dichloride: In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve phosphorus oxychloride in an inert solvent. Cool the solution in an ice bath. Slowly add ethanol dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The resulting product is O-ethylphosphoryl dichloride.[1]
-
Reaction with 2-Butanethiol: To the freshly prepared O-ethylphosphoryl dichloride solution, add the acid binding agent. Subsequently, add 2-butanethiol dropwise while maintaining the temperature at approximately 20-30 °C with cooling.[1]
-
Reaction Completion and Work-up: After the addition of 2-butanethiol is complete, continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, GC).
-
Purification: Upon completion, wash the reaction mixture with water to remove the salt of the acid binding agent. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by vacuum distillation to yield S,S-di-sec-butyl O-ethyl phosphorodithioate as a light yellow liquid.[1]
Mechanism of Action: Acetylcholinesterase Inhibition
Organophosphate insecticides, including S,S-di-sec-butyl O-ethyl phosphorodithioate, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2][3][4] AChE is critical for the proper functioning of the nervous system in both insects and mammals, as it is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh).
The inhibition of AChE by organophosphates leads to the accumulation of ACh at the nerve synapse.[4] This results in continuous and uncontrolled nerve firing, leading to a range of symptoms including muscle tremors, paralysis, and ultimately, death.[4]
The process of AChE inhibition by an organophosphate involves the phosphorylation of a serine hydroxyl group at the active site of the enzyme.[3] This forms a stable, phosphorylated enzyme that is no longer capable of hydrolyzing acetylcholine.
Figure 1. Mechanism of acetylcholinesterase inhibition by organophosphate insecticides.
Experimental Workflow
The general workflow for the synthesis and evaluation of insecticides derived from 1-butanethiol or its isomers is outlined below.
Figure 2. General experimental workflow for insecticide synthesis and evaluation.
Conclusion
1-Butanethiol and its isomers are valuable intermediates in the synthesis of organophosphate insecticides. The protocol provided for the synthesis of S,S-di-sec-butyl O-ethyl phosphorodithioate serves as a practical example of their application. Understanding the mechanism of action of these insecticides, primarily through the inhibition of acetylcholinesterase, is crucial for the development of new and more effective pest control agents. The provided workflows and data offer a solid foundation for researchers and scientists working in the field of insecticide development.
References
- 1. chembk.com [chembk.com]
- 2. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. What Is the Primary Mechanism of Action for Organophosphate Pesticides in Aquatic Life? → Learn [pollution.sustainability-directory.com]
Analytical Methods for the Detection of 1-Butanethiol in Air: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 1-butanethiol in air. 1-Butanethiol, also known as n-butyl mercaptan, is a volatile sulfur compound with a characteristic strong, unpleasant odor, often associated with natural gas leaks and industrial processes.[1][2][3] Accurate and sensitive detection of this compound is crucial for environmental monitoring, occupational safety, and quality control in various industries.
The following sections detail established and emerging methods for 1-butanethiol analysis, including comprehensive experimental protocols, quantitative performance data, and visual workflows to guide researchers and professionals in selecting and implementing the most appropriate technique for their specific needs.
Gas Chromatography with Flame Photometric Detection (GC-FPD)
Gas chromatography coupled with a flame photometric detector (FPD) is the most widely recognized and validated method for the determination of 1-butanethiol in air. The FPD is highly selective for sulfur-containing compounds, providing excellent sensitivity for trace-level detection. The National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) have established standardized methods based on this technique.[1][4][5][6]
Application Note:
This method is suitable for personal exposure monitoring in the workplace and for area monitoring of air quality. It involves drawing a known volume of air through a solid sorbent tube to trap the 1-butanethiol, followed by solvent desorption and analysis by GC-FPD. The working range is typically in the low parts-per-million (ppm) to parts-per-billion (ppb) range, making it ideal for assessing compliance with occupational exposure limits.[4][5]
Quantitative Data Summary:
| Parameter | NIOSH Method 2525 | OSHA Method (Referenced by NIOSH 2542) |
| Analyte | n-Butyl Mercaptan | Methyl, Ethyl, and n-Butyl Mercaptans |
| Working Range | 5 to 50 mg/m³ (1.4 to 14 ppm) for a 1.5 L air sample.[4][5] | 0.2 to 10 ppm for a 20 L air sample.[7] |
| Estimated Limit of Detection (LOD) | 3 µg per sample.[4][5] | Not explicitly stated for 1-butanethiol alone. |
| Overall Precision (RSD) | 0.062.[4][5] | Not explicitly stated for 1-butanethiol alone. |
| Accuracy | ± 14.2%.[4][5] | Not determined.[7] |
| Bias | -2%.[4][5] | Not determined.[7] |
Experimental Protocol: NIOSH Method 2525
This protocol is a detailed breakdown of the NIOSH 2525 method for the determination of n-butyl mercaptan in air.[4][5][6]
1. Sampling:
-
Sampler: A solid sorbent tube containing Chromosorb 104 (150 mg front section, 75 mg back section).[4][6]
-
Flow Rate: Calibrate a personal sampling pump to a flow rate between 0.01 and 0.05 L/min.[4][6]
-
Sample Volume: Collect a total sample volume between 1 L and 4 L.[4][6]
-
Procedure:
-
Break the ends of the sorbent tube immediately before sampling.
-
Attach the tube to the sampling pump with flexible tubing, ensuring the airflow is directed towards the front section.
-
Sample for the desired duration to achieve the target volume.
-
After sampling, cap the ends of the tube and store it protected from light.[1] Samples are stable for at least 7 days at 25°C.[4][5]
-
2. Sample Preparation:
-
Desorption:
-
Carefully break open the sorbent tube and transfer the front and back sorbent sections to separate 2-mL vials.
-
Add 1.0 mL of acetone (B3395972) to each vial.
-
Cap the vials and allow them to stand for 15 minutes with occasional agitation to facilitate desorption.[4][6]
-
3. Instrumental Analysis:
-
Instrument: Gas chromatograph equipped with a flame photometric detector (FPD) in sulfur mode.
-
Column: 1.2 m x 2-mm ID glass column packed with 60/80 mesh Chromosorb 104.[4][5]
-
Temperatures:
-
Calibration: Prepare a series of standard solutions of 1-butanethiol in acetone and create a calibration curve by plotting peak area against concentration.
Experimental Workflow (NIOSH 2525):
Other Gas Chromatographic Methods
While GC-FPD is the standard, other detectors can be employed for the analysis of 1-butanethiol, each with its own advantages.
Application Note:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification of 1-butanethiol through its mass spectrum, which is particularly useful in complex matrices where interferences may be present. The NIST Chemistry WebBook provides reference mass spectra for 1-butanethiol.[8][9]
-
Gas Chromatography with a Photoionization Detector (GC-PID): A PID is a sensitive detector for compounds that are easily photoionized, including many volatile organic compounds. It can be used in conjunction with an FID to provide additional information about the chemical class of the detected compounds.[10]
Quantitative Data Summary:
Quantitative data for these alternative GC methods are often application-specific and not as standardized as the NIOSH/OSHA methods. However, detection limits are generally comparable to or, in the case of modern MS, lower than GC-FPD.
| Method | Detector | Typical Application | Advantages |
| GC-MS | Mass Spectrometer | Confirmatory analysis, complex samples | High specificity, structural information |
| GC-PID | Photoionization Detector | General VOC screening | High sensitivity to certain compounds |
Experimental Protocol (General Approach for GC-MS):
1. Sampling and Sample Preparation:
-
Follow the sampling and desorption procedures outlined in NIOSH Method 2525.
2. Instrumental Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column, such as a DB-1 (30 m x 0.25 mm ID, 1 µm film thickness), is commonly used for better resolution.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]
-
Temperatures:
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
Identification: Compare the obtained mass spectrum with a reference library (e.g., NIST).
-
Logical Relationship of GC Detectors:
Sensor-Based Methods
Emerging sensor technologies offer the potential for real-time, portable, and cost-effective detection of 1-butanethiol. These methods are generally based on the interaction of the thiol with a sensitive material, leading to a measurable change in a physical or chemical property.
Application Note:
Sensor-based methods are well-suited for applications requiring continuous monitoring, leak detection, and rapid screening. Colorimetric sensor arrays, for instance, can provide a visual indication of the presence of mercaptans at concentrations below the permissible exposure limit.[11] These sensors are often designed to be part of an "electronic nose" system for analyzing complex vapor mixtures.
Quantitative Data Summary:
| Sensor Type | Limit of Detection (LOD) | Key Features |
| Silver Nanoparticle-based Colorimetric Sensor Array | 109 ppb for a 10-minute exposure.[11] | Visual detection, high sensitivity, irreversible response for cumulative monitoring.[11] |
| Amperometric Sensor | 6.1 x 10⁻¹³ mol L⁻¹ | Excellent selectivity, high stability.[12] |
| Metal Oxide Semiconductor (MOx) Sensors | Varies by sensor type | Can be used in sensor arrays for pattern recognition of different VOCs.[13] |
Experimental Protocol: Silver Nanoparticle-based Colorimetric Sensor
This protocol is a generalized procedure based on the principles described in the literature for colorimetric detection.[11]
1. Sensor Preparation:
-
Silver nanoparticles capped with hydrophobic molecules are immobilized on a porous hydrophobic substrate (e.g., polyvinylidene fluoride).[11]
2. Exposure:
-
The sensor array is exposed to the air sample containing 1-butanethiol for a defined period (e.g., 10 minutes).[11]
3. Detection:
-
The interaction of 1-butanethiol with the silver nanoparticles induces aggregation, resulting in a colorimetric response.[11]
-
This color change can be observed visually or quantified using a scanner or a camera and image analysis software.
4. Data Analysis:
-
The pattern of color change across the sensor array can be used to identify and quantify the mercaptan.
-
Chemometric methods, such as principal component analysis (PCA), can be applied to data from sensor arrays to discriminate between different analytes.[11][13]
Sensor Detection Workflow:
Spectroscopic Methods
Spectroscopic techniques can also be employed for the detection of 1-butanethiol, although they are less common for routine air monitoring compared to GC methods.
Application Note:
Raman spectroscopy, particularly Surface-Enhanced Raman Scattering (SERS), can provide sensitive and selective detection of thiols. The interaction of 1-butanethiol with plasmonic nanoparticles (e.g., gold or silver) can significantly enhance the Raman signal, allowing for trace-level detection.[14][15]
Quantitative Data Summary:
Experimental Protocol (General SERS Approach):
1. SERS Substrate Preparation:
-
Prepare a SERS-active substrate, such as silver or gold nanoparticles immobilized on a solid support.
2. Sampling/Exposure:
-
Expose the SERS substrate to the air sample containing 1-butanethiol, allowing the thiol to adsorb onto the nanoparticle surface.
3. Raman Analysis:
-
Irradiate the substrate with a laser of a specific wavelength.
-
Collect the scattered light using a Raman spectrometer.
-
The resulting spectrum will show characteristic peaks for the C-S and S-H vibrations of 1-butanethiol, which are enhanced by the SERS effect.
4. Data Analysis:
-
Identify and quantify 1-butanethiol based on the intensity of its characteristic Raman peaks.
References
- 1. BUTYL MERCAPTAN (BUTANETHIOL) | Occupational Safety and Health Administration [osha.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Butyl mercaptan [cdc.gov]
- 3. 1-Butanethiol - Hazardous Agents | Haz-Map [haz-map.com]
- 4. cdc.gov [cdc.gov]
- 5. Page:NIOSH Manual of Analytical Methods - 2525.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 6. N-Butyl Mercaptan (2525) - Wikisource, the free online library [en.wikisource.org]
- 7. cdc.gov [cdc.gov]
- 8. 1-Butanethiol [webbook.nist.gov]
- 9. 1-Butanethiol [webbook.nist.gov]
- 10. permapure.com [permapure.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Butanethiol as a Gaseous Analyte for Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butanethiol (also known as n-butyl mercaptan) is a volatile organic compound (VOC) characterized by a strong, unpleasant odor reminiscent of skunk.[1] Its detection is crucial in various fields, including environmental monitoring, food safety, and industrial process control. In the context of drug development, monitoring volatile biomarkers associated with metabolic processes is a growing area of interest, and thiols like 1-butanethiol can be indicative of specific biochemical pathways. This document provides detailed application notes and protocols for the use of 1-butanethiol as a gaseous analyte for different types of chemical sensors.
Sensor Technologies for 1-Butanethiol Detection
A variety of sensor technologies can be employed for the detection of 1-butanethiol gas. The primary mechanisms involve the interaction of the thiol group with a sensing material, leading to a measurable change in the material's physical or chemical properties. The main sensor types include chemiresistive, electrochemical, quartz crystal microbalance (QCM), and optical sensors.
Chemiresistive Sensors
Chemiresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to a target gas.[2] Metal oxide semiconductors, such as zinc oxide (ZnO) and tin dioxide (SnO2), are commonly used materials for these sensors.[3]
Sensing Mechanism: The sensing mechanism of n-type semiconductor metal oxides like ZnO involves the adsorption of oxygen molecules on the sensor surface, which trap electrons from the conduction band, creating a depletion layer and increasing the sensor's resistance.[3][4] When a reducing gas like 1-butanethiol is introduced, it reacts with the adsorbed oxygen species. This reaction releases the trapped electrons back into the conduction band, thereby reducing the width of the depletion layer and decreasing the sensor's resistance.[5]
The interaction of 1-butanethiol with the ZnO surface can be represented by the following reactions:
-
Oxygen Adsorption (in air): O₂ (gas) + e⁻ → O₂⁻ (ads)
-
Reaction with 1-Butanethiol: CH₃(CH₂)₃SH (gas) + O₂⁻ (ads) → CH₃(CH₂)₃SO₂ + H₂O + e⁻
Quantitative Data Summary:
| Sensor Material | Analyte | Concentration Range | Operating Temperature (°C) | Response/Recovery Time (s) | Limit of Detection (LOD) | Selectivity |
| ZnO Nanoflowers | Butane | 50-250 mL/min flow | Not Specified | 30 (recovery) | Not Specified | Not Specified |
Experimental Protocol: Fabrication and Measurement of a ZnO-Based Chemiresistive Sensor
1. Synthesis of ZnO Nanostructures (Hydrothermal Method): a. Prepare a precursor solution of 0.4 M Zinc Acetate Dihydrate and 3 M Sodium Hydroxide in deionized water. b. Immerse a substrate (e.g., alumina (B75360) with pre-patterned electrodes) in the precursor solution. c. Heat the solution in a sealed autoclave at 90°C for 4 hours to grow ZnO nanostructures on the substrate.[6] d. After cooling, rinse the substrate with deionized water and dry it.
2. Sensor Fabrication: a. The substrate with ZnO nanostructures is annealed at a suitable temperature (e.g., 400°C) to improve crystallinity and stability. b. Wire bonding is used to connect the electrodes on the substrate to the sensor housing.
3. Gas Sensing Measurement: a. Place the sensor in a sealed gas chamber with a gas inlet and outlet.[7] b. Establish a stable baseline resistance by flowing a carrier gas (e.g., dry air) over the sensor. c. Introduce a known concentration of 1-butanethiol gas into the chamber using a mass flow controller. d. Record the change in resistance of the sensor over time using a multimeter or a data acquisition system. e. After the resistance stabilizes, purge the chamber with the carrier gas to allow the sensor to recover to its baseline. f. Repeat the process for different concentrations of 1-butanethiol to obtain a calibration curve.
Electrochemical Sensors
Electrochemical sensors measure the change in an electrical signal (current, potential, or impedance) resulting from the electrochemical reaction of the analyte at an electrode surface. Amperometric sensors, which measure the current produced by the oxidation or reduction of the analyte, are well-suited for 1-butanethiol detection.[8]
Sensing Mechanism: The detection of 1-butanethiol using an amperometric sensor involves its electrochemical oxidation at a working electrode, typically made of a noble metal like platinum or gold. The thiol group (-SH) is oxidized, generating an electrical current that is proportional to the concentration of 1-butanethiol.
A possible oxidation reaction at a platinum electrode is:
CH₃(CH₂)₃SH → CH₃(CH₂)₃S• + H⁺ + e⁻
Quantitative Data Summary:
| Sensor Type | Electrode Material | Analyte | Detection Limit | Dynamic Range | Reference |
| Amperometric | Not Specified | 1-Butanethiol Vapors | ~0.3 µM (in solution) | ~1–200 µM (in solution) | [8] |
Experimental Protocol: Amperometric Detection of 1-Butanethiol
1. Electrode Preparation: a. Use a three-electrode system consisting of a working electrode (e.g., platinum disc), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). b. Polish the working electrode with alumina slurry and sonicate in deionized water to ensure a clean surface.
2. Electrochemical Measurement: a. Place the electrodes in an electrochemical cell containing a suitable electrolyte (e.g., a non-aqueous electrolyte or a room-temperature ionic liquid). b. Apply a constant potential to the working electrode at which the oxidation of 1-butanethiol occurs. c. Introduce a gaseous sample of 1-butanethiol into the electrolyte. d. Measure the resulting current as a function of time using a potentiostat. e. The change in current from the baseline is proportional to the 1-butanethiol concentration.
Quartz Crystal Microbalance (QCM) Sensors
QCM sensors are mass-sensitive devices that operate based on the piezoelectric effect. A quartz crystal resonator oscillates at a specific frequency, and any mass adsorbed onto its surface causes a decrease in the resonant frequency.[9]
Sensing Mechanism: For 1-butanethiol detection, the surface of the QCM crystal is coated with a material that has a high affinity for thiols. The interaction between 1-butanethiol and the coating leads to an increase in mass on the crystal surface, resulting in a measurable frequency shift. The thiol group of 1-butanethiol can form strong bonds with gold surfaces, making gold-coated QCMs suitable for its detection.[10] Polymeric coatings with specific functional groups can also be used to enhance selectivity.[11][12]
Quantitative Data Summary:
| Coating Material | Analyte | Concentration Range | Limit of Detection (LOD) | Reference |
| Gold Nanoparticles | 1-Butanethiol Vapor | 50–700 µM | 26.5 µM | [10] |
Experimental Protocol: QCM-Based Detection of 1-Butanethiol
1. QCM Crystal Preparation: a. Use a QCM crystal with gold electrodes. b. Clean the crystal surface using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV/ozone treatment. c. (Optional) Functionalize the gold surface by immersing the crystal in a solution of a specific coating material (e.g., a polymer with thiol-reactive groups) for a set period. d. Rinse the crystal with a suitable solvent and dry it.
2. Gas Sensing Measurement: a. Place the coated QCM crystal in a flow-through chamber. b. Connect the crystal to an oscillator circuit and a frequency counter to monitor its resonant frequency. c. Establish a stable baseline frequency by flowing a carrier gas over the crystal. d. Introduce a known concentration of 1-butanethiol vapor into the chamber. e. Record the decrease in frequency as a function of time. f. The magnitude of the frequency shift is proportional to the concentration of 1-butanethiol.
Optical Sensors
Optical sensors utilize changes in optical properties, such as absorbance, fluorescence, or refractive index, to detect the presence of an analyte. Surface Plasmon Resonance (SPR) is a powerful optical technique for sensing applications.
Sensing Mechanism: In an SPR sensor for 1-butanethiol, a thin film of a noble metal, typically gold, is used. The high affinity between the thiol group of 1-butanethiol and the gold surface leads to the formation of a self-assembled monolayer (SAM).[10] This adsorption event alters the refractive index at the sensor surface, causing a shift in the SPR angle or wavelength, which is detected by the instrument.
Quantitative Data Summary:
| Sensor Type | Sensing Material | Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| Colorimetric (based on SPR) | Gold Nanoparticles | 1-Butanethiol Vapor | 50–700 µM | 26.5 µM | [10] |
Experimental Protocol: SPR-Based Detection of 1-Butanethiol
1. Sensor Chip Preparation: a. Use a sensor chip with a thin gold film. b. Clean the gold surface thoroughly.
2. SPR Measurement: a. Mount the sensor chip in an SPR instrument. b. Flow a carrier gas over the sensor surface to establish a stable baseline. c. Inject a sample of 1-butanethiol gas into the carrier gas stream. d. Monitor the change in the SPR signal (angle or wavelength) in real-time. e. The magnitude of the signal change corresponds to the concentration of 1-butanethiol.
Signaling Pathways and Experimental Workflows
Selectivity Considerations
A key challenge in gas sensing is achieving high selectivity for the target analyte in the presence of interfering gases. For 1-butanethiol detection, potential interferents include other sulfur-containing compounds (e.g., hydrogen sulfide, other thiols), as well as other VOCs commonly found in the environment or in biological samples.
Strategies to enhance selectivity include:
-
Material Functionalization: Modifying the sensor surface with materials that have a specific affinity for thiols. For example, using gold nanoparticles which form strong bonds with sulfur.[13]
-
Sensor Arrays: Employing an array of sensors with different sensing materials. The combined response pattern of the array can be used with pattern recognition algorithms to identify and quantify individual components in a gas mixture.
-
Operating Temperature Optimization: For chemiresistive sensors, the operating temperature can be optimized to maximize the response to 1-butanethiol while minimizing the response to other gases.
-
Use of Filters: Incorporating selective filters that can remove interfering compounds before they reach the sensor surface.
Conclusion
The detection of gaseous 1-butanethiol is achievable through various sensor technologies, each with its own set of advantages and challenges. The choice of sensor depends on the specific application requirements, such as the desired sensitivity, selectivity, response time, and cost. The protocols and data presented in these application notes provide a foundation for researchers and scientists to develop and implement sensor-based solutions for the detection of 1-butanethiol in their respective fields. Further research into novel sensing materials and sensor designs will continue to improve the performance and expand the applications of these sensors.
References
- 1. A DFT study of Alkanethiol adsorption sites on Au(111) surfaces :: MPG.PuRe [pure.mpg.de]
- 2. mdpi.com [mdpi.com]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. Effect of Al and Mg Doping on Reducing Gases Detection of ZnO Nanoparticles [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 136.232.36.98:8080 [136.232.36.98:8080]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aquila.infn.it [aquila.infn.it]
- 10. 1-butanethiol vapor sensing based on gold nanoparticle immobilized on glass slide by digital color analysis | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Polymer–Plasticizer Coatings for BTEX Detection Using Quartz Crystal Microbalance | NSF Public Access Repository [par.nsf.gov]
- 13. Imparting sensitivity and selectivity to a gold nanoparticle chemiresistor through thiol monolayer functionalization for sensing acetone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thioethers Using 1-Butanethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of thioethers utilizing 1-butanethiol. Thioethers are a crucial class of organosulfur compounds with significant applications in medicinal chemistry, drug discovery, and materials science.[1][2] The protocols outlined below cover three primary synthetic strategies: the Williamson-type synthesis, the thiol-ene reaction, and the Michael addition.
Introduction to Thioether Synthesis
Thioethers, also known as sulfides, are characterized by a C-S-C bond. This functional group is present in numerous pharmaceuticals and biologically active molecules, contributing to their therapeutic effects.[1] The synthesis of thioethers is a fundamental transformation in organic chemistry, and 1-butanethiol serves as a readily available and versatile building block for introducing a butylthio- moiety. The choice of synthetic method often depends on the nature of the substrate, desired functional group tolerance, and reaction conditions.[3]
Core Synthetic Methodologies
This document details three robust methods for the synthesis of thioethers from 1-butanethiol:
-
Williamson-Type Thioether Synthesis: A classic and widely used method involving the reaction of a thiolate with an electrophile, typically an alkyl halide.[4][5] This SN2 reaction is effective for creating a diverse range of thioethers.[4][5][6]
-
Thiol-Ene Reaction: A powerful "click" chemistry reaction that involves the addition of a thiol across a double bond.[7] This reaction can be initiated by radicals (e.g., through UV light) or by a base, proceeding with high atom economy and often under mild conditions.[8]
-
Michael Addition: This reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.[9][10][11][12] It is a highly efficient method for forming C-S bonds in a 1,4-fashion.[12]
Data Presentation: Comparative Analysis of Thioether Synthesis
The following tables summarize quantitative data for the synthesis of thioethers using 1-butanethiol and analogous thiols, providing a comparative overview of reaction conditions and yields for the different methodologies.
Table 1: Williamson-Type Synthesis of Thioethers
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromobutane | NaH | THF | RT | 4 | >95 | [4] |
| 2 | Benzyl Bromide | K₂CO₃ | Acetonitrile | RT | 6 | High | [13] |
| 3 | Methyl Iodide | TBAOH | Neat (Aqueous) | RT | N/A | High | [5] |
| 4 | 1-Bromooctane | NaH | DMF | RT | 2 | 92 | [4] |
Note: "High" indicates a qualitative description of yield from the source. RT = Room Temperature. N/A = Not Available.
Table 2: Thiol-Ene Reaction for Thioether Synthesis
| Entry | Alkene | Initiator/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Styrene | Phenylglyoxylic Acid (Photoinitiated) | Dichloromethane (B109758) | RT | N/A | High | |
| 2 | 1-Octene (B94956) | AIBN (Thermal) | N/A | 80 | 4 | Moderate | |
| 3 | Lauryl Methacrylate | DMPA (UV, 360 nm) | Methanol | RT | 0.5 h | High | [7] |
| 4 | N-Tosyl diallylamine | Purple LED (Catalyst-free) | Dichloromethane | RT | 21 h | 85 | [14] |
Note: "High" and "Moderate" indicate qualitative descriptions of yield from the source. RT = Room Temperature. N/A = Not Available.
Table 3: Michael Addition for Thioether Synthesis
| Entry | α,β-Unsaturated Carbonyl | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Methyl Vinyl Ketone | None | Solvent-free | 30 | 0.5 h | 93 | [10][11] |
| 2 | 2-Cyclohexen-1-one | None | Solvent-free | 30 | 0.5 h | 95 | [9] |
| 3 | Crotonaldehyde | None | Solvent-free | 30 | 1 h | 92 | [9] |
| 4 | 2-Cyclopenten-1-one | None | Solvent-free | 30 | 0.5 h | 94 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Williamson-Type Synthesis of Butyl Phenyl Thioether
This protocol is adapted from the general principles of Williamson ether synthesis applied to thiols.[4][13]
Materials:
-
1-Butanethiol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Carefully add sodium hydride (1.2 equivalents) to the THF with stirring.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add 1-butanethiol (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium thiolate.
-
Add bromobenzene (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure butyl phenyl thioether.
Protocol 2: Photoinitiated Thiol-Ene Reaction of 1-Butanethiol with an Alkene
This protocol is based on general procedures for photoinitiated thiol-ene "click" chemistry.[7][8][15]
Materials:
-
1-Butanethiol
-
1-Octene (or other suitable alkene)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Anhydrous Dichloromethane (DCM)
-
UV lamp (360 nm)
-
Quartz reaction vessel
Procedure:
-
In a quartz reaction vessel, dissolve 1-octene (1.0 equivalent) and 1-butanethiol (1.2 equivalents) in anhydrous dichloromethane.
-
Add the photoinitiator, DMPA (0.05 equivalents), to the solution and stir until it is completely dissolved.
-
Deoxygenate the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Seal the vessel and place it under a UV lamp (360 nm) at room temperature.
-
Irradiate the mixture while stirring and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired thioether.
Protocol 3: Catalyst-Free Michael Addition of 1-Butanethiol to an α,β-Unsaturated Ketone
This protocol is adapted from solvent-free Michael addition procedures.[9][10][11]
Materials:
-
1-Butanethiol
-
Methyl vinyl ketone (or other α,β-unsaturated carbonyl compound)
-
Stir plate and magnetic stir bar
Procedure:
-
In a small vial equipped with a magnetic stir bar, add methyl vinyl ketone (1.0 equivalent).
-
Add 1-butanethiol (1.5 equivalents) to the vial.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically rapid and may be complete within 30 minutes to a few hours.
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to isolate the pure thioether adduct.
Visualizations
The following diagrams illustrate the logical workflows for the synthesis of thioethers using 1-butanethiol.
Caption: Workflow for Williamson-Type Thioether Synthesis.
Caption: Workflow for Photoinitiated Thiol-Ene Reaction.
Caption: Workflow for Michael Addition of 1-Butanethiol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. mdpi.com [mdpi.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 1-Butanethiol in Herbicide Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 1-butanethiol and other thiols in the synthesis of thiocarbamate herbicides. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to support research and development in agrochemicals.
Introduction
1-Butanethiol, an organosulfur compound, serves as a crucial intermediate in the synthesis of various agrochemicals, including a class of herbicides known as thiocarbamates.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] These herbicides are effective in controlling a wide range of weeds, particularly grasses, in various crops. The synthesis of thiocarbamate herbicides typically involves the formation of an S-alkyl thiocarbamate structure, where 1-butanethiol or other thiols provide the S-alkyl group. This document details the synthesis of a representative thiocarbamate herbicide, Butylate, and discusses its mechanism of action.
Synthesis of S-Alkyl Thiocarbamate Herbicides
The general synthesis of S-alkyl thiocarbamate herbicides can be achieved through two primary routes. While the following protocols specifically describe the synthesis of S-ethyl and other S-alkyl thiocarbamates, the principles are directly applicable to the synthesis of their S-butyl analogues using 1-butanethiol.
Route 1: From Dialkylamine, Carbon Disulfide, and an Alkyl Halide
This common and efficient one-pot synthesis involves the formation of a dithiocarbamate (B8719985) salt followed by S-alkylation.[16][17][18]
Experimental Protocol: Synthesis of S-Ethyl Diisobutylthiocarbamate (Butylate)
This protocol is adapted from established procedures for the synthesis of similar thiocarbamates.
-
Materials:
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethyl bromide (CH₃CH₂Br) or Ethyl iodide (CH₃CH₂I)
-
Anhydrous ethanol, isopropanol, or acetone (B3395972) (solvent)
-
Diethyl ether or dichloromethane (B109758) (for extraction)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Water
-
Brine
-
Procedure:
-
Formation of Dithiocarbamate Salt:
-
In a reaction vessel, dissolve diisobutylamine in an anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric amount of carbon disulfide dropwise to the cooled amine solution while stirring.
-
After the addition of CS₂, slowly add an equimolar amount of a concentrated aqueous solution of NaOH or KOH to the reaction mixture.
-
Continue stirring in the ice bath for 1-2 hours to ensure complete formation of the sodium or potassium diisobutyl-dithiocarbamate salt.[16]
-
-
S-Alkylation:
-
To the same reaction flask containing the dithiocarbamate salt, add a stoichiometric amount of ethyl bromide or ethyl iodide dropwise.
-
The reaction is typically carried out at a slightly elevated temperature (40-60°C) for several hours until the reaction is complete.[18]
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and an organic solvent for extraction (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude Butylate product.
-
The crude product can be further purified by vacuum distillation to yield pure S-ethyl diisobutylthiocarbamate.[16][18]
-
-
Route 2: From Phosgene (B1210022) and a Thiol
This method involves the formation of a chlorothioformate intermediate.
Experimental Protocol: Synthesis of S-Ethyl dipropylthiocarbamate (EPTC)
-
Materials:
-
Ethyl mercaptan (ethanethiol)
-
Phosgene (COCl₂)
-
Di-n-propylamine
-
-
Procedure:
-
Formation of Ethyl Chlorothioformate:
-
React ethyl mercaptan with phosgene to produce ethyl chlorothioformate. This reaction is hazardous and requires appropriate safety precautions for handling phosgene.
-
-
Reaction with Dialkylamine:
-
Quantitative Data
The following table summarizes typical reaction parameters and yields for the synthesis of thiocarbamate herbicides.
| Herbicide | Reactants | Solvent | Reaction Conditions | Yield | Reference |
| S-Alkyl Thiocarbamates | Thiols, Amines, CO₂, Mitsunobu Reagent | Anhydrous DMSO | Room temperature, 2-4 hours | 80-99% | [12] |
| N-Ethyl-O-isobutyl thiocarbamate | Isobutanol, KOH, CS₂, Ethylamine, Chlorine | Xylene | 30-35°C, 1.5 hours (amination) | 81.2% | [5] |
| S-benzyl di-sec-butyl-thiocarbamate | Potassium benzyl (B1604629) xanthogenate, Benzyl chloride, Di-sec-butyl-carbamoyl chloride | Water | 25-40°C, several hours | 77.3% | [6] |
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
Thiocarbamate herbicides, including those synthesized from 1-butanethiol, are known to be inhibitors of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[16]
Signaling Pathway
Thiocarbamates are pro-herbicides, meaning they are converted to their active form within the plant. The parent compound is metabolized to its sulfoxide (B87167) derivative, which is the actual inhibitor of the VLCFA elongase enzyme complex.[16] This enzyme complex is responsible for the elongation of fatty acid chains beyond 18 carbons. Inhibition of this pathway disrupts the formation of essential components for plant growth and development, such as cuticular waxes and suberin, leading to the death of the weed.
References
- 1. epa.gov [epa.gov]
- 2. nbinno.com [nbinno.com]
- 3. S-Ethyl-N,N-dipropylthiocarbamat – Wikipedia [de.wikipedia.org]
- 4. Tri-allate - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. US4617416A - Process for the preparation of thiocarbamates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Triallate [webbook.nist.gov]
- 10. S-Ethyl dipropylthiocarbamate - Wikipedia [en.wikipedia.org]
- 11. cals.cornell.edu [cals.cornell.edu]
- 12. An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent [organic-chemistry.org]
- 13. SID 134982378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Triallate | C10H16Cl3NOS | CID 5543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Eptam | C9H19NOS | CID 12968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The Metabolism of Vernolate-14C in Soybean Seedlings | Weed Science | Cambridge Core [resolve.cambridge.org]
- 17. Triallate | 2303-17-5 [chemicalbook.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: 1-Butanethiol in the Synthesis of Flavoring Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butanethiol, a thiol with a characteristically strong, skunky odor, serves as a versatile precursor in the synthesis of a variety of potent flavoring agents.[1] Its reactive sulfhydryl group readily participates in nucleophilic reactions, allowing for the creation of diverse organosulfur compounds with complex and desirable flavor profiles, including savory, fruity, and roasted notes. These synthesized flavoring agents are utilized across the food and beverage industry to enhance or impart specific sensory characteristics. This document provides detailed application notes and experimental protocols for the synthesis of key flavoring agents derived from 1-butanethiol.
Key Applications of 1-Butanethiol in Flavor Synthesis
1-Butanethiol is a key starting material for the synthesis of various flavor compounds, primarily through the formation of thioesters and its reaction with other carbonyl-containing molecules. These reactions result in compounds with a wide range of organoleptic properties, from fruity and cheesy to roasted and savory.
Synthesis of S-Butyl Thioesters
S-butyl thioesters are a significant class of flavoring agents derived from 1-butanethiol, contributing a range of fruity, cheesy, and savory notes.[2] The synthesis of these compounds can be achieved through several methods, with the reaction of 1-butanethiol with acyl chlorides or carboxylic acids being the most common.
Table 1: Organoleptic Properties of Selected S-Butyl Thioesters
| Thioester | CAS Number | Odor/Flavor Description | Odor Threshold (in water) |
| S-Butyl thioacetate (B1230152) | 928-47-2 | Cheesy, green, fruity[2][3] | Not available |
| S-Butyl thioisovalerate | 2432-91-9 | Spicy, galbanum, green, herbal[4] | Not available |
Reaction with α-Diketones
The reaction of 1-butanethiol with α-diketones, such as 2,3-butanedione (B143835) (diacetyl), is a crucial pathway for the formation of savory and roasted flavor compounds. These reactions are often associated with the complex flavor profiles of roasted foods like coffee.
Formation of Furan (B31954) Derivatives
In the context of coffee and other roasted products, 1-butanethiol can react with furan derivatives, which are formed during the Maillard reaction and sugar caramelization, to produce sulfur-substituted furans.[5] These compounds are key contributors to the characteristic roasty and savory aroma of coffee.
Experimental Protocols
Protocol 1: Synthesis of S-Butyl Thioacetate
This protocol details the synthesis of S-butyl thioacetate via the reaction of 1-butanethiol with acetyl chloride. This method is a straightforward and efficient way to produce the target thioester.
Materials:
-
1-Butanethiol (99%+)
-
Acetyl chloride (99%+)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-butanethiol (0.1 mol, 9.02 g) and pyridine (0.1 mol, 7.91 g) in 100 mL of anhydrous diethyl ether.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add acetyl chloride (0.1 mol, 7.85 g) dropwise from the dropping funnel to the stirred solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude S-butyl thioacetate.
-
Purify the crude product by fractional distillation under reduced pressure to yield pure S-butyl thioacetate.
Expected Yield: 75-85%
Characterization:
-
Boiling Point: 162-163 °C at 760 mmHg[6]
-
Molecular Formula: C6H12OS[6]
-
Molecular Weight: 132.22 g/mol [6]
Protocol 2: Synthesis of Savory Flavor Compounds from 1-Butanethiol and 2,3-Butanedione
This protocol describes the reaction of 1-butanethiol with 2,3-butanedione (diacetyl) to generate a mixture of sulfur-containing heterocyclic compounds with savory and roasted aroma characteristics.
Materials:
-
1-Butanethiol (99%+)
-
2,3-Butanedione (diacetyl) (99%+)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Sealed reaction vessel (e.g., pressure tube)
-
Heating block or oil bath
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
In a sealed reaction vessel, combine 1-butanethiol (10 mmol, 0.902 g) and 2,3-butanedione (10 mmol, 0.861 g) in 50 mL of 0.1 M phosphate buffer (pH 7.0).
-
Seal the vessel tightly and heat the mixture at 120 °C for 1 hour in a heating block or oil bath.
-
After heating, cool the reaction vessel to room temperature.
-
Extract the reaction mixture with dichloromethane (B109758) (3 x 20 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
Analyze the resulting mixture of flavor compounds by GC-MS to identify the various sulfur-containing heterocycles formed.
Expected Products: A complex mixture including various thiophenes, dithianes, and other sulfur-containing heterocyclic compounds contributing to a savory, meaty, and roasted aroma profile.
Data Presentation
Table 2: Summary of Synthesis Methods for S-Butyl Thioesters
| Method | Reactants | Reagents/Conditions | Typical Yield | Reference |
| Acylation with Acyl Chloride | 1-Butanethiol, Acetyl Chloride | Pyridine, Diethyl ether, 0 °C to RT | 75-85% | General Method[7] |
| Esterification with Carboxylic Acid | 1-Butanethiol, Acetic Acid | Dehydrating agent (e.g., DCC), Catalyst (e.g., DMAP) | Variable | General Method[7] |
Visualization of Synthesis Pathways
Caption: Synthesis of S-Butyl Thioacetate from 1-Butanethiol.
Caption: Formation of Savory Flavors via Maillard Reaction.
Regulatory Status
The regulatory status of flavoring agents is critical for their application in food products. In the United States, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel provides a primary review of the "Generally Recognized as Safe" (GRAS) status of flavor ingredients. While S-methyl thioacetate is listed as FEMA GRAS (FEMA number 3876), the specific GRAS status for S-butyl thioacetate and other S-butyl thioesters should be independently verified through the latest FEMA GRAS lists and other regulatory resources.[7][8][9]
Conclusion
1-Butanethiol is a valuable precursor for the synthesis of a diverse range of flavoring agents with applications spanning from savory to fruity notes. The protocols provided herein offer a foundation for the laboratory-scale synthesis of these compounds. Further research into the sensory properties and regulatory approval of novel 1-butanethiol derivatives will continue to expand the palette of available flavoring ingredients for the food and beverage industry.
References
- 1. researchgate.net [researchgate.net]
- 2. femaflavor.org [femaflavor.org]
- 3. butyl thioacetate, 928-47-2 [thegoodscentscompany.com]
- 4. Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Furan synthesis [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. femaflavor.org [femaflavor.org]
- 9. femaflavor.org [femaflavor.org]
Application Notes and Protocols for Reactions Involving 1-Butanethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common experimental setups and protocols for chemical reactions involving 1-butanethiol. This versatile thiol is a key building block in organic synthesis, particularly in the development of new therapeutic agents and agrochemicals.
Overview of 1-Butanethiol Reactivity
1-Butanethiol (CH₃(CH₂)₃SH), also known as n-butyl mercaptan, is a volatile and pungent-smelling liquid. Its reactivity is primarily centered around the thiol (-SH) functional group. The sulfur atom is highly nucleophilic and readily undergoes a variety of transformations, making it a valuable reagent in organic synthesis. Key reactions include oxidation to disulfides, nucleophilic substitution to form thioethers, conjugate addition to α,β-unsaturated systems (Michael addition), and radical-mediated thiol-ene reactions.
Key Experimental Protocols
Oxidation of 1-Butanethiol to Dibutyl Disulfide
The oxidation of thiols to disulfides is a fundamental transformation. This protocol describes a mild and efficient method using hydrogen peroxide catalyzed by iodine.
Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-butanethiol (1.0 mmol, 90.2 mg, 0.107 mL).
-
Solvent and Catalyst Addition: Add ethyl acetate (B1210297) (EtOAc, 5 mL) to the flask, followed by iodine (I₂, 0.05 mmol, 12.7 mg) as a catalyst.
-
Initiation of Reaction: Add 30% aqueous hydrogen peroxide (H₂O₂, 1.2 mmol, 0.12 mL) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane/ethyl acetate 9:1). The disappearance of the 1-butanethiol spot indicates the completion of the reaction.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the iodine color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude dibutyl disulfide.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Synthesis of S-Butyl Thioethers via Nucleophilic Substitution
The formation of thioethers from 1-butanethiol is a common method for introducing the butylthio group into organic molecules. This protocol details the reaction of 1-butanethiol with an alkyl halide using a phase transfer catalyst.
Protocol:
-
Reaction Setup: In a 100 mL three-necked flask fitted with a reflux condenser, mechanical stirrer, and dropping funnel, place 1-butanethiol (10 mmol, 0.902 g, 1.07 mL) and tetrabutylammonium (B224687) bromide (TBAB, 0.5 mmol, 161 mg) in monochlorobenzene (20 mL).
-
Base Addition: Add a 30% aqueous solution of sodium hydroxide (B78521) (NaOH, 15 mmol, 1.2 g in 2.8 mL water) to the flask.
-
Alkyl Halide Addition: Stir the biphasic mixture vigorously and add the alkyl halide (e.g., 1-bromobutane, 10 mmol, 1.37 g, 1.08 mL) dropwise over 15 minutes at 10-15°C.[1]
-
Reaction Progression: Allow the reaction to stir at room temperature and monitor its progress by TLC or gas chromatography (GC).
-
Work-up: After completion, separate the organic layer. Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude thioether can be purified by vacuum distillation or column chromatography.
Michael Addition of 1-Butanethiol to an α,β-Unsaturated Carbonyl
The conjugate addition of thiols to electron-deficient alkenes is a powerful C-S bond-forming reaction. This protocol describes the base-catalyzed Michael addition of 1-butanethiol to 2-cyclohexen-1-one (B156087).
Protocol:
-
Reaction Setup: To a solution of 2-cyclohexen-1-one (5 mmol, 0.48 g, 0.49 mL) in tetrahydrofuran (B95107) (THF, 20 mL) in a 50 mL round-bottom flask, add 1-butanethiol (5.5 mmol, 0.496 g, 0.59 mL).
-
Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.25 mmol, 38 mg, 0.037 mL), to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 10 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-(butylthio)cyclohexan-1-one.
Photoinitiated Thiol-Ene Reaction
The thiol-ene reaction is a highly efficient and often stereoselective "click" reaction that proceeds via a radical mechanism. This protocol outlines the UV-initiated reaction between 1-butanethiol and an alkene.
Protocol:
-
Reaction Mixture Preparation: In a quartz reaction vessel, combine 1-butanethiol (10 mmol, 0.902 g, 1.07 mL), the alkene (e.g., 1-octene, 12 mmol, 1.35 g, 1.87 mL), and a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA, 0.1 mmol, 25.6 mg).
-
Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Irradiation: While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.
-
Reaction Monitoring: Follow the disappearance of the reactants by GC or NMR spectroscopy.
-
Work-up and Purification: Once the reaction is complete, the product is often clean enough to be used without further purification. If necessary, remove any unreacted starting materials by vacuum distillation or column chromatography.
Data Presentation
The following tables summarize typical quantitative data for the reactions described above.
Table 1: Catalytic Oxidation of 1-Butanethiol
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| I₂ (5 mol%) | 30% H₂O₂ | EtOAc | Room Temp. | 1 | 96 | [2] |
| Co(II)-phthalocyanine | O₂ | Aqueous NaOH | 30-40 | 1-4 | >95 | [3] |
Table 2: Synthesis of S-Butyl Thioethers
| Alkyl Halide | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromobutane | 30% NaOH (aq) | TBAB | Monochlorobenzene | 10-15 | 5 | High | [1] |
| Benzyl Bromide | NaH | None | THF | Room Temp. | 2 | >90 | General Procedure |
Table 3: Michael Addition of 1-Butanethiol
| Michael Acceptor | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Cyclohexen-1-one | DBU | THF | Room Temp. | 2-4 | >90 | General Procedure |
| Ethyl Acrylate | Triethylamine | None | Room Temp. | 1 | High | [4] |
Table 4: Photoinitiated Thiol-Ene Reaction
| Alkene | Photoinitiator | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1-Octene | DMPA | None | Room Temp. | 5-15 | >95 | General Procedure |
| Allyl Alcohol | DMPA | None | Room Temp. | 5-15 | >95 | General Procedure |
Mandatory Visualization
Glutathione (B108866) S-Transferase (GST) Signaling Pathway
The enzymatic conjugation of the endogenous thiol, glutathione (GSH), to electrophilic substrates is a critical detoxification pathway in drug metabolism, catalyzed by Glutathione S-Transferases (GSTs). This process is analogous to the synthetic reactions of 1-butanethiol. The GST pathway is also involved in the regulation of key signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[5]
Caption: GST pathway in detoxification and MAPK signaling.
Experimental Workflow for Thioether Synthesis
The following diagram illustrates a typical laboratory workflow for the synthesis of a thioether from 1-butanethiol and an alkyl halide.
References
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 4. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Removal of Residual 1-Butanethiol
Welcome to the technical support center for handling 1-butanethiol in your experimental work. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals effectively remove residual 1-butanethiol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in removing 1-butanethiol?
1-Butanethiol, also known as n-butyl mercaptan, presents several challenges during workup. Its most notable characteristic is an extremely foul and potent skunk-like odor, detectable at concentrations as low as 10 parts per billion.[1][2] This makes even trace amounts problematic. Additionally, it is a volatile and highly flammable liquid with a boiling point of 98.2°C, which requires careful handling to prevent inhalation and fire hazards.[1][2][3]
Q2: What are the primary methods for removing 1-butanethiol from a reaction mixture?
There are four primary strategies for removing 1-butanethiol:
-
Extractive Workup: Utilizing aqueous solutions to wash the organic layer. Basic washes can deprotonate the thiol to form a water-soluble salt.
-
Oxidation: Converting the thiol into a less volatile and less odorous disulfide (dibutyl disulfide) or other oxidized sulfur species.
-
Scavenging: Using solid-phase reagents (scavenger resins) or metal oxides to selectively bind and remove the thiol.[4][5][6]
-
Distillation: Separating the volatile 1-butanethiol from higher-boiling point products.
Q3: How do I choose the best removal method for my specific experiment?
The choice of method depends on the properties of your desired product and the scale of your reaction. Key factors to consider are your product's stability towards acid, base, and oxidants, as well as its boiling point. The decision-making workflow below can guide your selection.
References
Technical Support Center: Neutralization of 1-Butanethiol Odor in the Laboratory
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively neutralizing the potent odor of 1-Butanethiol in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is 1-Butanethiol and why does it have such a strong odor?
A1: 1-Butanethiol, also known as n-butyl mercaptan, is an organosulfur compound with the chemical formula C₄H₉SH.[1] Its extremely unpleasant odor, often described as skunk-like, is due to the thiol group (-SH). The human nose is incredibly sensitive to this compound and can detect it at concentrations as low as parts per billion.[2]
Q2: What are the primary methods for neutralizing 1-Butanethiol odor in a lab?
A2: The most common and effective methods for neutralizing 1-Butanethiol odor in a laboratory setting involve chemical oxidation and adsorption. Chemical oxidation, typically with sodium hypochlorite (B82951) (bleach), converts the volatile and odorous thiol into less volatile and non-odorous compounds. Adsorption using activated carbon can effectively trap the 1-Butanethiol molecules from the air.
Q3: Is it safe to pour 1-Butanethiol waste down the drain?
A3: No, it is not safe or environmentally responsible to pour 1-Butanethiol waste down the drain. It is harmful to aquatic life and its strong odor can permeate through the drainage system, causing widespread odor issues. All waste containing 1-Butanethiol must be neutralized before disposal according to your institution's hazardous waste guidelines.
Q4: What personal protective equipment (PPE) should I wear when handling 1-Butanethiol?
A4: When handling 1-Butanethiol, it is crucial to work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. For large spills or in situations with inadequate ventilation, a respirator with an organic vapor cartridge may be necessary.
Q5: Can I use commercial odor neutralizers?
A5: There are commercial products available that are designed to neutralize mercaptan odors. These products often contain a combination of oxidizing agents, encapsulators, and masking agents. While they can be effective, it is essential to review their safety data sheets (SDS) and ensure they are compatible with your specific application and laboratory safety protocols.
Troubleshooting Guides
Issue: Persistent 1-Butanethiol odor in the laboratory even after cleaning up a spill.
| Possible Cause | Troubleshooting Step |
| Incomplete Neutralization | Re-treat the spill area with a fresh solution of sodium hypochlorite (bleach). Ensure the entire affected area is covered and allow for sufficient contact time (at least 1 hour). |
| Contaminated Equipment | Any equipment (glassware, stir bars, etc.) that came into contact with the 1-Butanethiol should be soaked in a bleach bath overnight. |
| Vapor Adsorption | Porous materials in the lab (e.g., paper towels, lab coats, wooden furniture) may have absorbed the odor. Dispose of contaminated disposable items. Place open containers of activated carbon in the affected area to adsorb residual airborne odors. |
| Inadequate Ventilation | Ensure your laboratory's fume hood is functioning correctly and that the sash is at the appropriate height. Increase the ventilation rate if possible. |
Issue: Neutralization reaction with bleach is too vigorous or seems ineffective.
| Possible Cause | Troubleshooting Step |
| Concentrated Reagents | If neutralizing a concentrated source of 1-Butanethiol, add the bleach solution slowly and in small increments to control the reaction rate and prevent excessive heat generation. Cooling the reaction vessel in an ice bath may be necessary.[3] |
| Incorrect pH | The effectiveness of sodium hypochlorite oxidation is pH-dependent. While the reaction can proceed in alkaline conditions, the more reactive species, hypochlorous acid (HOCl), is more prevalent at a slightly acidic to neutral pH. However, for safety and to avoid the release of toxic chlorine gas, it is generally recommended to perform the neutralization under alkaline conditions (pH > 9).[3][4] If the reaction is slow, ensure thorough mixing. |
| Expired Bleach | Sodium hypochlorite solutions degrade over time. Use a fresh, unopened bottle of household bleach for optimal results. |
Data Presentation
Table 1: Adsorption Capacity of Activated Carbon for 1-Butanethiol
The following data is derived from a study on the reactive adsorption of 1-Butanethiol from a gaseous stream onto different types of metal oxide-doped activated carbon. While laboratory conditions may vary, this table provides a quantitative insight into the effectiveness of activated carbon.
| Adsorbent Type | Maximum Adsorption Capacity (cm³ of 1-Butanethiol per gram of adsorbent) |
| 20% Copper Oxide on Activated Carbon (Cu/AC) | 1.696 |
| 20% Iron Oxide on Activated Carbon (Fe/AC) | 1.790 |
| 20% Zinc Oxide on Activated Carbon (Zn/AC) | 1.601 |
Note: The experimental conditions for this data were a 1-Butanethiol concentration of 121.11 g/m³ in a nitrogen gas stream at 150°C.
Experimental Protocols
Protocol 1: Neutralization of 1-Butanethiol Spills using Sodium Hypochlorite
Objective: To safely neutralize a small to moderate spill of 1-Butanethiol on a laboratory surface.
Materials:
-
Standard household bleach (5-6% sodium hypochlorite)
-
Water
-
Sodium bicarbonate or sodium hydroxide (B78521) solution (for pH adjustment, if necessary)
-
Inert absorbent material (e.g., vermiculite, sand, or commercial spill pads)
-
Two large beakers or plastic containers
-
Stirring rod
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Containment: If the spill is liquid, contain it by surrounding the area with an inert absorbent material.
-
Preparation of Neutralizing Solution: In a fume hood, prepare a 1:5 to 1:10 dilution of household bleach with water in a beaker. For a 1:5 dilution, mix one part bleach with four parts water. For a 1:10 dilution, mix one part bleach with nine parts water.
-
Application: Slowly and carefully pour the diluted bleach solution onto the spill, starting from the outer edges and working towards the center.
-
Mixing: Gently mix the absorbent material and bleach solution with a stirring rod to ensure complete contact with the spilled 1-Butanethiol.
-
Contact Time: Allow the mixture to react for at least one hour. The absence of the characteristic thiol odor is a good indicator of complete neutralization.
-
Cleanup: Collect the neutralized absorbent material using a scoop or scraper and place it in a designated hazardous waste container.
-
Final Decontamination: Wipe the spill area with a clean cloth soaked in the diluted bleach solution, followed by a final rinse with water.
Protocol 2: Decontamination of Glassware Contaminated with 1-Butanethiol
Objective: To decontaminate laboratory glassware that has come into contact with 1-Butanethiol.
Materials:
-
Standard household bleach (5-6% sodium hypochlorite)
-
Water
-
A large, dedicated plastic container or bucket
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Prepare Bleach Bath: In a fume hood, prepare a 1:10 dilution of household bleach with water in the plastic container.
-
Submerge Glassware: Immediately after use, place the contaminated glassware into the bleach bath. Ensure the glassware is completely submerged.
-
Soaking: Allow the glassware to soak for at least 4 hours, or preferably overnight.
-
Rinsing: Carefully remove the glassware from the bleach bath and rinse it thoroughly with tap water, followed by a final rinse with deionized water.
-
Final Cleaning: The glassware can then be washed using standard laboratory cleaning procedures.
Protocol 3: Passive Odor Control using Activated Carbon
Objective: To reduce the ambient concentration of 1-Butanethiol vapors in a fume hood or storage area.
Materials:
-
Granular activated carbon
-
Shallow, open containers (e.g., petri dishes, beakers)
Procedure:
-
Preparation: Fill the shallow containers with granular activated carbon.
-
Placement: Place the containers in areas where 1-Butanethiol is used or stored, such as the back of a fume hood or inside a chemical storage cabinet.
-
Replacement: The activated carbon will become saturated over time and will need to be replaced. The frequency of replacement will depend on the concentration of 1-Butanethiol vapors. A noticeable return of the odor indicates that the carbon should be replaced.
-
Disposal: Dispose of the used activated carbon as hazardous waste according to your institution's guidelines.
Mandatory Visualizations
Caption: Experimental workflow for neutralizing a 1-Butanethiol spill.
Caption: Chemical pathway for the oxidation of 1-Butanethiol.
References
Technical Support Center: Purification of 1-Butanethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-butanethiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 1-butanethiol?
A1: Common impurities in 1-butanethiol can arise from its synthesis or degradation. The most prevalent impurity is dibutyl disulfide, formed by the oxidation of 1-butanethiol, especially upon exposure to air. Other potential impurities may include residual starting materials from synthesis, such as 1-bromobutane (B133212) or thiourea, and other sulfur-containing byproducts. A yellowish tint in the product often indicates the presence of disulfide impurities.
Q2: My 1-butanethiol sample has a strong, unpleasant odor. Is this normal?
A2: Yes, 1-butanethiol is known for its potent and unpleasant odor, often described as skunk-like.[1] This is a characteristic property of low molecular weight thiols and does not necessarily indicate impurity. However, any unexpected or different odors could suggest the presence of other volatile contaminants.
Q3: How should I safely handle and store 1-butanethiol?
A3: 1-Butanethiol is a flammable liquid and should be handled in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Store 1-butanethiol in a tightly sealed container, away from heat, sparks, and oxidizing agents. To minimize oxidation to the disulfide, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon).
Q4: What analytical techniques are suitable for assessing the purity of 1-butanethiol?
A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for analyzing the purity of volatile compounds like 1-butanethiol and identifying any volatile impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity and structure, with the potential to quantify impurities if a suitable internal standard is used.[5][6]
Troubleshooting Guides
Issue 1: Yellow Discoloration of 1-Butanethiol
-
Question: My 1-butanethiol is yellow, but I need a colorless product for my experiment. What causes this, and how can I fix it?
-
Answer: A yellow color in 1-butanethiol is typically due to the presence of dibutyl disulfide, which forms from the oxidation of the thiol. To remove this impurity, you can perform a chemical reduction followed by purification.
Issue 2: Incomplete Purification after Distillation
-
Question: I performed a fractional distillation, but my 1-butanethiol is still not pure. What could have gone wrong?
-
Answer: Inefficient separation during fractional distillation can be due to several factors:
-
Inadequate column efficiency: The fractionating column may not have enough theoretical plates for the separation. Using a longer column or a more efficient packing material can improve separation.[7][8]
-
Distillation rate is too fast: A slow and steady distillation rate is crucial for achieving good separation.[7]
-
Poor insulation: The column should be well-insulated to maintain a proper temperature gradient.
-
Incorrect thermometer placement: The thermometer bulb must be positioned correctly at the vapor outlet to accurately measure the boiling point of the distillate.[9]
-
Issue 3: Low Recovery of 1-Butanethiol After Purification
-
Question: After purifying my 1-butanethiol, the final yield is very low. What are the possible reasons for this loss?
-
Answer: Low recovery can occur due to:
-
Multiple purification steps: Each purification step will inevitably lead to some product loss.
-
Improper distillation technique: Significant loss can occur if the distillation is carried out too quickly or if there are leaks in the apparatus.
-
Adsorption on purification media: If using chromatography, the thiol may adsorb to the stationary phase.
-
Volatility of the product: 1-Butanethiol is volatile, and losses can occur through evaporation if not handled in a closed system.
-
Experimental Protocols
Protocol 1: Purification of 1-Butanethiol by Fractional Distillation
This protocol describes the purification of 1-butanethiol from non-volatile impurities and other components with different boiling points.
Materials:
-
Crude 1-butanethiol
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the crude 1-butanethiol and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Flush the apparatus with an inert gas to prevent oxidation during heating.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature on the thermometer. The temperature will rise and then stabilize at the boiling point of the first fraction.
-
Collect the fraction that distills at a constant temperature (the boiling point of 1-butanethiol is approximately 98 °C).[1]
-
Discard any initial fractions that distill at a lower temperature and stop the distillation when the temperature begins to rise significantly above the boiling point of 1-butanethiol or when only a small residue remains in the flask.
-
Store the purified 1-butanethiol in a tightly sealed container under an inert atmosphere.
Workflow Diagram:
Caption: Workflow for the purification of 1-butanethiol by fractional distillation.
Protocol 2: Removal of Dibutyl Disulfide using TCEP
This protocol describes the reduction of the disulfide impurity back to the thiol using Tris(2-carboxyethyl)phosphine (TCEP).
Materials:
-
1-Butanethiol containing disulfide impurity
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Organic solvent (e.g., ethanol (B145695) or isopropanol)
-
Water
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the impure 1-butanethiol in an organic solvent.
-
Prepare a solution of TCEP in water. A 10-fold molar excess of TCEP relative to the estimated disulfide impurity is recommended.[10]
-
Add the TCEP solution to the 1-butanethiol solution and stir at room temperature. The reaction is typically complete within 30 minutes.[11]
-
After the reaction is complete, add water to the mixture and transfer it to a separatory funnel.
-
Extract the aqueous phase to remove the TCEP and its oxide.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The resulting 1-butanethiol can be further purified by distillation if necessary.
Logical Relationship Diagram:
Caption: Logical relationship for the removal of disulfide impurities using TCEP.
Data Presentation
Table 1: Physical Properties of 1-Butanethiol
| Property | Value |
| Molecular Formula | C₄H₁₀S |
| Molecular Weight | 90.19 g/mol |
| Boiling Point | 98 °C |
| Melting Point | -116 °C |
| Density | 0.842 g/mL at 25 °C |
| Appearance | Colorless liquid |
| Odor | Strong, skunk-like |
Data sourced from multiple references.[1][12]
Table 2: Comparison of Reducing Agents for Disulfide Removal
| Reducing Agent | Advantages | Disadvantages |
| TCEP | Odorless, stable, effective over a wide pH range, does not contain thiols that can interfere with subsequent reactions.[10] | More expensive than DTT. |
| DTT | Effective and commonly used. | Strong odor, less stable in solution, can interfere with some downstream applications.[13] |
References
- 1. Video: Fractional Distillation: Principle, Purification of a Mixture [jove.com]
- 2. dynamic-biosensors.com [dynamic-biosensors.com]
- 3. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ez.restek.com [ez.restek.com]
- 5. Butanethiol(109-79-5) 1H NMR [m.chemicalbook.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 9. vlab.amrita.edu [vlab.amrita.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. labdepotinc.com [labdepotinc.com]
- 13. Dithiothreitol - Wikipedia [en.wikipedia.org]
Common impurities in commercial 1-Butanethiol
Technical Support Center: 1-Butanethiol
Welcome to the Technical Support Center for commercial 1-Butanethiol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the purity and use of 1-butanethiol in experimental settings.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My reaction involving 1-butanethiol is giving unexpected side products. Could impurities in the starting material be the cause?
A1: Yes, impurities in commercial 1-butanethiol can lead to unexpected side reactions. Common culprits include other sulfur-containing compounds and unreacted starting materials from the synthesis process. The nature of the side products can often provide clues about the specific impurities present. For example, the presence of dibutyl disulfide could suggest that oxidation of the thiol has occurred.
Q2: I am preparing self-assembled monolayers (SAMs) on a gold substrate, but the resulting monolayer is disordered. What could be the problem?
A2: The quality of SAMs is highly dependent on the purity of the alkanethiol used. Even small amounts of impurities can disrupt the crystalline packing of the monolayer.[1] Potential impurities in 1-butanethiol that could cause disordered SAMs include its isomers (e.g., 2-butanethiol, tert-butanethiol) and other sulfur compounds that can compete for binding sites on the gold surface.
Q3: How can I check the purity of my 1-butanethiol before use?
A3: The most common and effective method for analyzing the purity of 1-butanethiol is gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). GC can separate 1-butanethiol from volatile impurities, allowing for their identification and quantification. For a detailed procedure, please refer to the "Experimental Protocols" section below.
Q4: I've noticed the formation of a solid precipitate in my aged bottle of 1-butanethiol. What is it likely to be?
A4: Thiols are susceptible to oxidation, especially when exposed to air over time. The most common oxidation product of 1-butanethiol is dibutyl disulfide, which is less volatile and may appear as a solid or an oily residue. To minimize oxidation, it is crucial to store 1-butanethiol under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container in a cool, dark place.
Q5: Can disulfide impurities in 1-butanethiol affect my thiol-disulfide exchange reactions in a protein-related study?
Common Impurities in Commercial 1-Butanethiol
The following table summarizes the common impurities that may be present in commercial grades of 1-butanethiol, their likely origin, and their potential impact on experiments.
| Impurity | Chemical Formula | Likely Origin | Potential Impact on Experiments |
| Dibutyl disulfide | C8H18S2 | Oxidation of 1-butanethiol during storage or synthesis.[9] | Can interfere with thiol-disulfide exchange reactions and redox-sensitive assays.[2][3][4][5][6][7][8] |
| Dibutyl sulfide (B99878) | C8H18S | Byproduct of synthesis from 1-butanol (B46404) and hydrogen sulfide.[9] | May act as a ligand for metal catalysts or interfere with surface chemistry. |
| 1-Butanol | C4H10O | Unreacted starting material from synthesis.[9][10] | Can act as a nucleophile in certain reactions and may alter solvent polarity. |
| 2-Butanethiol | C4H10S | Isomeric byproduct from synthesis.[11] | Can disrupt the formation of well-ordered self-assembled monolayers. |
| tert-Butyl mercaptan | C4H10S | Isomeric byproduct from synthesis. | Can disrupt the formation of well-ordered self-assembled monolayers. |
| Water | H2O | Absorption from the atmosphere. | Can act as a nucleophile and may be detrimental in moisture-sensitive reactions. |
Experimental Protocols
Protocol for Purity Analysis of 1-Butanethiol by Gas Chromatography (GC-FID)
This protocol provides a general method for the analysis of common volatile impurities in 1-butanethiol using a gas chromatograph equipped with a flame ionization detector (FID).
1. Instrumentation and Materials:
-
Gas chromatograph with FID
-
Capillary column suitable for volatile sulfur compounds (e.g., DB-1, DB-5, or a specialized sulfur analysis column)
-
Helium or Nitrogen (carrier gas)
-
Hydrogen and Air (for FID)
-
Syringes for liquid injection
-
Vials with septa
-
1-Butanethiol sample
-
High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)
2. GC Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5)
-
Injector Temperature: 250 °C
-
Detector Temperature: 270 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Carrier Gas Flow Rate: 1 mL/min (Helium)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
3. Sample Preparation:
-
Prepare a dilution of the 1-butanethiol sample in the chosen solvent. A concentration of approximately 1% (v/v) is a good starting point.
-
Transfer the diluted sample to a GC vial and seal with a septum cap.
4. Analysis:
-
Inject the prepared sample into the GC.
-
Acquire the chromatogram.
-
Identify the peaks by comparing their retention times to those of known standards for potential impurities (e.g., 1-butanol, dibutyl disulfide, etc.).
-
Quantify the impurities by integrating the peak areas and using an appropriate calibration method (e.g., external standard or area percent).
Visualizations
Caption: Origin of common impurities in commercial 1-butanethiol.
Caption: Troubleshooting workflow for purity-related issues.
References
- 1. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-disulfide exchange in human growth hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols - Google Patents [patents.google.com]
- 11. CN105658622B - By addition reaction of the hydrogen sulfide on alkene come the method for thiol synthesis - Google Patents [patents.google.com]
Technical Support Center: Stabilizing 1-Butanethiol Against Oxidation
For researchers, scientists, and drug development professionals utilizing 1-butanethiol, maintaining its chemical integrity is paramount for reproducible and accurate experimental outcomes. The propensity of 1-butanethiol to oxidize, primarily to its corresponding dibutyl disulfide, can introduce impurities that may interfere with reactions and compromise results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stabilization of 1-butanethiol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of 1-butanethiol in a question-and-answer format.
Issue 1: Unexpectedly low yield in a reaction involving 1-butanethiol.
-
Question: My reaction yield is significantly lower than expected when using 1-butanethiol. Could oxidation of the thiol be the cause?
-
Answer: Yes, oxidation of 1-butanethiol to dibutyl disulfide is a common cause of reduced yield. The disulfide is less reactive in many of the desired reactions of the thiol. The presence of atmospheric oxygen, trace metal impurities in the reaction, or elevated temperatures can accelerate this oxidation. To troubleshoot, it is recommended to first confirm the purity of your 1-butanethiol stock. If disulfide is present, consider purifying the thiol before use. For future reactions, employing deoxygenated solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation.
Issue 2: Visible changes in the appearance of 1-butanethiol.
-
Question: My previously colorless 1-butanethiol has developed a yellowish tint. What does this indicate?
-
Answer: A color change from colorless to pale yellow in 1-butanethiol can be an indicator of oxidation and the formation of impurities, including dibutyl disulfide. While pure 1-butanethiol is a colorless liquid, the presence of its oxidized disulfide and potentially other degradation products can impart a yellow hue. It is advisable to test the purity of the material before use if a color change is observed.
Issue 3: Inconsistent results between different batches or bottles of 1-butanethiol.
-
Question: I am observing variability in my experimental results when using different bottles of 1-butanethiol from the same supplier. Why might this be happening?
-
Answer: Inconsistent results can often be traced back to variations in the purity of the 1-butanethiol. The degree of oxidation can differ between batches or even within the same bottle over time, especially if it has been opened multiple times, exposing the contents to air. To ensure consistency, it is good practice to quantify the thiol content of a new bottle upon opening and to monitor its purity periodically, especially for sensitive applications. Storing the thiol under an inert atmosphere after opening can help maintain its integrity.
Issue 4: Presence of an unexpected peak in analytical data (GC-MS, NMR).
-
Question: I am analyzing my 1-butanethiol sample and see an additional peak that I suspect is an impurity. How can I identify it?
-
Answer: The most common impurity resulting from oxidation is dibutyl disulfide. You can confirm its presence by comparing the retention time (in GC) or chemical shifts (in NMR) of the unknown peak with a known standard of dibutyl disulfide. 1H NMR spectroscopy is a useful tool for this, as the methylene (B1212753) protons adjacent to the sulfur in 1-butanethiol and dibutyl disulfide will have distinct chemical shifts.
Frequently Asked Questions (FAQs)
Q1: What is the primary oxidation product of 1-butanethiol?
A1: The primary product of 1-butanethiol oxidation is dibutyl disulfide, formed through the coupling of two butanethiol molecules with the loss of two hydrogen atoms.
Q2: What are the main factors that accelerate the oxidation of 1-butanethiol?
A2: The main factors are:
-
Presence of Oxygen: Air exposure is the most significant contributor to oxidation.
-
Elevated Temperature: Higher temperatures increase the rate of oxidation.
-
Presence of Metal Ions: Trace amounts of metal ions (e.g., copper, iron) can catalyze the oxidation process.
-
Light Exposure: UV light can also promote the formation of radicals that lead to oxidation.
Q3: How should I properly store 1-butanethiol to minimize oxidation?
A3: To minimize oxidation, 1-butanethiol should be stored in a cool, dark place. The container should be tightly sealed to prevent exposure to air. For long-term storage or for high-purity requirements, it is highly recommended to store the thiol under an inert atmosphere, such as nitrogen or argon. Using a bottle with a septum can allow for the removal of the liquid via syringe without introducing air.
Q4: Can I use antioxidants to stabilize 1-butanethiol?
Q5: My 1-butanethiol is already oxidized. How can I purify it?
A5: Oxidized 1-butanethiol, containing dibutyl disulfide, can often be purified by reducing the disulfide back to the thiol. A common laboratory method involves the use of a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Following the reduction, the purified 1-butanethiol can be isolated, for example, by extraction or distillation, depending on the scale and other components in the mixture.
Data on Stabilization Strategies
While specific quantitative data on the long-term stability of 1-butanethiol with various antioxidants is limited in publicly available literature, the general principles of thiol stability suggest the following qualitative effectiveness of storage conditions.
| Storage Condition | Inert Atmosphere | Headspace | Temperature | Light Exposure | Expected Stability |
| Optimal | Nitrogen or Argon | Minimized | 2-8°C (Refrigerator) | Dark (Amber bottle) | High |
| Good | Air | Minimized | 2-8°C (Refrigerator) | Dark (Amber bottle) | Moderate |
| Fair | Air | Significant | Room Temperature | Dark (Amber bottle) | Low to Moderate |
| Poor | Air | Significant | Room Temperature | Exposed to Light | Low |
Experimental Protocols
Protocol 1: Monitoring the Oxidation of 1-Butanethiol via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method to quantify the amount of 1-butanethiol and its primary oxidation product, dibutyl disulfide, in a sample over time.
1. Sample Preparation: a. Prepare a stock solution of 1-butanethiol in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a known concentration (e.g., 1000 ppm). b. Aliquot the stock solution into several amber glass vials. c. For testing stabilizers, add the desired antioxidant (e.g., BHT at 100 ppm) to a subset of these vials. d. Leave one set of vials as a control (no antioxidant). e. Store the vials under the desired conditions (e.g., room temperature, exposed to air; or 4°C, under nitrogen).
2. GC-MS Analysis: a. Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector. b. GC Conditions:
- Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program: 40°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 2 min).
- Injector: Splitless mode at 250°C.
- Injection Volume: 1 µL. c. MS Conditions:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 35-300.
3. Data Analysis: a. At specified time points (e.g., Day 0, Day 7, Day 14, Day 30), analyze an aliquot from each storage condition. b. Identify the peaks for 1-butanethiol and dibutyl disulfide based on their retention times and mass spectra. c. Quantify the peak areas for both compounds. d. Calculate the percentage of 1-butanethiol remaining and the percentage of dibutyl disulfide formed over time for each condition.
Protocol 2: Purification of Oxidized 1-Butanethiol by Reduction of Dibutyl Disulfide
This protocol describes a method to reduce dibutyl disulfide back to 1-butanethiol using tris(2-carboxyethyl)phosphine (TCEP).
1. Materials:
- Oxidized 1-butanethiol sample.
- Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl).
- Buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane).
- Saturated sodium chloride solution (brine).
- Anhydrous magnesium sulfate (B86663) or sodium sulfate.
2. Reduction Procedure: a. Dissolve the oxidized 1-butanethiol sample in the phosphate buffer. b. Prepare a solution of TCEP·HCl in the same buffer. A 2-5 molar excess of TCEP relative to the estimated amount of dibutyl disulfide is typically sufficient. c. Add the TCEP solution to the buffered thiol solution and stir at room temperature for 1-2 hours.
3. Work-up and Isolation: a. After the reaction is complete (can be monitored by GC-MS), transfer the reaction mixture to a separatory funnel. b. Extract the aqueous solution with an organic solvent (e.g., diethyl ether, 3 x 20 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter off the drying agent. f. Carefully remove the solvent by rotary evaporation at low temperature and pressure to yield the purified 1-butanethiol.
4. Purity Confirmation: a. Analyze the purified product by GC-MS or NMR to confirm the absence of dibutyl disulfide.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions with 1-Butanethiol
Welcome to the technical support center for optimizing reaction conditions with 1-butanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 1-butanethiol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for 1-butanethiol in organic synthesis?
A1: 1-Butanethiol primarily participates in three main types of reactions:
-
Radical Thiol-Ene Addition: This common "click" reaction involves the addition of the thiol group across a carbon-carbon double bond (an 'ene'). It is typically initiated by light (photoinitiation) or heat (thermal initiation) with a radical initiator, proceeding via a free-radical chain mechanism. This reaction results in an anti-Markovnikov addition of the thiol to the alkene.[1][2]
-
Base-Catalyzed Thiol-Michael Addition: This is a conjugate addition reaction where the thiol adds to an electron-poor alkene, such as an acrylate (B77674) or maleimide. The reaction is catalyzed by a base (e.g., an amine) or a nucleophile (e.g., a phosphine) which deprotonates the thiol to form a more nucleophilic thiolate anion.[1][3]
-
Oxidation to Disulfide: In the presence of an oxidizing agent or atmospheric oxygen, 1-butanethiol can be oxidized to form its corresponding disulfide, dibutyl disulfide. This is a common side reaction but can also be the desired transformation.[4][5]
Q2: Why is my thiol-ene reaction with 1-butanethiol showing low yield?
A2: Low yields in thiol-ene reactions can stem from several factors:
-
Inefficient Initiation: The radical initiator may be depleted, or the light source (for photo-initiated reactions) may have the incorrect wavelength or insufficient intensity.
-
Oxygen Inhibition: Oxygen can quench the radical chain reaction. While thiol-ene reactions are more tolerant to oxygen than many other radical polymerizations, its presence can still be detrimental.
-
Suboptimal Stoichiometry: An incorrect ratio of thiol to ene can leave unreacted starting material. A slight excess of the thiol is often used to drive the reaction to completion.
-
Side Reactions: The most common side reaction is the oxidation of 1-butanethiol to dibutyl disulfide, which consumes the thiol.
Q3: What is the pungent odor of 1-butanethiol, and how can I mitigate it?
A3: 1-Butanethiol has an extremely strong and foul-smelling odor, often described as skunk-like.[5][6] This is due to its high volatility and the low odor threshold for thiols. To mitigate the odor, always handle 1-butanethiol in a well-ventilated fume hood. Reactions can be quenched with an oxidizing agent like bleach (sodium hypochlorite) to convert the volatile thiol to the less odorous disulfide or non-volatile sulfonic acid.
Q4: How does the choice of solvent affect my reaction with 1-butanethiol?
A4: The solvent can significantly influence reaction kinetics and outcomes.
-
For Radical Thiol-Ene Reactions: These reactions are generally less sensitive to solvent polarity. However, the solvent should be chosen to ensure the solubility of all reactants and initiators and should be inert to radical conditions.
-
For Base-Catalyzed Michael Additions: Polar aprotic solvents like DMF or THF are often preferred as they can accelerate the reaction by stabilizing charged intermediates without solvating the nucleophilic thiolate anion as strongly as protic solvents.[7][8] Protic solvents (like water or alcohols) can hydrogen-bond with the thiolate, reducing its nucleophilicity and slowing the reaction.[2][8]
Troubleshooting Guides
Issue 1: Low or Incomplete Conversion in Thiol-Ene Reactions
| Possible Cause | Suggested Solution |
| Ineffective Initiation | Use a fresh batch of radical initiator. For photo-initiated reactions, verify the wavelength and intensity of your UV source and ensure it is appropriate for your photoinitiator. Consider increasing the initiator concentration in small increments (e.g., from 0.1 mol% to 1 mol%). |
| Oxygen Inhibition | Thoroughly degas all solvents and the reaction mixture before initiation. This can be done by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your thiol and ene. While a 1:1 stoichiometry is a good starting point, using a slight excess of 1-butanethiol (e.g., 1.1 equivalents) can improve yields. |
| Low Temperature (for thermal initiation) | For thermally initiated reactions (e.g., with AIBN), moderately increasing the temperature (e.g., from 60°C to 80°C) can significantly increase the reaction rate. |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| Dibutyl Disulfide | Oxidation of 1-butanethiol, often promoted by the presence of oxygen, light, or metal impurities. | Rigorously deoxygenate the reaction mixture and run the reaction under an inert atmosphere. Use purified, fresh reagents. |
| Alkene Homopolymerization | The carbon-centered radical intermediate adds to another alkene molecule instead of participating in chain transfer with the thiol. This is more common with electron-deficient alkenes like acrylates. | Ensure a sufficiently high concentration of 1-butanethiol. A slight stoichiometric excess of the thiol can suppress homopolymerization. For photoinitiated reactions, running at a lower temperature may also help. |
| Di-addition Product (in Thiol-Yne Reactions) | The vinyl sulfide (B99878) intermediate is highly reactive towards further thiol addition. | Use a stoichiometric excess of the alkyne relative to the thiol. Alternatively, add the 1-butanethiol slowly to the reaction mixture to maintain a low thiol concentration. Running the reaction at a lower temperature can also help control the rate of the second addition. |
Data Presentation: Optimizing Reaction Parameters
The optimal conditions for reactions involving 1-butanethiol are highly dependent on the specific substrates and the desired reaction mechanism. The following tables provide a summary of key parameters for consideration.
Table 1: General Parameters for Radical-Initiated Thiol-Ene Reactions
| Parameter | Typical Range | Considerations |
| Initiator Type | Thermal: AIBN, V-70Photo: DMPA, TPO | The choice depends on the desired reaction temperature and the UV absorbance of the system. DMPA is a suitable initiator for many thiol-ene systems.[9][10] |
| Initiator Concentration | 0.1 - 2 mol% | Higher concentrations increase the rate but may also lead to more side reactions. |
| Temperature | Thermal: 50 - 80°CPhoto: Room Temperature | Higher temperatures increase the rate of thermal initiation but can also promote side reactions. |
| Thiol:Ene Ratio | 1:1 to 1.2:1 | A slight excess of thiol is often used to ensure complete conversion of the ene and to minimize alkene homopolymerization. |
| Atmosphere | Inert (N₂ or Ar) | Oxygen must be excluded to prevent inhibition of the radical reaction and oxidation of the thiol. |
Table 2: General Parameters for Base-Catalyzed Thiol-Michael Additions
| Parameter | Typical Range | Considerations |
| Catalyst Type | Amines: Triethylamine (TEA), DBUPhosphines: TBP, DMPP | Phosphines are generally more potent catalysts than amines, allowing for lower catalyst loading.[7][11] |
| Catalyst Concentration | 1 - 20 mol% | A balance is needed for an optimal rate and to avoid potential side reactions initiated by the catalyst. |
| Temperature | Room Temperature to 60°C | The reaction is often exothermic. Higher temperatures increase the rate but can also promote side reactions. |
| Solvent | THF, DMF, Acetonitrile | Polar aprotic solvents are generally preferred to enhance the nucleophilicity of the thiolate.[7][8] |
| pH (in aqueous media) | 6.5 - 8.5 | The reaction rate increases with pH, but maleimides can undergo hydrolysis at pH > 7.5. A pH of 7.0 is often a good compromise for specificity.[12][13] |
Experimental Protocols
Protocol 1: General Procedure for Radical-Initiated Thiol-Ene Addition
This protocol describes a general method for the photo-initiated addition of 1-butanethiol to an alkene.
-
Preparation: In a quartz reaction vessel, dissolve the alkene (1.0 eq) and the photoinitiator (e.g., DMPA, 0.5 mol%) in a suitable solvent (e.g., THF or acetonitrile) that has been deoxygenated by sparging with nitrogen for at least 30 minutes.
-
Reactant Addition: Add 1-butanethiol (1.1 eq) to the stirred solution.
-
Inert Atmosphere: Seal the vessel and continue to sparge with nitrogen for an additional 10-15 minutes to ensure the removal of dissolved oxygen.
-
Initiation: Place the reaction vessel under a UV lamp (e.g., 365 nm).
-
Monitoring: Follow the consumption of the starting materials using TLC, GC, or NMR analysis. The reaction is often complete within 5-60 minutes.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: General Procedure for Base-Catalyzed Thiol-Michael Addition
This protocol is designed for the addition of 1-butanethiol to an electron-poor alkene (Michael acceptor), such as an acrylate or maleimide.
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the Michael acceptor (1.0 eq) and a dry, aprotic solvent (e.g., THF or DMF).
-
Reactant Addition: Add 1-butanethiol (1.1 eq) to the stirred solution at room temperature.
-
Initiation: Add the base catalyst (e.g., triethylamine, 10 mol%) dropwise to the reaction mixture. An exotherm may be observed.
-
Monitoring: Follow the consumption of starting materials using TLC or GC analysis. The reaction may take from a few minutes to several hours to complete.
-
Work-up: Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with a mild acid (e.g., dilute HCl) to remove the amine catalyst, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 3: Synthesis of Dibutyl Disulfide via Oxidation
This protocol details the synthesis of dibutyl disulfide from 1-butanethiol using iodine as a catalyst and atmospheric oxygen as the oxidant.
-
Preparation: In a round-bottom flask, dissolve 1-butanethiol (1.0 eq) in ethyl acetate (B1210297) to achieve a concentration of approximately 0.04 M.
-
Catalyst Addition: Add iodine (5 mol%) to the solution.
-
Oxidation: Fit the flask with an oxygen-filled balloon and stir the reaction mixture vigorously at 70°C for approximately 4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a 0.1 M HCl solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dibutyl disulfide.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Application of Di-tert-butyl disulfide_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Challenges in Handling Highly Volatile Thiols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with highly volatile thiols. This resource provides practical troubleshooting guidance and answers to frequently asked questions to help you navigate the unique challenges these compounds present, from their potent odor and high reactivity to analytical difficulties.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with highly volatile thiols?
A1: Highly volatile thiols present several hazards. Their most notable characteristic is an extremely unpleasant and potent odor, detectable by the human nose at concentrations as low as parts per billion.[1][2] This can cause nausea and headaches and may trigger alarms or concerns about natural gas leaks, as similar compounds are used as odorants in gas supplies.[1][2] While toxicity varies, many thiols are skin, eye, and respiratory irritants.[3][4] Their high volatility increases the risk of inhalation exposure.[1] Furthermore, the sulfhydryl (-SH) group is highly reactive and prone to oxidation, which can affect the compound's integrity and experimental outcomes.[5][6]
Q2: What are the essential engineering controls for working with volatile thiols?
A2: All work with volatile thiols must be conducted within a certified chemical fume hood to minimize vapor inhalation and control odor.[7][8] It is crucial to prevent vapors from being exhausted directly outside where they can re-enter buildings through air intakes.[2][9] To neutralize the odor before exhaust, a bleach trap or a cold trap should be connected to the experimental apparatus.[2][9] For reactions under an inert atmosphere, exhaust gases should be bubbled through a bleach solution.[10]
Q3: How should I properly store volatile thiols to ensure their stability?
A3: Proper storage is critical to prevent degradation. For long-term stability, volatile thiols should be stored at low temperatures, with -20°C being common and -80°C recommended for extended periods.[7][11][12] To prevent moisture condensation upon removal from cold storage, allow the container to equilibrate to room temperature before opening.[3] Containers should be tightly sealed, and the cap can be wrapped with Teflon tape.[2] For highly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is a best practice.[13] Avoid repeated freeze-thaw cycles, as this can degrade the compound.[11]
Q4: How can I effectively control the strong odor of thiols in the laboratory?
A4: Odor control is paramount. Always handle these compounds in a fume hood.[9] Use a bleach solution (e.g., a 1:1 mixture of commercial bleach and water) to decontaminate all glassware, syringes, and equipment that comes into contact with thiols.[10][14] Soaking equipment overnight in a designated, covered bleach bath within the fume hood is an effective practice.[10][15] Disposable items like gloves and pipette tips should be sealed in a plastic bag before being placed in a designated hazardous waste container.[2] For reactions that generate thiol vapors, use a bleach trap to "scrub" the exhaust gas.[2]
Q5: Why are my thiol solutions unstable, and how can I improve their stability?
A5: Thiol instability is primarily due to the oxidation of the sulfhydryl group (-SH) to form disulfide bonds (S-S).[6] This process is accelerated by exposure to atmospheric oxygen, the presence of metal ions, and higher pH.[6][13] The thiolate anion (R-S⁻), which is more prevalent at basic pH, is more susceptible to oxidation.[16] To improve stability, use degassed buffers (purged with argon or nitrogen) to remove dissolved oxygen.[13][17] If possible, handle solutions under an inert atmosphere.[13] Adding a chelating agent like EDTA can help by sequestering metal ions that catalyze oxidation.[18] For many applications, it is best to use freshly prepared or freshly reduced solutions.[13]
Troubleshooting Guide
Problem 1: My thiol quantification assay (e.g., Ellman's Assay) is giving inaccurate or inconsistent results.
Answer: Inaccurate thiol quantification can stem from several sources. Here’s a systematic way to troubleshoot:
-
High Background Absorbance in Blank:
-
Cause: Spontaneous hydrolysis of the DTNB reagent can occur at a pH above 8.0, producing the same yellow anion that reacts with thiols.[19] Your buffer or water might also be contaminated with reducing agents.
-
Solution: Ensure your buffer pH is not excessively high (optimal is 7.5-8.5). Use high-purity, thiol-free water and buffers. Prepare DTNB solutions fresh.[19]
-
-
Fading Color in Samples:
-
Cause: The colored product (TNB anion) can be unstable and re-oxidize back to the colorless form, especially at a pH below the optimal range.[19]
-
Solution: Maintain the correct pH and take absorbance readings promptly after the reaction has reached completion.
-
-
Low or No Signal:
-
Cause: The thiol groups may have oxidized to disulfides. The concentration of your thiol may be below the detection limit of the assay. There could also be interfering substances in your sample.
-
Solution: Ensure your sample has been properly stored and handled to prevent oxidation. If necessary, reduce the sample with a reducing agent like TCEP prior to the assay (ensure the reducing agent is removed before adding DTNB). For turbid or colored samples, prepare a sample blank (sample + buffer, no DTNB) and subtract its absorbance from your test sample reading.[19]
-
Problem 2: The yield of my thiol-maleimide conjugation reaction is low.
Answer: Low conjugation yield is a common problem with several potential causes.
-
Oxidized Thiol:
-
Cause: The thiol on your molecule of interest has oxidized to a disulfide and is no longer available to react with the maleimide (B117702).
-
Solution: Use degassed buffers and consider working under an inert atmosphere.[18] If the presence of disulfide bonds is suspected, pre-reduce your protein or molecule with a reducing agent like TCEP. TCEP is often preferred as it does not contain a thiol group itself and does not need to be removed before adding the maleimide reagent.[20]
-
-
Hydrolyzed/Inactive Maleimide:
-
Cause: Maleimides are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[17][21] This opens the maleimide ring, rendering it unreactive towards thiols.
-
Solution: Always prepare aqueous solutions of maleimide reagents immediately before use.[21] Stock solutions should be stored in a dry, aprotic solvent like DMSO or DMF at -20°C.[17]
-
-
Incorrect pH:
-
Cause: The reaction is highly pH-dependent. Below pH 6.5, the thiol group is protonated and less nucleophilic, slowing the reaction. Above pH 7.5, maleimide hydrolysis and competing reactions with amines (e.g., lysine (B10760008) residues) become significant.[17][21]
-
Solution: Maintain the reaction buffer pH strictly between 6.5 and 7.5 for optimal chemoselectivity and reaction rate.[22]
-
-
Suboptimal Molar Ratio:
Problem 3: I am observing unexpected heterogeneity or instability in my thiol-maleimide conjugate.
Answer: Product heterogeneity or instability often points to side reactions.
-
Retro-Michael Reaction (Thiol Exchange):
-
Cause: The thiosuccinimide bond formed is potentially reversible. If other thiols are present (e.g., glutathione (B108866) in a biological sample), the maleimide-linked payload can be transferred to these other molecules.[17][22]
-
Solution: After the initial conjugation, consider raising the pH to 8.5-9.0. This can promote the hydrolysis of the thiosuccinimide ring to a more stable succinamic acid thioether, though this should be carefully evaluated for your specific conjugate.[21] Prompt purification of the conjugate is also recommended.[21]
-
-
Thiazine (B8601807) Rearrangement:
-
Cause: When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can rearrange to form a stable six-membered thiazine ring.[23][24] This creates a different, albeit stable, product.
-
Solution: This side reaction is promoted by basic pH.[24] Performing the conjugation at a more acidic pH (e.g., ~6.0) can minimize this rearrangement.[18] Alternatively, acetylating the N-terminal cysteine can prevent the reaction.[24]
-
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE) for Handling Volatile Thiols
| PPE Category | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | Essential to mitigate vapor inhalation and control the potent odor.[7] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, or a face shield. | Protects against splashes and aerosols.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended. | Prevents direct skin contact. Check glove compatibility and replace frequently.[3][4] |
| Skin/Body Protection | Flame-resistant lab coat, kept fastened. | Prevents contamination of personal clothing from splashes.[3] |
| Respiratory Protection | Use is mandated within a fume hood. If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary. | Minimizes inhalation of vapors.[4][7] |
Table 2: Recommended Storage Conditions for Thiol-Containing Compounds
| Storage Duration | Form | Temperature | Atmosphere | Key Considerations |
| Short-term (days to weeks) | Solution or Lyophilized Powder | 4°C or -20°C | Standard | Minimize air exposure; use tightly sealed containers.[25] |
| Long-term (months to years) | Lyophilized Powder or Solution | -80°C | Inert Gas (Argon or Nitrogen) Recommended | Ideal for maximizing stability and preventing oxidative degradation.[11][12] Avoid repeated freeze-thaw cycles.[11] |
Table 3: Influence of pH on Thiol-Maleimide Reactions
| pH Range | Thiol Reactivity | Maleimide Stability (vs. Hydrolysis) | Competing Amine Reactivity | Recommendation |
| < 6.5 | Very Low | High | Negligible | Reaction is often impractically slow.[17] |
| 6.5 - 7.5 | Optimal | Moderate | Low (Thiol reaction is ~1,000x faster at pH 7.0) | Optimal range for balancing thiol reactivity and maleimide stability, ensuring high chemoselectivity.[17][21][22] |
| > 7.5 | High (Thiolate form) | Low (Hydrolysis rate increases significantly) | Increases Significantly | Not recommended due to rapid maleimide hydrolysis and loss of selectivity from competing amine reactions.[17][21] |
Experimental Protocols
Protocol 1: Safe Handling and Odor Neutralization of Volatile Thiols
This protocol outlines the essential steps for safely handling volatile thiols to minimize exposure and control odor.
-
Preparation (Inside a Fume Hood):
-
Ensure a certified chemical fume hood is operational.[3]
-
Prepare a bleach bath: In a suitable plastic container, create a 1:1 mixture of commercial bleach and water. The container should be labeled and covered.[10]
-
Prepare a bleach trap for reaction exhaust: Fill a gas bubbler with commercial bleach and ensure it is securely clamped.[10]
-
Don all required PPE (Table 1).[3]
-
-
Handling and Transfer:
-
Allow the thiol container to warm to room temperature before opening.[3]
-
Perform all liquid transfers using a syringe or cannula to minimize odor release. Never pour or pipette open solutions of volatile thiols.[2][9]
-
Keep all containers with thiols sealed or covered as much as possible.[10]
-
If running a reaction, vent the apparatus through the prepared bleach trap.[9]
-
-
Work-Up and Decontamination:
-
Conduct all work-up procedures inside the fume hood.
-
Immediately after use, place all contaminated glassware into the prepared bleach bath. Allow items to soak for at least 14 hours (overnight) to neutralize the thiol.[10]
-
For larger items that do not fit in the bath, fill them with the bleach solution and let them stand in the fume hood.[15]
-
-
Waste Disposal:
-
Collect all liquid thiol waste in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Place contaminated disposable items (gloves, pipette tips, paper towels) in a sealable plastic bag, and then place this bag into the solid hazardous waste container.[2]
-
Used bleach from decontamination should be collected and disposed of as hazardous waste.[2]
-
Protocol 2: Quantification of Free Thiols using Ellman's Assay
This protocol provides a general method for determining the concentration of free thiols in a sample using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 0.1 M sodium phosphate (B84403) buffer containing 1 mM EDTA, pH 8.0.
-
DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
Standard: Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., L-cysteine) diluted in the reaction buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of your standards and unknown samples to separate wells.
-
For each unknown sample, prepare a sample blank well containing 20 µL of the sample and 180 µL of reaction buffer (without DTNB). This corrects for background absorbance.[19]
-
Prepare a reagent blank well containing 200 µL of reaction buffer.
-
Initiate the reaction by adding 180 µL of the DTNB solution to all standard and sample wells.[19]
-
Mix gently and incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance of each well at 412 nm using a plate reader.[19]
-
-
Data Analysis:
-
Subtract the absorbance of the reagent blank from all standard and sample readings.
-
Subtract the absorbance of the sample blank from its corresponding sample reading.[19]
-
Plot the corrected absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the thiol concentration of your unknown samples using the standard curve and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ is a commonly cited value, though it's best to use a standard curve).
-
Mandatory Visualizations
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. chemistry.ucla.edu [chemistry.ucla.edu]
- 10. How To [chem.rochester.edu]
- 11. ejmanager.com [ejmanager.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. Activity of thiols as singlet molecular oxygen quenchers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 23. pharmiweb.com [pharmiweb.com]
- 24. bachem.com [bachem.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Methods for Quenching Reactions with 1-Butanethiol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for effectively and safely quenching reactions involving 1-butanethiol.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a reaction containing 1-butanethiol?
Quenching is a critical step to terminate a chemical reaction by deactivating any unreacted, often highly reactive, species.[1] In the context of 1-butanethiol, quenching serves two main purposes:
-
Deactivating Excess Thiol: 1-Butanethiol is a potent nucleophile, especially in its deprotonated thiolate form (RS⁻).[2][3] If not neutralized, it can interfere with subsequent reaction steps or product isolation by reacting with the desired product or purification media.
-
Odor Mitigation: 1-Butanethiol possesses an extremely foul and potent skunk-like odor, detectable at concentrations as low as 10 parts per billion.[4][5][6] Quenching converts the volatile thiol into a less odorous and often less volatile derivative, which is essential for safe handling and waste disposal.
Q2: What are the main strategies for quenching 1-butanethiol?
There are two primary strategies for quenching 1-butanethiol, based on the reactivity of its thiol group:
-
Oxidative Quenching: This method involves oxidizing the thiol to a different sulfur-containing functional group, such as a disulfide, sulfinate, or sulfonate.[7] These oxidized forms are generally less nucleophilic and significantly less odorous.
-
Electrophilic Quenching: As a strong nucleophile, 1-butanethiol readily reacts with electrophilic compounds.[2][8] This approach, also known as alkylation or blocking, forms a stable and less reactive thioether. This is a common strategy in biochemistry to cap reactive cysteine residues.[9]
Q3: How do I select the appropriate quenching method for my experiment?
The choice of quenching method depends on the stability of your desired product and the specific requirements of your experimental work-up. Key factors to consider include:
-
Product Stability: If your product is sensitive to oxidation, you must avoid oxidative quenchers like bleach or hydrogen peroxide. In this case, an electrophilic quencher is the preferred choice.
-
Reaction pH: The nucleophilicity of 1-butanethiol is significantly enhanced under basic conditions, which deprotonate the thiol to the more reactive thiolate anion.[2] Some quenching reactions are more efficient at a specific pH.
-
Downstream Processes: Consider how the quenched byproducts will be separated from your final product. Thioethers formed from electrophilic quenching are typically organic-soluble, while sulfonic acids formed from aggressive oxidation may be water-soluble.
Q4: What are the most critical safety precautions when working with 1-butanethiol?
1-Butanethiol is a hazardous chemical that requires strict safety protocols.
-
Ventilation: Always handle 1-butanethiol in a well-ventilated chemical fume hood to avoid inhaling the harmful and malodorous vapors.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a lab coat, and suitable gloves to prevent skin and eye contact.[11][12]
-
Flammability: It is a highly flammable liquid with a low flash point and should be kept away from all sources of ignition, such as heat, sparks, and open flames.[6][13][14]
-
Waste Disposal: All waste containing 1-butanethiol, including contaminated solvents and materials, must be quenched to neutralize the odor and reactivity before being disposed of according to institutional hazardous waste guidelines.
Troubleshooting Guides
This section addresses specific issues that may arise during the quenching and work-up of reactions involving 1-butanethiol.
Problem: The reaction has a persistent, strong skunk-like odor even after work-up.
-
Cause: Incomplete quenching of the thiol or residual thiol trapped in the apparatus. The human nose is incredibly sensitive to butanethiol's odor.[4][5]
-
Solution:
-
Re-quench: If possible, treat the isolated product mixture again with a slight excess of the quenching agent.
-
Oxidative Rinse: For cleaning glassware and equipment, rinse with a dilute solution of sodium hypochlorite (B82951) (bleach) or potassium permanganate. This will oxidize and neutralize the residual thiol.
-
Base Wash: During aqueous work-up, washing the organic layer with a dilute NaOH solution can help extract the acidic thiol into the aqueous layer. Be aware this makes the thiol more reactive.
-
Problem: The quenching process is highly exothermic and difficult to control.
-
Cause: The reaction between the quencher and the thiol is releasing a significant amount of heat, which can lead to boiling, pressure buildup, and potential runaway reactions.[1]
-
Solution:
-
Cooling: Always perform the quench in an ice/water bath to dissipate heat effectively.[1][15]
-
Slow Addition: Add the quenching reagent dropwise or via a syringe pump.[15] This allows you to control the reaction rate and temperature.
-
Dilution: Ensure the reaction mixture is sufficiently dilute. Concentrated solutions are more likely to generate uncontrollable exotherms.
-
Problem: An emulsion formed during the aqueous work-up after quenching.
-
Cause: An emulsion is a suspension of fine droplets of one liquid in another, preventing the clear separation of organic and aqueous layers. This can be caused by the formation of salts or amphiphilic byproducts.
-
Solution:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which often helps to break up emulsions.
-
Filter: Pass the entire mixture through a pad of Celite or filter paper to remove any particulate matter that may be stabilizing the emulsion.
-
Change Solvent: If the emulsion persists, it may be necessary to remove the solvent via rotary evaporation and re-extract with a different organic solvent.[16]
-
Problem: My desired product degraded after the quenching step.
-
Cause: The quenching reagent was too harsh and reacted with your product. This is a common issue when using strong, non-selective oxidants.
-
Solution:
-
Select a Milder Quencher: If you suspect oxidation, switch to a non-oxidative, electrophilic quencher like an alkyl halide.
-
Control Stoichiometry: Use only a slight excess (e.g., 1.1 to 1.2 molar equivalents) of the quenching reagent relative to the amount of unreacted 1-butanethiol.
-
Optimize Temperature: Perform the quench at the lowest practical temperature (e.g., 0 °C or below) to minimize potential side reactions.
-
Data Presentation: Comparison of Quenching Methods
The following table summarizes and compares the two primary methods for quenching 1-butanethiol.
| Feature | Oxidative Quenching | Electrophilic Quenching |
| Mechanism | Oxidation of the thiol group to disulfide, sulfinic acid, or sulfonic acid.[7] | Nucleophilic attack by the thiol/thiolate on an electrophile, forming a thioether.[2][9] |
| Typical Reagents | Sodium hypochlorite (bleach), hydrogen peroxide, potassium permanganate. | Iodoacetamide, N-ethylmaleimide, benzyl (B1604629) bromide, iodomethane.[9] |
| Reaction Conditions | Often performed in aqueous solutions, can be exothermic. pH can influence the oxidation state. | Typically performed in organic solvents, often requires a mild base to deprotonate the thiol. |
| Key Advantages | Highly effective for complete odor destruction. Byproducts are often water-soluble, simplifying removal. | Highly selective for the thiol group. Protects product from oxidation. Reaction is generally clean. |
| Key Disadvantages | Reagents are non-selective and can react with the desired product.[9] Can be difficult to control. | Byproducts are organic-soluble and may require chromatography for removal. Does not destroy the sulfur atom, just masks it. |
Experimental Protocols
Safety Notice: These protocols must be performed in a certified chemical fume hood while wearing all required personal protective equipment (PPE). 1-Butanethiol is flammable, toxic, and malodorous.[10][13][14]
Protocol 1: Oxidative Quenching Using Sodium Hypochlorite (Bleach)
This method is ideal when complete odor destruction is the priority and the desired product is stable to oxidation.
-
Preparation:
-
Prepare a cooling bath by filling a container with ice and water.
-
Prepare a fresh 10% w/v aqueous solution of sodium hypochlorite (household bleach is typically 5-8%).
-
-
Procedure:
-
Once your primary reaction is complete, cool the reaction vessel in the ice bath to 0 °C.
-
While stirring vigorously, slowly add the sodium hypochlorite solution dropwise to the reaction mixture.
-
Caution: The addition is often exothermic. Monitor the temperature and control the addition rate to keep it below 10 °C.[1]
-
Continue adding the bleach solution until the characteristic odor of 1-butanethiol is no longer detectable from the reaction headspace (use caution when smelling chemicals). A slight excess ensures complete oxidation.
-
Allow the mixture to stir at 0 °C for an additional 15-30 minutes.
-
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
If your product is in an organic solvent, separate the layers. Wash the organic layer with water and then with brine.[17]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.[17]
-
Protocol 2: Electrophilic Quenching Using an Alkyl Halide (e.g., Benzyl Bromide)
This method is preferred when the desired product is sensitive to oxidation.
-
Preparation:
-
Prepare a cooling bath (ice/water).
-
Ensure all glassware is dry and the reaction is under an inert atmosphere (e.g., nitrogen or argon) if your reagents are air-sensitive.
-
-
Procedure:
-
Cool the reaction vessel in the ice bath to 0 °C.
-
If the reaction medium is not already basic, add a mild, non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in a slight molar excess to the 1-butanethiol to facilitate the formation of the more nucleophilic thiolate.
-
Slowly add a slight molar excess (1.1 equivalents) of an electrophilic quencher (e.g., benzyl bromide or iodomethane) to the cooled, stirring reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC or LC-MS analysis indicates the complete consumption of 1-butanethiol.
-
-
Work-up:
-
Quench any remaining base by adding water or a dilute acid (e.g., 1M HCl).
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[18]
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The resulting crude product will contain the thioether byproduct, which may require purification by column chromatography.
-
Visualizations
General Quenching Workflow
Caption: A generalized experimental workflow for quenching reactions containing 1-butanethiol.
Decision Logic for Quencher Selection
Caption: A decision-making diagram for selecting an appropriate quenching method.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 5. Butanethiol [chemeurope.com]
- 6. nbinno.com [nbinno.com]
- 7. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.fr [fishersci.fr]
- 12. 1-butanethiol | Butyl Mercaptan Supplier & Cas 109-79-5 [chemicalbull.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. sarponggroup.com [sarponggroup.com]
- 16. Workup [chem.rochester.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: Improving Yield in Reactions Using 1-Butanethiol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize reactions involving 1-butanethiol.
Critical Safety Information: 1-Butanethiol is a volatile, highly flammable liquid with an extremely strong and foul odor.[1][2][3][4] It is harmful if swallowed or inhaled and causes serious skin and eye irritation.[5][6] All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, eye protection) must be worn.[6][7] Ensure all equipment is grounded to prevent static discharge.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving 1-Butanethiol where yield is a key concern?
1-Butanethiol is frequently used in "click chemistry" reactions, particularly thiol-ene additions, due to their high efficiency and formation of stable carbon-sulfur bonds.[8] These reactions are broadly categorized into:
-
Free-Radical Thiol-Ene Addition: Used for additions to a wide range of alkenes ("enes"), this reaction is initiated by light (photoinitiation) or heat (thermal initiation).[8]
-
Michael Addition (Thia-Michael): This pathway is preferred when the alkene is electron-deficient (e.g., acrylates, acrylamides, vinyl sulfones). It is typically catalyzed by a base or a nucleophile.[8][9]
-
Multicomponent Reactions: 1-Butanethiol can participate in one-pot reactions with multiple other components, such as the FuTine MCR (furan-thiol-amine multicomponent reaction), to form complex heterocyclic products.[10]
Q2: What are the primary mechanisms for thiol-ene additions with 1-Butanethiol?
The reaction proceeds via two main pathways:
-
Free-Radical Addition: This is the most common route, initiated by a radical source. It involves a chain-reaction mechanism where a thiyl radical (Bu-S•) adds across the double bond. This typically results in the anti-Markovnikov product, where the sulfur atom attaches to the less substituted carbon.[8][11]
-
Michael Addition (Ionic Mechanism): In the presence of a base, 1-butanethiol is deprotonated to form a highly nucleophilic thiolate anion (Bu-S⁻). This anion then attacks the β-carbon of an electron-poor alkene in a 1,4-conjugate addition.[9][12] This mechanism is also highly selective for the anti-Markovnikov product.[8]
Q3: What are the key factors influencing the reaction's success and yield?
Optimizing yield requires careful control over several parameters:
-
Initiator/Catalyst Concentration: The choice and amount of radical initiator (e.g., AIBN, DPAP) or base (e.g., DBU) is critical. While higher concentrations can increase the rate, excessive amounts may lead to side reactions.[8]
-
Stoichiometry (Thiol:Ene Ratio): A slight excess of 1-butanethiol (e.g., 1.1:1 to 1.5:1) is often used to ensure complete consumption of the alkene and to minimize potential alkene homopolymerization.[8][13]
-
Temperature: For thermally initiated radical reactions, higher temperatures increase the rate but can also promote side reactions. Photoinitiated reactions are less temperature-dependent.[8]
-
Oxygen Exclusion: Oxygen is a potent inhibitor of free-radical reactions as it can scavenge radicals and terminate the chain reaction.[14] Rigorous deoxygenation of the reaction mixture is crucial for high yields.[11][14]
Q4: What are common side reactions with 1-Butanethiol and how can they be minimized?
The two most common side reactions are:
-
Disulfide Formation: Thiyl radicals can couple to form dibutyl disulfide. This is more prevalent at high thiol concentrations and can be exacerbated by the presence of oxygen or other oxidants.[13][14]
-
Mitigation: Rigorously deoxygenate all solvents and reactants. Avoid unnecessarily high concentrations of thiol.[14]
-
-
Ene Homopolymerization: The carbon-centered radical intermediate can react with another alkene monomer instead of abstracting a hydrogen from the thiol. This is more likely with electron-poor or conjugated alkenes.[13]
-
Mitigation: Use a slight excess of 1-butanethiol to ensure the carbon radical is efficiently capped.[13]
-
Q5: How does the choice of solvent affect reaction yield?
The solvent can significantly impact reaction kinetics.
-
In Michael additions , polar aprotic solvents like DMF or THF are often preferred as they can accelerate the reaction.[8]
-
In free-radical reactions , the choice is often dictated by substrate solubility. However, solvent polarity can influence the rate of hydrogen atom transfer from the thiol to the carbon radical, with polar solvents sometimes offering an advantage.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Initiation/Catalysis: The radical initiator has decomposed, the UV lamp is not at the correct wavelength/intensity, or the base catalyst has been neutralized by acidic impurities.[8] | Use a fresh batch of initiator or catalyst. For photo-reactions, verify the lamp's specifications and output. Ensure all reagents and solvents are free of acidic impurities when using a base. |
| 2. Presence of Inhibitors: Dissolved oxygen in the reaction mixture is scavenging the radical intermediates.[14] | Degas all solvents and the final reaction mixture thoroughly by sparging with an inert gas (N₂ or Ar) for 15-30 minutes before initiation.[11] | |
| 3. Incorrect Stoichiometry: An incorrect thiol-to-ene ratio can lead to the premature depletion of one reactant.[13] | Carefully verify calculations. Empirically test ratios, starting with a slight excess of 1-butanethiol (e.g., 1.2 equivalents).[8] | |
| Incomplete Reaction / Stalled Conversion | 1. Low Temperature: The reaction lacks the necessary activation energy (especially for thermal initiation).[8] | For thermally initiated reactions (e.g., with AIBN), moderately increase the temperature (e.g., from 60°C to 80°C).[8] |
| 2. Insufficient Initiator/Catalyst: The concentration is too low to sustain the reaction rate. | Incrementally increase the initiator or catalyst concentration (e.g., from 1 mol% to 3 mol%). Be cautious of promoting side reactions.[8] | |
| 3. Sub-optimal Solvent: The chosen solvent may not be ideal for the specific reaction mechanism.[13] | Screen different solvents. For Michael additions, consider switching to a more polar aprotic solvent like DMF or DMSO.[8][13] | |
| Formation of Significant Byproducts | 1. Disulfide Formation: Oxidation of 1-butanethiol due to the presence of oxygen.[14] | Ensure rigorous deoxygenation of the entire system. Use fresh, purified 1-butanethiol. |
| 2. Alkene Homopolymerization: The carbon radical intermediate reacts with another alkene instead of the thiol.[13] | Increase the relative concentration of 1-butanethiol to favor hydrogen abstraction and terminate the polymerization pathway.[13] | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Material: The product and excess thiol are difficult to separate by column chromatography. | Perform a liquid-liquid extraction with a dilute aqueous base (e.g., 1M NaOH) to deprotonate and remove the unreacted acidic 1-butanethiol into the aqueous layer.[15] |
| 2. Product Degradation on Silica (B1680970) Gel: The thiol product may be oxidizing on the silica gel stationary phase.[16] | Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent. Alternatively, use a less acidic stationary phase like alumina.[16] | |
| 3. Volatility of Product: The desired product is lost during solvent removal under reduced pressure. | Use a rotary evaporator with careful control of temperature and pressure. For highly volatile products, consider purification by distillation.[15][17] |
Data Presentation: Optimizing Reaction Conditions
Table 1: General Parameters for Thiol-Ene Additions
This table summarizes typical starting conditions for optimizing reactions with 1-butanethiol.
| Parameter | Free-Radical Addition | Michael Addition | Rationale & Key Considerations |
| Thiol:Ene Ratio | 1.1 : 1 to 1.5 : 1 | 1 : 1 to 1.2 : 1 | A slight excess of thiol prevents alkene polymerization and drives the reaction to completion.[8] |
| Initiator/Catalyst | AIBN (thermal), DPAP (photo) | DBU, TMG, Phosphines, Amines | Choice is mechanism-dependent. Concentration must be optimized for rate vs. side reactions.[8] |
| Concentration | 0.1 - 5 mol% | 1 - 20 mol% | A balance is needed for optimal rate and selectivity.[8] |
| Temperature | 50 - 80°C (AIBN) or RT (photo) | Room Temperature to 60°C | Higher temperatures increase rate but can promote side reactions.[8] |
| Atmosphere | Inert (N₂ or Ar) | Inert or Air (mechanism dependent) | Oxygen must be excluded from radical reactions to prevent inhibition.[8][14] |
| Solvent | THF, Dichloromethane, Toluene | DMF, THF, Acetonitrile | Polar aprotic solvents often accelerate Michael additions.[8][13] |
Table 2: Example Yields in a Furan-Thiol-Amine Multicomponent Reaction
The following data illustrates the impact of reaction conditions on the yield of a 3-thio N-pyrrole heterocycle using 1-butanethiol.[10]
| Entry | Reagent Addition Sequence | Temperature | Yield (%) |
| 1 | Thiol first, then Amine | Room Temp | 45.5 |
| 2 | Thiol first, then Amine | 60 °C | 55.4 |
| 3 | Thiol and Amine simultaneously | Room Temp | 63.4 |
| 4 | Thiol and Amine simultaneously | 60 °C | 71.7 |
Data adapted from a study on bioinspired multicomponent reactions.[10]
Experimental Protocols
Protocol 1: Photoinitiated Free-Radical Thiol-Ene Addition
This protocol is suitable for the addition of 1-butanethiol to an electron-rich or unactivated alkene.[8]
-
Preparation: In a quartz reaction vessel, dissolve the alkene (1.0 eq) and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DPAP, 1-2 mol%) in a suitable solvent (e.g., THF, Dichloromethane).
-
Deoxygenation: Sparge the solution with a gentle stream of inert gas (N₂ or Ar) for 30 minutes to remove dissolved oxygen.[11]
-
Reactant Addition: Add 1-butanethiol (1.2 eq) to the solution via syringe. Seal the vessel and continue to sparge with inert gas for an additional 10 minutes.
-
Initiation: Place the reaction vessel under a UV lamp (e.g., 365 nm) at room temperature with vigorous magnetic stirring.
-
Monitoring: Follow the consumption of starting materials by TLC or GC analysis. Reactions are often complete within minutes to a few hours.
-
Work-up & Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Base-Catalyzed Thiol-Michael Addition
This protocol is designed for the addition of 1-butanethiol to an electron-poor alkene (Michael acceptor), such as an acrylate.[8]
-
Preparation: To an oven-dried round-bottom flask under an N₂ atmosphere, add the Michael acceptor (1.0 eq) and a dry, aprotic solvent (e.g., THF, DMF).
-
Reactant Addition: Add 1-butanethiol (1.1 eq) to the stirred solution at room temperature.
-
Initiation: Add the base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU, 5-10 mol%) dropwise to the reaction mixture. An exotherm may be observed.
-
Monitoring: Follow the consumption of starting materials using TLC or GC analysis. The reaction is often complete within a few minutes to a few hours.
-
Work-up & Purification: Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude material by flash column chromatography.
Visualizations
Diagram 1: General Experimental Workflow
Caption: General experimental workflow for 1-butanethiol addition reactions.
Diagram 2: Troubleshooting Low Yield
Caption: Troubleshooting logic for low reaction yield.
Diagram 3: Free-Radical Thiol-Ene Reaction Mechanism
Caption: Simplified mechanism for the free-radical thiol-ene addition.
References
- 1. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. 1-Butanethiol MSDS/SDS | Supplier & Distributor [dimethyl-disulfide.net]
- 6. fishersci.com [fishersci.com]
- 7. grokipedia.com [grokipedia.com]
- 8. benchchem.com [benchchem.com]
- 9. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks [mdpi.com]
- 10. Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. How To [chem.rochester.edu]
Technical Support Center: Deodorization of Equipment After 1-Butanethiol Use
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for effectively deodorizing laboratory equipment after handling 1-Butanethiol.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most effective method for deodorizing equipment contaminated with 1-Butanethiol?
A1: The most effective and widely recommended method for neutralizing the potent odor of 1-Butanethiol is through oxidation.[1][2][3] This process chemically alters the thiol group (-SH), which is responsible for the foul smell, into less odorous compounds like disulfides or sulfonic acids.[1][4] The most common and readily available oxidizing agent for this purpose is a bleach solution (sodium hypochlorite).[1][2][4][5]
Q2: Are there alternative deodorizing agents to bleach?
A2: Yes, a dilute solution of hydrogen peroxide can also be used as an oxidizing agent to neutralize thiol odors.[3][4][6] However, bleach is more commonly cited in standard operating procedures for handling stench chemicals.[1][2]
Q3: What safety precautions should I take when using bleach for deodorization?
A3: Always work in a well-ventilated area, preferably inside a certified chemical fume hood.[1][2][7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves.[1] Be aware that mixing bleach with other chemicals, such as acetone, can produce hazardous byproducts like chloroform.[4] Also, the reaction between bleach and thiols can be exothermic, so if you are neutralizing a large amount, cooling the bleach solution may be necessary.[2]
Q4: How should I dispose of the waste generated from the deodorization process?
A4: All waste materials, including used bleach solutions, contaminated paper towels, and gloves, should be treated as hazardous waste.[1][2] Disposable items should be sealed in a plastic bag before being placed in a designated solid hazardous waste container.[1][2] Liquid waste, such as the contents of a bleach trap or a bleach bath, should be collected in a sealed, properly labeled hazardous waste container.[2][4]
Q5: Can I reuse the bleach solution for deodorizing multiple batches of equipment?
A5: Bleach baths can be reused multiple times.[7] However, you should replace the solution if you observe the formation of a significant amount of white solid precipitate (oxidized thiols), an accumulation of grime, or if the bath itself develops a strong, unpleasant odor.[7]
Troubleshooting Guides
Problem: A persistent skunk-like odor remains on glassware even after washing.
Solution: Standard washing procedures are often insufficient to remove the potent odor of 1-Butanethiol.
-
Experimental Protocol:
-
Pre-wash: Immediately after use, rinse the glassware with a compatible solvent to remove the bulk of the 1-Butanethiol. This rinse should be collected as hazardous waste.
-
Bleach Bath: Prepare a bleach bath in a designated plastic container by creating a 1:1 mixture of commercial bleach and water.[7]
-
Soaking: Fully submerge the contaminated glassware in the bleach bath. For effective deodorization, allow the glassware to soak for an extended period, preferably overnight or for at least 14 hours.[7] For larger items that cannot be submerged, fill them with the bleach solution and seal them.[7]
-
Final Wash: After soaking, thoroughly rinse the glassware with water and then proceed with your standard laboratory washing procedure.[4]
-
Problem: The laboratory air has a noticeable 1-Butanethiol odor during the experiment.
Solution: This indicates that thiol vapors are escaping into the laboratory environment. All work with 1-Butanethiol must be conducted within a certified chemical fume hood.[1][2]
-
Experimental Protocol: Bleach Trap for Vapors
-
Setup: To prevent vapors from escaping the reaction setup and the fume hood, employ a bleach trap.[2] This typically consists of a gas washing bottle or a bubbler filled with commercial-grade bleach.
-
Connection: Connect the exhaust from your reaction apparatus to the inlet of the bleach trap using appropriate tubing. The outlet of the trap should be directed towards the back of the fume hood.
-
Flow Rate: Ensure a slow and steady flow of gas through the bleach trap, aiming for approximately 1-2 bubbles per second to maximize the contact time between the thiol vapors and the bleach solution.[7]
-
Neutralization: For reactions that may produce acidic byproducts, a secondary trap containing a potassium hydroxide (B78521) solution can be placed after the bleach trap to neutralize any generated hydrochloric acid.[2]
-
Quantitative Data on Deodorization
| Deodorizing Agent | Concentration | Efficacy | Reference |
| Sodium Hypochlorite | 5.25% Solution | Can quench approximately 7mL of a stench chemical per liter of solution. | [1] |
| Sodium Hypochlorite | 0.0985 M | Can deodorize a quantifiable amount of butanethiol based on reaction stoichiometry. | [5] |
| Sodium Hypochlorite | 9.70 x 10⁻² M | Can deodorize a quantifiable amount of butanethiol based on reaction stoichiometry. | [8] |
Visualizations
Caption: Workflow for equipment deodorization.
Caption: Thiol odor perception pathway.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. chemistry.ucla.edu [chemistry.ucla.edu]
- 3. reddit.com [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Solved ..The odor of skunks is caused by chemical compounds | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. gauthmath.com [gauthmath.com]
Technical Support Center: Quantifying 1-Butanethiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 1-Butanethiol.
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing or Fronting) in GC Analysis
Possible Causes:
-
Active Sites in the GC System: 1-Butanethiol is a highly reactive compound and can interact with active sites in the injector, column, or detector.[1] This adsorption leads to peak tailing.
-
Improper Column Choice: The column may not be suitable for analyzing reactive sulfur compounds.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes.[2]
Troubleshooting Steps:
-
System Inertness:
-
Use an inert sample pathway, including inert-coated inlet liners and columns, to minimize interactions with the analyte.[1]
-
Deactivate the GC system by injecting a derivatizing agent to passivate any active sites.
-
-
Column Selection and Conditioning:
-
For positional isomers like butanethiols, a thick-film non-polar column can provide good resolution.[3]
-
Properly condition the column according to the manufacturer's instructions before use to remove any contaminants and ensure a stable baseline.
-
-
Optimize Injection Parameters:
-
Reduce the injection volume or dilute the sample to prevent overloading the column.
-
Ensure the injection temperature is appropriate to vaporize the sample without causing degradation.
-
-
Column Maintenance:
-
If the column is old or has been used extensively with complex matrices, consider replacing it.
-
Trim the front end of the column to remove any non-volatile residues that may have accumulated.
-
Issue: Inaccurate or Low Analyte Response
Possible Causes:
-
Analyte Adsorption: As mentioned above, 1-Butanethiol can be lost due to adsorption in the GC system.[1]
-
Sample Instability: 1-Butanethiol is volatile and can be lost during sample preparation and storage.[1][4] It is also sensitive to air.[5]
-
Detector Issues: The detector may not be sensitive enough for the concentration of 1-Butanethiol in the sample, or it may not be functioning correctly.
-
Leaks in the System: Leaks in the carrier gas line or at the injector can lead to a lower amount of sample reaching the detector.
Troubleshooting Steps:
-
Improve Sample Stability and Preparation:
-
Enhance Detection:
-
Use a sensitive detector such as a Flame Photometric Detector (FPD) with a sulfur filter or a Mass Spectrometer (MS).
-
For HPLC, derivatization with a fluorescent tag is necessary for detection with a fluorescence detector.[7]
-
-
System Maintenance:
-
Regularly check for leaks in the GC system using an electronic leak detector.
-
Ensure the detector is clean and operating according to the manufacturer's specifications.
-
Frequently Asked Questions (FAQs)
Q1: What are the main analytical challenges when quantifying 1-Butanethiol?
A1: The primary challenges in quantifying 1-Butanethiol stem from its physicochemical properties:
-
High Reactivity and Polarity: Thiols are prone to adsorption on active sites within analytical systems, leading to poor peak shape and inaccurate quantification.[1]
-
High Volatility: Due to its low boiling point (98.2 °C), 1-Butanethiol can be easily lost during sample preparation and handling.[1][8]
-
Low Concentrations: In many samples, such as food and beverages, 1-Butanethiol is present at trace levels (ppb or ppt), requiring highly sensitive analytical methods.[1]
-
Sample Matrix Complexity: Food and biological samples contain numerous interfering compounds that can complicate the analysis.[9][10]
Q2: When should I consider derivatization for 1-Butanethiol analysis?
A2: Derivatization is recommended in the following scenarios:
-
To improve chromatographic behavior: Derivatization can reduce the polarity and reactivity of 1-Butanethiol, leading to better peak shape and resolution in GC analysis.
-
To enhance sensitivity: For HPLC analysis, derivatization with a fluorescent probe is necessary to achieve sensitive detection.[7] Derivatization can also improve the response in some GC detectors.[1]
-
To increase stability: Derivatizing 1-Butanethiol can make it less prone to oxidation and volatility, improving the reliability of the analysis.
Q3: What are the best practices for preparing food samples for 1-Butanethiol analysis?
A3: Given the complexity of food matrices, proper sample preparation is crucial:
-
Homogenization: Ensure the sample is homogenous to obtain a representative aliquot for analysis.[9]
-
Temperature Control: Use cryogenic grinding (with dry ice or liquid nitrogen) to prevent the loss of volatile 1-Butanethiol during homogenization.[9]
-
Rapid Processing and Sealed Systems: Minimize the time between sample preparation and analysis and use closed vessels to prevent volatile losses.[9]
-
Extraction: Techniques like solvent extraction or solid-phase extraction (SPE) can be used to isolate 1-Butanethiol from the complex food matrix.[9]
Quantitative Data Summary
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Reference |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. | [11] |
| Common Detectors | Flame Photometric Detector (FPD), Mass Spectrometry (MS) | Fluorescence Detector (FLD), UV-Vis, MS | [6][7] |
| Derivatization | Often required to improve volatility and peak shape. | Essential for UV or fluorescence detection. | [1][7][11] |
| Reported LOD/Working Range | Working ranges of 0.2 to 10 ppm for a 20-L air sample. | Dependent on the fluorescent tag used. | [6] |
Experimental Protocols
Protocol 1: GC-FPD Analysis of 1-Butanethiol in Air Samples (Based on NIOSH Method 2542)
1. Sample Preparation: a. Collect air samples on a glass fiber filter impregnated with mercuric acetate (B1210297) at a flow rate of 0.1 to 0.2 L/min.[6] b. For analysis, place the filter in a separatory funnel. c. Add 20 mL of 25% (v/v) hydrochloric acid and 5 mL of 1,2-dichloroethane.[6] d. Shake for 2 minutes to extract the regenerated 1-Butanethiol into the organic layer.
2. GC-FPD Analysis:
- Instrumentation: Gas chromatograph with a Flame Photometric Detector (FPD) in sulfur mode.[6]
- Column: Narrow-bore, fused-silica capillary, 30 m × 0.25-mm ID, 1 µm DB-1.[6]
- Carrier Gas: Helium at 1.0 mL/min.[6]
- Temperatures:
- Injection Port: 250 °C[6]
- Detector: 250 °C[6]
- Oven Program: 30 °C for 2 min, then ramp at 15 °C/min to 200 °C.[6]
- Injection Volume: 1 µL[6]
3. Calibration: a. Prepare a calibration stock solution of 1-Butanethiol (e.g., 3.34 mg/mL by dissolving 40 µL in 10 mL of methylene (B1212753) chloride).[6] b. Prepare a series of standard solutions by diluting the stock solution in 1,2-dichloroethane. c. Analyze the standards under the same conditions as the samples and construct a calibration curve.
Protocol 2: HPLC-FLD Analysis of Thiols via Derivatization (General Approach)
1. Sample Preparation and Derivatization: a. Prepare a 10 mM stock solution of 1-Butanethiol in a deoxygenated ammonium (B1175870) acetate solution (0.1 M) in a nitrogen-filled glove box.[7] b. Reduce any disulfide bonds by adding a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). c. Add a fluorescent derivatizing agent such as 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid ammonium salt (SBD-F).[7] d. Incubate the mixture to allow the derivatization reaction to complete.
2. HPLC-FLD Analysis:
- Instrumentation: HPLC system with a fluorescence detector.[7]
- Column: A reverse-phase C18 column is commonly used.[7]
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
- Detector Wavelengths: Set the excitation and emission wavelengths appropriate for the chosen fluorescent tag (e.g., for SBD-F derivatives, excitation around 385 nm and emission around 515 nm).
3. Calibration: a. Prepare a series of 1-Butanethiol standards and derivatize them in the same manner as the samples. b. Analyze the derivatized standards and create a calibration curve by plotting the fluorescence response versus the concentration.
Visualizations
Caption: Troubleshooting workflow for poor GC peak shape.
Caption: Sample preparation workflow for 1-Butanethiol analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. cdc.gov [cdc.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 9. Best Practices for Sample Preparation in Food Analysis • Food Safety Institute [foodsafety.institute]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing the Air Sensitivity of 1-Butanethiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air sensitivity of 1-Butanethiol.
Frequently Asked Questions (FAQs)
Q1: Why is 1-Butanethiol considered air-sensitive?
A1: 1-Butanethiol is sensitive to air due to the presence of the thiol (-SH) group, which can be readily oxidized by atmospheric oxygen. This oxidation process primarily converts the thiol into a disulfide (dibutyl disulfide). This transformation is undesirable as it consumes the active thiol, leading to inaccurate reagent concentrations and the introduction of impurities into the reaction mixture.
Q2: What are the visible signs of 1-Butanethiol degradation due to air exposure?
A2: While early-stage oxidation may not present immediate visual cues, prolonged exposure to air can lead to the formation of dibutyl disulfide. In some instances, particularly in reactions where the disulfide is less soluble, the formation of a white precipitate may be observed.[1] A more reliable method for assessing purity is through analytical techniques such as NMR spectroscopy or gas chromatography (GC).
Q3: How should I properly store 1-Butanethiol to minimize oxidation?
A3: To ensure the longevity and purity of 1-Butanethiol, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2] The container should be kept in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances such as strong oxidizing agents.[2][3] For long-term storage, refrigeration under an inert atmosphere is recommended.
Q4: Can I use solvents directly from the bottle when working with 1-Butanethiol?
A4: It is strongly advised to use dry, degassed solvents when working with 1-Butanethiol. Solvents can absorb significant amounts of atmospheric oxygen, which can then react with and degrade the thiol.[1] Standard laboratory practice involves degassing solvents immediately before use through methods such as the freeze-pump-thaw technique, sparging with an inert gas, or sonication under vacuum.[4][5]
Q5: What is the primary byproduct of 1-Butanethiol oxidation in the presence of air?
A5: The primary byproduct of the aerobic oxidation of 1-Butanethiol is dibutyl disulfide. This occurs through the formation of a disulfide bond (S-S) between two molecules of the thiol.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Thiol-Based Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation of 1-Butanethiol | Use freshly opened 1-Butanethiol or purify older stock by distillation. Ensure all transfers are conducted under a strict inert atmosphere. | Improved reaction yield and consistency. |
| Presence of Oxygen in Solvents | Degas all solvents thoroughly immediately prior to use using an appropriate method (e.g., freeze-pump-thaw). | Reduced side reactions and improved product purity. |
| Improper Reaction Setup | Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use Schlenk line or glovebox techniques for all manipulations. | A truly anaerobic reaction environment, minimizing reagent degradation. |
Issue 2: Formation of an Unexpected Precipitate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Dibutyl Disulfide | The precipitate is likely the disulfide byproduct, which may have lower solubility in the reaction solvent. | The precipitate, if isolated, can be characterized to confirm its identity as the disulfide. |
| Insufficiently Inert Atmosphere | Review and improve inert atmosphere techniques. Ensure all joints are well-sealed and there is a positive pressure of inert gas. | Prevention of precipitate formation in subsequent reactions. |
Quantitative Data
| Property | Value |
| Molecular Formula | C₄H₁₀S |
| Molar Mass | 90.19 g/mol [6] |
| Boiling Point | 98 °C (208 °F)[7] |
| Flash Point | 2 °C (35 °F)[7] |
| Solubility in Water | Slightly soluble[6] |
| Stability | Air-sensitive; oxidizes to form dibutyl disulfide. Incompatible with strong oxidizing agents, strong acids, and strong bases.[2] |
Experimental Protocols
Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method
This protocol is one of the most effective methods for removing dissolved gases from a solvent.[8]
Materials:
-
Schlenk flask containing the solvent to be degassed
-
Schlenk line with a vacuum pump and inert gas (N₂ or Ar) supply
-
Dewar flask
-
Liquid nitrogen
Procedure:
-
Ensure the Schlenk flask containing the solvent is securely clamped and connected to the Schlenk line.
-
Close the stopcock on the Schlenk flask to isolate it from the manifold.
-
Carefully place the Dewar filled with liquid nitrogen around the Schlenk flask to completely freeze the solvent.
-
Once the solvent is frozen solid, open the stopcock to the vacuum manifold to evacuate the headspace of the flask for several minutes.
-
Close the stopcock to the vacuum and remove the liquid nitrogen Dewar.
-
Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid phase.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved gases.
-
After the final thaw, backfill the flask with an inert gas. The degassed solvent is now ready for use.
Protocol 2: Transfer of 1-Butanethiol using a Cannula
This procedure allows for the transfer of the air-sensitive liquid from one vessel to another without exposure to the atmosphere.[2][9][10][11]
Materials:
-
Schlenk flask containing 1-Butanethiol (source flask)
-
Receiving Schlenk flask (oven-dried and under inert atmosphere)
-
Double-tipped needle (cannula)
-
Schlenk line with inert gas supply
-
Septa for both flasks
Procedure:
-
Ensure both the source and receiving flasks are securely clamped and connected to the Schlenk line under a positive pressure of inert gas.
-
Replace the glass stoppers on both flasks with rubber septa.
-
Insert one end of the cannula through the septum of the source flask, keeping the tip in the headspace above the liquid.
-
Allow the inert gas to flow through the cannula for a few minutes to purge it of any air.
-
Insert the other end of the cannula through the septum of the receiving flask.
-
To initiate the transfer, lower the cannula tip in the source flask into the 1-Butanethiol.
-
Create a slight pressure differential to drive the liquid transfer. This can be achieved by slightly reducing the inert gas pressure in the receiving flask (by venting with a needle) or slightly increasing the pressure in the source flask.
-
Once the desired amount of liquid has been transferred, raise the cannula tip in the source flask above the liquid level to stop the flow.
-
Remove the cannula from both flasks.
Protocol 3: Quenching Excess 1-Butanethiol
Unreacted 1-Butanethiol should be quenched before disposal to neutralize its reactivity and odor.
Materials:
-
Reaction mixture containing excess 1-Butanethiol
-
Household bleach (sodium hypochlorite (B82951) solution) or a suitable oxidizing agent
-
Stirring apparatus
Procedure:
-
In a well-ventilated fume hood, cool the reaction mixture in an ice bath.
-
Slowly add an excess of household bleach to the stirred reaction mixture. The bleach will oxidize the thiol to the less odorous and less reactive sulfonic acid or other oxidized species.[12]
-
Continue stirring for at least 30 minutes to ensure the complete oxidation of the thiol.
-
The quenched mixture can then be disposed of according to institutional safety guidelines.
Visualizations
Caption: Workflow for Degassing Solvents via Freeze-Pump-Thaw.
Caption: Workflow for Cannula Transfer of 1-Butanethiol.
Caption: Logical Relationship in Quenching 1-Butanethiol.
References
- 1. benchchem.com [benchchem.com]
- 2. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Butanethiol [webbook.nist.gov]
- 8. ionicviper.org [ionicviper.org]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. Cannula Transfer: What You Need to Know [air-tite-shop.com]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. chemistry.ucla.edu [chemistry.ucla.edu]
Best practices for long-term storage of 1-Butanethiol
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of 1-Butanethiol. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems associated with the storage and handling of 1-Butanethiol.
Q1: I've stored 1-Butanethiol for several months and I'm unsure of its purity. How can I check it?
A1: It is crucial to verify the purity of 1-Butanethiol after long-term storage, as it is susceptible to oxidation.[1] You can assess the purity using several methods, including Gas Chromatography (GC) or a titration method to quantify the thiol content.[2][3]
Experimental Protocols are detailed in a later section. A noticeable change in color, such as a shift to a yellowish hue, or the presence of particulate matter may also indicate degradation.[4]
Q2: My 1-Butanethiol has a very strong, unpleasant odor that is permeating the lab. What should I do?
A2: 1-Butanethiol is known for its powerful and offensive stench, which can be detected at very low concentrations.[5] To mitigate the odor:
-
Handling: Always handle 1-Butanethiol in a well-ventilated fume hood.[1]
-
Sealing: Ensure the container is tightly sealed. For long-term storage, consider using a primary container with a secure cap, further sealed with paraffin (B1166041) film, and stored within a secondary container.
-
Decontamination: Spills and contaminated labware should be decontaminated immediately. A bleach solution can be used to oxidize the thiol group, thus neutralizing the odor.[6] Glassware should be soaked overnight in a bleach solution.[6]
Q3: I've noticed a color change in my stored 1-Butanethiol. What does this indicate?
A3: A color change from colorless to a pale yellow or light yellow liquid may indicate oxidation or the presence of impurities.[4][7] While a slight color change may not significantly impact all applications, it is a sign of potential degradation. It is highly recommended to re-test the purity of the material before use, especially for sensitive applications.
Q4: Can I store 1-Butanethiol in any container?
A4: No, proper container selection is critical. 1-Butanethiol should be stored in a tightly closed, appropriate container, such as an amber glass bottle, to protect it from light.[4][8] Ensure the container material is compatible and will not react with the thiol. Avoid storing it in containers that are not airtight, as exposure to air can lead to oxidation.[1]
Frequently Asked Questions (FAQs)
Storage Conditions
Q5: What are the ideal conditions for the long-term storage of 1-Butanethiol?
A5: For long-term storage, 1-Butanethiol should be kept in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][9] It is also recommended to store it under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1]
Q6: At what temperature should I store 1-Butanethiol?
Q7: What materials are incompatible with 1-Butanethiol?
A7: 1-Butanethiol is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][9] Contact with these substances can lead to vigorous reactions and decomposition.
Stability and Degradation
Q8: How stable is 1-Butanethiol over time?
A8: 1-Butanethiol is air-sensitive and can oxidize over time, especially when exposed to air and light.[1][8] The primary degradation product is dibutyl disulfide. The rate of degradation depends on the storage conditions. Proper storage in a cool, dark place under an inert atmosphere will significantly extend its shelf life.[1]
Q9: What are the signs of 1-Butanethiol degradation?
A9: Signs of degradation include a change in color (developing a yellowish tint), the formation of precipitates, and a decrease in purity as determined by analytical methods like GC or titration.[3][4] An increase in the disulfide content is a direct indicator of oxidation.
Handling and Safety
Q10: What are the main safety hazards associated with 1-Butanethiol?
A10: 1-Butanethiol is a highly flammable liquid and vapor.[1] It is also harmful if swallowed or inhaled and can cause skin and serious eye irritation.[1] Due to its extremely unpleasant odor, it should always be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]
Q11: How should I dispose of old or degraded 1-Butanethiol?
A11: 1-Butanethiol and its containers must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain. Contaminated materials should also be treated as hazardous waste.
Data Presentation
Table 1: Recommended Storage Conditions for 1-Butanethiol
| Parameter | Recommended Condition | Rationale | Citations |
| Temperature | Cool (e.g., refrigerator at ~4°C) | To slow down the rate of potential degradation reactions. | [10] |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | To prevent oxidation by atmospheric oxygen. | [1] |
| Light | In the dark (e.g., amber glass bottle) | To prevent light-induced degradation. | [8] |
| Container | Tightly sealed, compatible material | To prevent exposure to air and moisture, and to avoid reaction with the container. | [1][8] |
| Location | Well-ventilated, flammables area | To ensure safety in case of leaks and to comply with fire safety regulations. | [1] |
Experimental Protocols
Protocol 1: Purity Assessment of 1-Butanethiol by Gas Chromatography (GC)
This protocol provides a general guideline for determining the purity of 1-Butanethiol using a Gas Chromatograph with a Flame Ionization Detector (FID).
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column is suitable. For example, a column with a stationary phase like 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: Typically 250°C.
-
Detector Temperature: Typically 250-300°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 200°C) to ensure separation of 1-Butanethiol from potential impurities like dibutyl disulfide.
2. Sample Preparation:
-
Prepare a dilute solution of the 1-Butanethiol sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane). A concentration of approximately 1 mg/mL is a good starting point.
-
Prepare a standard solution of high-purity 1-Butanethiol at a known concentration for comparison.
3. Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
Record the chromatogram.
-
Identify the peak corresponding to 1-Butanethiol based on its retention time, which can be confirmed by injecting the standard solution.
-
The purity can be estimated by calculating the area percentage of the 1-Butanethiol peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Determination of Thiol Content by Titration with Silver Nitrate (B79036)
This method is based on the reaction of the thiol group with silver nitrate.[3]
1. Reagents:
-
Silver Nitrate (AgNO₃) solution (e.g., 0.1 M), standardized.
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) solution.
-
Potassium Iodide (KI) solution as an indicator.
-
Solvent: A mixture of ethanol (B145695) and toluene (B28343) can be used to dissolve the 1-Butanethiol.
2. Procedure:
-
Accurately weigh a sample of 1-Butanethiol and dissolve it in the solvent mixture.
-
Add a few drops of ammonium hydroxide solution.
-
Add a few drops of potassium iodide indicator.
-
Titrate the solution with the standardized silver nitrate solution.
-
The endpoint is indicated by the formation of a persistent yellow precipitate of silver iodide.
3. Calculation:
-
The concentration of the thiol can be calculated based on the volume of silver nitrate solution used and the stoichiometry of the reaction (1:1 molar ratio between thiol and silver nitrate).
Mandatory Visualization
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. A simple titrimetric method for the assay of thiols - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 6. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Butanethiol MSDS/SDS | Supplier & Distributor [dimethyl-disulfide.net]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Butanethiol and Other Alkanethiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-butanethiol against other common linear thiols. The reactivity of thiols is a cornerstone of various applications, from their role as potent nucleophiles in organic synthesis to their critical function in biological redox signaling and the mechanism of action for thiol-based drugs. Understanding the subtle differences in reactivity among homologous thiols is essential for optimizing reaction conditions, designing novel molecules, and interpreting biological data.
Key Factors Influencing Thiol Reactivity
The reactivity of a thiol is primarily governed by two key factors: the acidity of the thiol proton (S-H) and steric hindrance around the sulfur atom.
-
Acidity (pKa) and Thiolate Formation : The nucleophilic character of a thiol is predominantly expressed through its conjugate base, the thiolate anion (RS⁻). The concentration of this highly reactive species at a given pH is determined by the thiol's acid dissociation constant (pKa). Aliphatic thiols, including 1-butanethiol, generally have pKa values in the range of 10-11.[1][2] This means that under physiological pH (~7.4), they exist primarily in their less reactive protonated form (RSH).[3] However, in basic conditions (pH > 9), the equilibrium shifts towards the more potent thiolate nucleophile.[4] For simple, linear alkanethiols, the pKa values are very similar, leading to comparable concentrations of the reactive thiolate anion under identical pH conditions.
-
Steric Hindrance : The accessibility of the nucleophilic sulfur atom to an electrophile is another critical determinant of reaction rate. Increased steric bulk around the sulfur can impede the approach of reactants, thereby slowing down the reaction.[5][6] While this effect is pronounced when comparing primary, secondary, and tertiary thiols, it can also play a more subtle role in a homologous series of linear thiols, where increasing chain length can lead to minor decreases in reaction rates.[6]
Comparative Reactivity Data
Direct kinetic comparisons across a homologous series of linear alkanethiols under identical conditions are not abundant in published literature. However, based on established chemical principles, a clear trend can be described.
Physicochemical Properties
The pKa values for short-chain linear alkanethiols are remarkably consistent, suggesting that the electronic effect of increasing the alkyl chain length is minimal. This similarity implies that at a given pH, the concentration of the reactive thiolate species will be nearly identical for each.
| Thiol | IUPAC Name | CAS Number | pKa |
| Ethanethiol | Ethane-1-thiol | 75-08-1 | ~10.6 |
| Propanethiol | Propane-1-thiol | 107-03-9 | ~10.7 |
| 1-Butanethiol | Butane-1-thiol | 109-79-5 | 10.5 - 10.78[1] |
| 1-Pentanethiol | Pentane-1-thiol | 110-66-7 | ~10.6 |
Note: pKa values are approximate and can vary slightly based on experimental conditions. Values for ethanethiol, propanethiol, and pentanethiol are based on typical values for linear alkanethiols.
Nucleophilic Reactivity
Thiols are excellent nucleophiles, readily participating in reactions such as nucleophilic substitution (SN2) with alkyl halides and Michael additions to α,β-unsaturated carbonyls.[7] The reaction of a thiolate with iodoacetamide (B48618) (IAM) to form a stable thioether is a classic example of an SN2 reaction frequently used to quantify thiol reactivity.[8]
Given the similar pKa values, the primary differentiator in nucleophilic reactivity among linear alkanethiols is steric hindrance. The reactivity is expected to follow the trend:
Ethanethiol > Propanethiol > 1-Butanethiol > 1-Pentanethiol
This trend reflects a slight decrease in reaction rate as the increasing length and conformational flexibility of the alkyl chain impart a minor increase in steric hindrance around the sulfur atom.
| Reaction Type | Reactants | General Rate Trend (Qualitative) | Supporting Principle |
| SN2 Reaction | R-SH + Iodoacetamide | Rate decreases slightly with increasing alkyl chain length. | Minor increase in steric hindrance.[6] |
| Michael Addition | R-SH + N-Ethylmaleimide | Rate decreases slightly with increasing alkyl chain length. | Minor increase in steric hindrance.[6] |
| Oxidation | 2 R-SH + [O] → RSSR + H₂O | Rate is influenced by steric accessibility and reaction mechanism. | Steric factors can affect the formation of intermediates.[9] |
Experimental Protocols
Protocol: Determination of Second-Order Rate Constant for Thiol Alkylation
This protocol describes a method for determining the second-order rate constant of the reaction between a thiol and an electrophile, such as iodoacetamide (IAM), by monitoring the disappearance of the free thiol over time using Ellman's reagent (DTNB).
1. Materials and Reagents:
-
Thiol of interest (e.g., 1-Butanethiol, Ethanethiol)
-
Iodoacetamide (IAM)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate (B84403) Buffer (e.g., 100 mM, pH 8.0)
-
Tris-HCl Buffer (e.g., 100 mM, pH 8.5)[8]
-
UV-Vis Spectrophotometer
2. Solution Preparation:
-
Thiol Stock Solution (10 mM): Prepare in deoxygenated phosphate buffer.
-
IAM Stock Solutions (100 mM, 150 mM, 200 mM, 250 mM, 300 mM): Prepare fresh in deoxygenated phosphate buffer. Protect from light.
-
DTNB Solution (4 mg/mL): Dissolve DTNB in Tris-HCl buffer.
3. Kinetic Measurement (Pseudo-First-Order Conditions):
-
Set up a series of reactions where the concentration of IAM is at least 10-fold greater than the thiol concentration.
-
In a temperature-controlled cuvette at 25°C, add phosphate buffer and the thiol stock solution to achieve a final thiol concentration of 1 mM.
-
Initiate the reaction by adding one of the IAM stock solutions (e.g., to a final concentration of 10 mM). Start a timer immediately.
-
At specific time intervals (e.g., 0, 1, 2, 5, 10, 15, 20 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into the DTNB solution. The unreacted thiol will react with DTNB to produce the colored TNB²⁻ anion.
-
Measure the absorbance of the TNB²⁻ at 412 nm.[10][11] The concentration of remaining thiol is proportional to this absorbance (Extinction coefficient for TNB²⁻ is ~14,150 M⁻¹cm⁻¹ at pH 8.0).[10]
4. Data Analysis:
-
For each IAM concentration, plot the natural logarithm of the thiol concentration (ln[SH]) versus time. The data should fit a straight line, confirming pseudo-first-order kinetics.
-
The negative slope of this line is the pseudo-first-order rate constant (k').
-
Repeat this process for each of the different IAM concentrations.
-
Plot the calculated pseudo-first-order rate constants (k') against the corresponding IAM concentrations.
-
The slope of this second plot will be the second-order rate constant (k) for the reaction between the thiol and IAM.[12]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key concepts and workflows related to thiol reactivity.
Conclusion
While 1-butanethiol and other small, linear alkanethiols (ethanethiol, propanethiol) exhibit very similar physicochemical properties, particularly their pKa values, their reactivity is subtly modulated by steric factors. For reactions sensitive to steric hindrance, such as SN2 and Michael additions, 1-butanethiol is expected to be slightly less reactive than its shorter-chain counterparts. This difference, though minor, can be significant in carefully controlled synthetic procedures and is a critical consideration in the rational design of thiol-based compounds for pharmaceutical and materials science applications. The provided protocols and conceptual diagrams offer a framework for the quantitative assessment and contextual understanding of these reactivity differences.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19 F NMR - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04871G [pubs.rsc.org]
- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 12. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chemical Reactivity of 1-Butanethiol and 2-Butanethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of 1-butanethiol and 2-butanethiol (B122982). Understanding the nuanced differences in the performance of these isomeric thiols is critical for their effective application in organic synthesis, drug development, and materials science. This document outlines the fundamental principles governing their reactivity, presents comparative experimental data, details relevant experimental protocols, and provides visual representations of key reaction pathways and workflows.
Fundamental Properties Influencing Reactivity
The distinct reactivity of 1-butanethiol (a primary thiol) and 2-butanethiol (a secondary thiol) is primarily dictated by differences in their steric hindrance and acidity (pKa).
Steric Hindrance: The thiol group in 1-butanethiol is attached to a primary carbon, resulting in less steric congestion compared to 2-butanethiol, where the thiol group is bonded to a secondary carbon. This structural difference significantly impacts the accessibility of the sulfur atom to attacking reagents, thereby influencing reaction rates. Generally, the less sterically hindered 1-butanethiol is expected to react more rapidly in reactions where the sulfur atom is the nucleophile.
Acidity (pKa): The acidity of the thiol proton is a key factor in determining the concentration of the more nucleophilic thiolate anion (RS⁻) in solution. A lower pKa value indicates a more acidic thiol and a higher equilibrium concentration of the thiolate at a given pH. Primary thiols are generally more acidic than secondary thiols due to the electron-donating inductive effect of alkyl groups, which destabilizes the thiolate anion.
| Property | 1-Butanethiol | 2-Butanethiol | Reference |
| Structure | CH₃CH₂CH₂CH₂SH | CH₃CH₂CH(SH)CH₃ | |
| Thiol Type | Primary | Secondary | |
| pKa | ~10.6 | ~10.9-11.2 | [1] |
| Boiling Point | 98.2 °C | 84.6-85.2 °C | [2][3] |
| Density | 0.84 g/mL | 0.83 g/mL | [2][3] |
Comparative Analysis of Key Chemical Reactions
Oxidation Reactions
The oxidation of thiols can yield various products, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids, depending on the oxidant and reaction conditions. A comparative study on the kinetics of the oxidation of 1-butanethiol and 2-butanethiol by hexacyanoferrate (III) in a methanol-water medium revealed distinct kinetic profiles.
| Reactant | Oxidant | Key Kinetic Observation |
| 1-Butanethiol | Hexacyanoferrate (III) | The order in hydroxyl ions transitions from zero towards unity. |
| 2-Butanethiol | Hexacyanoferrate (III) | The first-order rate constant increases linearly with increasing hydroxyl ion concentration. |
This data suggests that the reaction mechanism and the role of the hydroxyl ion differ for the two isomers, likely due to steric and electronic differences influencing the formation of reaction intermediates.
Experimental Protocol: Comparative Oxidation of 1-Butanethiol and 2-Butanethiol
Objective: To compare the rate of oxidation of 1-butanethiol and 2-butanethiol by a mild oxidizing agent.
Materials:
-
1-Butanethiol
-
2-Butanethiol
-
Iodine (I₂) solution (0.05 M in methanol)
-
Methanol
-
Sodium hydroxide (B78521) solution (0.1 M)
-
Starch indicator solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare 0.01 M solutions of both 1-butanethiol and 2-butanethiol in methanol.
-
In a quartz cuvette, mix 1.0 mL of the 0.01 M thiol solution with 1.0 mL of methanol.
-
Add 0.5 mL of the 0.05 M iodine solution to the cuvette, start a timer, and immediately begin recording the absorbance at a wavelength corresponding to the iodine absorption maximum (around 350-460 nm, to be determined empirically).
-
Record the absorbance at regular time intervals until the color of the iodine has faded significantly.
-
Repeat the experiment for the other thiol isomer under identical conditions.
-
The rate of disappearance of iodine, which corresponds to the rate of thiol oxidation to the disulfide, can be calculated from the change in absorbance over time.
Diagram: Generalized Oxidation Pathway
Caption: Generalized oxidation pathways for thiols.
Nucleophilic Substitution: Thioether Formation
In nucleophilic substitution reactions, the thiol or, more commonly, the thiolate anion acts as a nucleophile. The less sterically hindered nature of 1-butanethiol generally leads to faster reaction rates in SN2 reactions compared to 2-butanethiol.
| Reaction Type | Substrate | 1-Butanethiol Reactivity | 2-Butanethiol Reactivity |
| SN2 with Primary Alkyl Halide | 1-bromobutane (B133212) | Higher | Lower |
| SN2 with Secondary Alkyl Halide | 2-bromobutane | Moderate | Low |
Experimental Protocol: Comparative Synthesis of Thioethers
Objective: To compare the yield of thioether formation from 1-butanethiol and 2-butanethiol reacting with an alkyl halide.
Materials:
-
1-Butanethiol
-
2-Butanethiol
-
1-Bromobutane
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In two separate round-bottom flasks, dissolve 10 mmol of sodium hydroxide in 20 mL of ethanol.
-
To one flask, add 10 mmol of 1-butanethiol. To the other flask, add 10 mmol of 2-butanethiol. Stir for 15 minutes to form the sodium thiolate.
-
To each flask, add 10 mmol of 1-bromobutane dropwise.
-
Reflux both reaction mixtures for 1 hour.
-
After cooling to room temperature, pour each mixture into a separatory funnel containing 50 mL of water.
-
Extract each aqueous layer with 3 x 20 mL of diethyl ether.
-
Combine the organic extracts for each reaction, wash with 20 mL of saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Analyze the crude product by GC-MS to determine the relative yields of the corresponding thioethers.
Diagram: Thioether Synthesis Workflow
Caption: Experimental workflow for comparative thioether synthesis.
Radical Addition Reactions (Thiol-ene Reaction)
The radical-initiated addition of a thiol to an alkene (thiol-ene reaction) is a highly efficient and widely used "click" reaction. The rate of this reaction is influenced by the rate of hydrogen atom transfer from the thiol to a carbon-centered radical. Due to the slightly weaker S-H bond in secondary thiols, 2-butanethiol might exhibit a faster hydrogen atom transfer step. However, the initial addition of the thiyl radical to the alkene is subject to steric hindrance, which would favor 1-butanethiol. The overall reaction rate will depend on which step is rate-determining.
| Reaction Step | Favored Isomer | Rationale |
| Initiation (Thiyl Radical Formation) | Similar | Requires an external initiator. |
| Propagation (Addition to Alkene) | 1-Butanethiol | Less steric hindrance for the addition of the thiyl radical to the double bond. |
| Propagation (Chain Transfer) | 2-Butanethiol | Potentially weaker S-H bond leading to faster hydrogen atom transfer. |
Experimental Protocol: Comparative Thiol-ene Reaction
Objective: To compare the conversion efficiency of 1-butanethiol and 2-butanethiol in a photoinitiated thiol-ene reaction.
Materials:
-
1-Butanethiol
-
2-Butanethiol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Toluene
-
UV lamp (365 nm)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
In two separate NMR tubes, prepare a solution of 1-octene (1 mmol) and the photoinitiator DMPA (0.05 mmol) in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).
-
To one NMR tube, add 1.1 mmol of 1-butanethiol. To the other, add 1.1 mmol of 2-butanethiol.
-
Acquire a ¹H NMR spectrum of each sample before irradiation.
-
Irradiate both samples with a 365 nm UV lamp for a set period (e.g., 15 minutes).
-
Acquire another ¹H NMR spectrum of each sample after irradiation.
-
Determine the conversion of 1-octene by monitoring the disappearance of the vinyl proton signals and the appearance of the thioether product signals.
Diagram: Thiol-ene Reaction Mechanism
Caption: The radical chain mechanism of the thiol-ene reaction.
Conclusion
The choice between 1-butanethiol and 2-butanethiol in chemical reactions is a critical decision that should be based on a thorough understanding of their respective reactivities. 1-Butanethiol, as a primary thiol, generally exhibits higher reactivity in nucleophilic substitution reactions due to reduced steric hindrance. Conversely, the electronic effects in 2-butanethiol may influence its reactivity in radical and certain oxidation reactions. The provided experimental protocols offer a framework for the direct comparison of these isomers in specific applications, enabling researchers and drug development professionals to make informed decisions for optimal reaction outcomes.
References
Efficacy of 1-Butanethiol as an odorant compared to other mercaptans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 1-butanethiol as an odorant against other mercaptans, supported by experimental data. The following sections detail the comparative odor thresholds, the experimental protocols for their determination, and the underlying signaling pathways involved in mercaptan perception.
Comparative Analysis of Odor Thresholds
The efficacy of an odorant is primarily determined by its odor threshold, the lowest concentration at which it can be detected by the human nose. Lower odor thresholds indicate higher potency. Experimental data from studies on homologous series of alkanethiols reveal that the molecular structure of a mercaptan significantly influences its odor threshold.
Key structural factors affecting the odor threshold of mercaptans include:
-
Carbon Chain Length: For straight-chain alkane-1-thiols, a minimum odor threshold is typically observed for compounds with 5 to 7 carbon atoms. Increasing the chain length beyond this point leads to an exponential increase in the odor threshold.
-
Isomerism: Tertiary alkanethiols generally exhibit significantly lower odor thresholds than primary or secondary thiols. This suggests that the steric arrangement of the molecule plays a crucial role in its interaction with olfactory receptors.
-
Functional Group Position: The position of the sulfhydryl (-SH) group within the carbon chain also impacts the odor threshold.
Below is a table summarizing the odor detection thresholds for 1-butanethiol and a selection of other mercaptans, as determined by gas chromatography-olfactometry (GC-O). It is important to note that absolute threshold values can vary between different studies due to methodological differences; however, the relative potencies within a consistently measured series provide a valuable comparison.
| Mercaptan | Chemical Formula | Odor Threshold in Air (ng/L) | Odor Description | Volatility (Vapor Pressure) | Chemical Stability |
| 1-Butanethiol | CH₃(CH₂)₃SH | 1.4 ppb[1] | Strong, skunk-like, cabbage-like, garlic-like[1][2][3] | 35 mmHg @ 20°C[1] | Moderate; can be oxidized to disulfides, leading to "odor fade"[4][5] |
| Methanethiol | CH₃SH | - | Rotten cabbage, garlic[6] | High | Low oxidative stability[4] |
| Ethanethiol | CH₃CH₂SH | - | Strong, garlic-like | High | Prone to oxidation |
| 1-Pentanethiol | CH₃(CH₂)₄SH | - | Pungent, unpleasant | 13.8 mmHg @ 25°C | Moderate |
| 1-Hexanethiol | CH₃(CH₂)₅SH | - | Unpleasant | 4.3 mmHg @ 25°C | Moderate |
| 1-Heptanethiol | CH₃(CH₂)₆SH | - | Unpleasant | 1.5 mmHg @ 25°C | Moderate |
| tert-Butyl Mercaptan | (CH₃)₃CSH | < 1 ppb | Strong, skunk-like, garlic-like | 155 mmHg @ 25°C | Higher resistance to oxidation than linear mercaptans[4] |
| Isopropyl Mercaptan | (CH₃)₂CHSH | - | Unpleasant | 226 mmHg @ 25°C | Moderate |
| sec-Butyl Mercaptan | CH₃CH(SH)CH₂CH₃ | - | Unpleasant | 114 mmHg @ 25°C | Resists oxidation[4] |
Note: A comprehensive, directly comparative dataset for the odor thresholds of all listed mercaptans under identical experimental conditions is not available in the public domain. The provided values and characteristics are compiled from various sources and should be interpreted with consideration for potential methodological variations.
Experimental Protocols: Gas Chromatography-Olfactometry (GC-O)
The determination of odor thresholds for volatile compounds like mercaptans is most accurately performed using Gas Chromatography-Olfactometry (GC-O). This technique combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Principle
A sample containing the odorant is injected into a gas chromatograph, which separates the individual volatile compounds. The effluent from the GC column is split, with one portion directed to a conventional detector (like a mass spectrometer for chemical identification) and the other to a sniffing port. A trained human assessor (panelist) sniffs the effluent at the port and records the time and characteristics of any detected odors.
Detailed Methodology
-
Sample Preparation:
-
A stock solution of the mercaptan is prepared in a suitable solvent (e.g., diethyl ether).
-
A series of dilutions of the stock solution are made to create samples with decreasing concentrations of the odorant.
-
-
GC-O System Setup:
-
A gas chromatograph is equipped with a capillary column appropriate for separating volatile sulfur compounds.
-
The column effluent is split using a Y-splitter. One end is connected to a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and the other to an olfactometry sniffing port.
-
The transfer line to the sniffing port is heated to prevent condensation of the analytes. Humidified air is mixed with the effluent at the sniffing port to prevent nasal dehydration of the panelist.
-
-
Analysis Procedure:
-
A trained panelist is seated at the sniffing port.
-
The highest concentration sample is injected into the GC.
-
The panelist records the retention time, duration, and a descriptor for each odor detected.
-
This process is repeated with progressively lower concentrations of the sample.
-
The odor threshold is determined as the lowest concentration at which the odor of the specific mercaptan is detected by at least 50% of the panelists.
-
-
Data Analysis Methods:
-
Detection Frequency: A panel of assessors is used, and the number of individuals who detect an odor at a specific retention time is recorded.
-
Dilution to Threshold (Aroma Extract Dilution Analysis - AEDA): A serial dilution of the sample is analyzed, and the highest dilution at which the odor is still detectable is determined.[7]
-
Direct Intensity: Panelists rate the perceived intensity of the odor at different concentrations.
-
Mandatory Visualizations
Experimental Workflow for GC-O Analysis
Caption: Workflow of Gas Chromatography-Olfactometry (GC-O) for odorant analysis.
Signaling Pathway for Mercaptan Odor Perception
The perception of odors, including those of mercaptans, is initiated by the interaction of odorant molecules with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. For low-molecular-weight thiols, the human olfactory receptor OR2T11 has been identified as a key receptor.[8][9] The binding of a thiol to its receptor triggers a G-protein-coupled signaling cascade.
Caption: Simplified signaling cascade for mercaptan odor perception.
Conclusion
References
- 1. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 2. materials.alfachemic.com [materials.alfachemic.com]
- 3. 1-Butanethiol - Hazardous Agents | Haz-Map [haz-map.com]
- 4. gestornormativo.creg.gov.co [gestornormativo.creg.gov.co]
- 5. pscfiles.tamu.edu [pscfiles.tamu.edu]
- 6. energyeducation.ca [energyeducation.ca]
- 7. osmotech.it [osmotech.it]
- 8. OR2T11 - Wikipedia [en.wikipedia.org]
- 9. genecards.org [genecards.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation of analytical methods for 1-Butanethiol detection
A Comprehensive Guide to the Validation of Analytical Methods for 1-Butanethiol Detection
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 1-Butanethiol (a volatile thiol) is crucial in various applications, from environmental monitoring to pharmaceutical analysis. The validation of analytical methods ensures the integrity and quality of the generated data. This guide provides an objective comparison of common analytical techniques for the detection of 1-Butanethiol, supported by experimental data and detailed methodologies.
Comparison of Key Performance Characteristics
The choice of an analytical method for 1-Butanethiol detection depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput. The following tables summarize the key performance characteristics of commonly used methods.
Table 1: Gas Chromatography (GC) Based Methods
| Parameter | GC-SCD | GC-MS | GC-PFPD | GC-FID |
| Principle | Chemiluminescence of sulfur compounds in a hydrogen-rich flame. | Mass-to-charge ratio of ionized molecules. | Flame photometric detection of sulfur compounds. | Ionization of organic compounds in a hydrogen-air flame. |
| Selectivity | Highly selective for sulfur compounds.[1] | Highly selective based on mass fragmentation patterns. | Selective for sulfur and phosphorus compounds. | Non-selective, responds to most organic compounds. |
| Linearity (r²) | >0.999[2] | Typically >0.99 | Good | Good |
| Repeatability (%RSD) | < 3.5%[3] | Typically < 15% | Good | Good |
| Limit of Detection (LOD) | ppb level[4] | ng/m³ to ppb level[5] | ppb level | ppm level |
| Key Advantages | High selectivity and sensitivity for sulfur, equimolar response.[4][1] | High specificity and structural information. | High sensitivity for sulfur compounds. | Robust and easy to use. |
| Key Limitations | Potential for quenching from co-eluting hydrocarbons. | Higher instrument cost. | Potential for quenching. | Lack of selectivity. |
Table 2: High-Performance Liquid Chromatography (HPLC) Based Methods
| Parameter | HPLC-UV/Vis (with Derivatization) | HPLC-Fluorescence (with Derivatization) | HPLC-MS/MS |
| Principle | UV/Vis absorbance of a derivatized thiol. | Fluorescence emission of a derivatized thiol. | Mass-to-charge ratio of ionized molecules after separation. |
| Derivatizing Agent | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[6][7] | 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)[8][9][10] | 4,4'-dithiodipyridine (DTDP)[11] |
| Linearity (r²) | Good | >0.999[9][12] | >0.999 |
| Precision (%RSD) | Good | Intra-day: 2.2–8.4%, Inter-day: 1.8–13.7%[9] | Good |
| Limit of Quantification (LOQ) | µmol/L range | 0.01 ng/mL for some thiols[13] | Low ng/mL to pg/mL range |
| Key Advantages | Simple and cost-effective.[9] | High sensitivity and selectivity.[8] | Highest sensitivity and specificity.[11] |
| Key Limitations | Potential for interference in complex matrices.[6] | Derivatization step required. | High instrument cost. |
Table 3: Spectrophotometric and Electrochemical Methods
| Parameter | Spectrophotometry (Ellman's Assay) | Electrochemical Sensors |
| Principle | Colorimetric reaction of thiols with DTNB to produce a yellow-colored product.[7][14] | Electrochemical oxidation or reduction of thiols at an electrode surface.[15] |
| Linearity Range | 0 to 41 µmol/L for various thiols[14][16] | Typically wide linear ranges.[17] |
| Limit of Detection (LOD) | 0.41 µmol/L for thiols[14][16] | Can reach ppb levels or lower.[18] |
| Precision (CV%) | 6% for a 16 µmol/L solution[14][16] | Generally good. |
| Key Advantages | Simple, rapid, and cost-effective.[9] | Portability, real-time monitoring, low cost.[18][19] |
| Key Limitations | Lower specificity, potential for interference.[6] | Susceptible to matrix effects and electrode fouling.[18] |
Experimental Protocols
Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)
This method offers high selectivity and sensitivity for the detection of sulfur-containing compounds like 1-Butanethiol.
a. Sample Preparation: For gaseous samples, collection can be done using Tedlar bags or sorbent tubes. For liquid samples, direct injection or headspace analysis can be performed. A deactivation treatment of the injector port is recommended to prevent adsorption of sulfur compounds.
b. Instrumentation: A gas chromatograph equipped with a Sulfur Chemiluminescence Detector (SCD). An inert flow path is crucial for reliable results.[3]
c. GC Conditions:
-
Column: A column specifically designed for sulfur compound analysis, such as a DB-Sulfur SCD column (e.g., 60 m × 0.32 mm id, 4.2 µm film).[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2.8 mL/min).
-
Oven Temperature Program: An initial temperature of 40°C held for a few minutes, followed by a ramp to a final temperature (e.g., 250°C) at a rate of 10°C/min.
-
Injector Temperature: 275°C.
-
Detector Temperature: 850°C (furnace).
d. Data Analysis: Quantification is typically performed using an external standard calibration curve. The equimolar response of the SCD to sulfur compounds simplifies quantification, as a single sulfur compound can be used for calibration.[4][1]
HPLC with Fluorescence Detection (Post-column Derivatization)
This method provides high sensitivity for thiols after derivatization with a fluorescent reagent.
a. Sample Preparation and Derivatization:
-
Prepare thiol stock solutions (e.g., 10 mM) in a deoxygenated buffer and store at low temperatures.
-
Reduce any oxidized thiols using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Derivatize the thiol with a fluorescent reagent such as SBD-F. This is typically done by incubating the sample with the reagent in a suitable buffer.[8]
b. Instrumentation: An HPLC system equipped with a fluorescence detector.
c. HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Fluorescence Detector: Excitation and emission wavelengths are set based on the fluorescent derivative (e.g., for SBD-F derivatives, Ex: ~385 nm, Em: ~515 nm).
d. Data Analysis: Quantification is achieved by comparing the peak area of the derivatized 1-Butanethiol to a calibration curve prepared from standards that have undergone the same derivatization procedure.
Spectrophotometric Determination (Ellman's Assay)
A simple and rapid method for the quantification of total thiols.
a. Reagent Preparation:
-
Reaction Buffer: 0.1M sodium phosphate, pH 8.0, containing 1mM EDTA.
-
Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[20]
b. Assay Procedure:
-
To a cuvette, add the reaction buffer and the sample containing 1-Butanethiol.
-
Add the Ellman's Reagent solution to the cuvette.
-
Mix and incubate at room temperature for 15 minutes.[21]
-
Measure the absorbance at 412 nm using a spectrophotometer. A blank containing all components except the thiol sample should be used to zero the instrument.
c. Data Analysis: The concentration of thiol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹ at pH 8.0), b is the path length of the cuvette, and c is the molar concentration of the thiol.[7][21]
Electrochemical Detection
Electrochemical sensors offer a portable and rapid means for 1-Butanethiol detection.
a. Sensor Preparation: The working electrode (e.g., glassy carbon, gold) may be modified with a specific material (e.g., nanoparticles, polymers) to enhance sensitivity and selectivity towards thiols.
b. Measurement:
-
The sensor is immersed in an electrolyte solution.
-
The sample containing 1-Butanethiol is introduced.
-
A potential is applied to the working electrode, and the resulting current from the electrochemical reaction of 1-Butanethiol is measured. Techniques like cyclic voltammetry, differential pulse voltammetry, or amperometry can be used.
c. Data Analysis: The measured current is proportional to the concentration of 1-Butanethiol. Quantification is performed using a calibration curve generated from standards.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Sulfur Analysis by GC-SCD using Shimadzu’s SCD-2030 for ASTM D5504, D5623, and D7011 | PDF [slideshare.net]
- 3. agilent.com [agilent.com]
- 4. gcms.cz [gcms.cz]
- 5. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 8. diva-portal.org [diva-portal.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a spectrophotometric method for the measurement of thiols at trace levels - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Recent Advances in Electrochemical Sensors for Sulfur-Containing Antioxidants | MDPI [mdpi.com]
- 16. Development of a spectrophotometric method for the measurement of thiols at trace levels - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Recent Advances in Electrochemical Sensors for Detecting Toxic Gases: NO2, SO2 and H2S - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. assets.fishersci.com [assets.fishersci.com]
A Comparative Analysis of 1-Butanethiol and Ethanethiol for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, applications, and toxicological profiles of 1-Butanethiol and Ethanethiol (B150549), presenting key data to inform their use in research and development.
Introduction
1-Butanethiol and ethanethiol are two low-molecular-weight alkanethiols that, despite their structural similarities, exhibit distinct properties influencing their applications and safety considerations. Both are characterized by a potent, unpleasant odor, a feature that has led to their widespread use as odorants in natural gas. However, their utility extends into various realms of chemical synthesis, including the development of pharmaceuticals. This guide provides a comprehensive comparison of these two thiols, supported by quantitative data and experimental insights, to assist researchers, scientists, and drug development professionals in making informed decisions regarding their selection and handling.
Physicochemical Properties
The addition of two carbon atoms in the alkyl chain of 1-butanethiol compared to ethanethiol results in predictable differences in their physical properties. Notably, 1-butanethiol has a higher boiling point, melting point, and density. While both are flammable, their flash points also differ, a critical consideration for laboratory and industrial safety.
| Property | 1-Butanethiol | Ethanethiol | References |
| Molecular Formula | C4H10S | C2H6S | [1][2] |
| Molecular Weight | 90.19 g/mol | 62.13 g/mol | [1][2] |
| Boiling Point | 98.2 °C | 35 °C | [1][2] |
| Melting Point | -115.8 °C | -148 °C | [1][2] |
| Density | 0.83679 g/mL | 0.8617 g/cm³ | [1][2] |
| Flash Point | 2 °C | < 0 °C | [1][2] |
| Water Solubility | Slightly soluble (0.06% at 20°C) | Moderately soluble (~0.7 g/100 mL) | [1][2] |
| Odor Threshold | 1.4 ppb | 0.36 ppb | [1][2] |
Applications in Research and Industry
Both 1-butanethiol and ethanethiol serve as valuable intermediates in organic synthesis and are widely used as odorants for liquefied petroleum gas (LPG) and natural gas.[3][4] Their distinct reactivity and physical properties, however, can make one more suitable than the other for specific applications.
Common Applications:
-
Gas Odorants: The primary use for both thiols is as a stenching agent for otherwise odorless and combustible gases, enabling the detection of leaks at concentrations far below the lower explosive limit.[3][4]
-
Chemical Synthesis: They are utilized as precursors in the synthesis of a variety of organic compounds, including pesticides, pharmaceuticals, and dyes.[5][6] The thiol group provides a reactive site for nucleophilic substitution and addition reactions.
-
Industrial Solvents: 1-Butanethiol also finds use as an industrial solvent.[1]
While both are effective nucleophiles, the steric hindrance of the butyl group in 1-butanethiol can influence reaction rates compared to the smaller ethyl group in ethanethiol. The choice between the two in a synthetic pathway would depend on the desired reaction kinetics and the specific steric requirements of the target molecule.
Comparative Toxicity and Biological Effects
Both 1-butanethiol and ethanethiol are toxic at high concentrations, and their handling requires appropriate safety precautions. Inhalation is a primary route of exposure, with symptoms ranging from headaches and nausea to more severe effects on the central nervous system at higher concentrations.[4][7]
A key mechanism of toxicity for both compounds involves the inhibition of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain responsible for cellular respiration.[7][8] This inhibition disrupts cellular energy production, leading to cytotoxic effects.
| Toxicity Parameter | 1-Butanethiol | Ethanethiol | References |
| Primary Mechanism | Inhibition of Cytochrome c Oxidase | Inhibition of Cytochrome c Oxidase | [7][8] |
| Ki for Cytochrome c Oxidase Inhibition | 330 µM | 91 µM | [7] |
| Symptoms of Acute Exposure | Weakness, sweating, headache, vomiting, potential loss of consciousness | Mucous membrane irritation, fatigue, muscular weakness, convulsions, central nervous system depression | [4][7] |
| OSHA Permissible Exposure Limit (PEL) | 10 ppm (ceiling) | 10 ppm (ceiling) | [4][7] |
| NIOSH Recommended Exposure Limit (REL) | 0.5 ppm (15-minute ceiling) | 0.5 ppm (15-minute short-term) | [4][7] |
| IDLH (Immediately Dangerous to Life or Health) | 500 ppm | 500 ppm | [4][7] |
The lower Ki value for ethanethiol indicates that it is a more potent inhibitor of cytochrome c oxidase than 1-butanethiol.[7] This suggests that at a molecular level, ethanethiol may exert its toxic effects more readily.
Toxicity Pathway: Inhibition of Cellular Respiration
The following diagram illustrates the mechanism by which both 1-butanethiol and ethanethiol are believed to exert their primary toxic effects through the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.
Experimental Protocols
While a direct, side-by-side comparative study with detailed experimental protocols for a specific application was not found in the public domain, a general methodology for evaluating the performance of thiols as gas odorants can be outlined.
Experimental Protocol: Evaluation of Thiol Odorants
Objective: To determine and compare the odor detection thresholds of 1-butanethiol and ethanethiol.
Materials:
-
1-Butanethiol (high purity)
-
Ethanethiol (high purity)
-
Odor-free air or nitrogen as a carrier gas
-
Gas mixing apparatus (e.g., dynamic olfactometer)
-
A panel of trained human assessors
Methodology:
-
Preparation of Gas Standards: A series of precise dilutions of each thiol in the carrier gas are prepared using the gas mixing apparatus. Concentrations should span a wide range, from below the expected detection threshold to clearly perceptible levels.
-
Odor Threshold Determination:
-
The diluted gas samples are presented to the panel of assessors in a controlled environment.
-
A forced-choice method, such as the triangular forced-choice method, is employed where assessors are presented with three samples, one containing the odorant and two blanks (carrier gas only), and are asked to identify the odorous sample.
-
The concentration at which an assessor can reliably detect the odorant (typically 50% detection probability above chance) is determined as their individual threshold.
-
-
Data Analysis: The geometric mean of the individual thresholds is calculated to determine the odor detection threshold for each compound.
This protocol provides a standardized method for quantifying and comparing the odor potency of different compounds, which is crucial for their evaluation as effective gas odorants.
Conclusion
1-Butanethiol and ethanethiol are important industrial chemicals with both shared and distinct characteristics. While both are effective gas odorants and versatile synthetic intermediates, their differing physicochemical properties, such as boiling point and water solubility, may favor one over the other in specific applications. From a toxicological perspective, both compounds pose similar hazards and target the same mitochondrial enzyme, with evidence suggesting that ethanethiol is a more potent inhibitor of cytochrome c oxidase. The selection of either thiol for a particular research or industrial application should be guided by a thorough consideration of these comparative data and the implementation of appropriate safety protocols. Further research providing direct comparative performance data in specific applications would be beneficial for a more nuanced understanding of their relative advantages.
References
- 1. Thiol reductive stress activates the hypoxia response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-BUTANETHIOL [ahmadullins.com]
- 3. Sulfide inhibition of and metabolism by cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibition of mitochondrial cytochrome oxidase by the gases carbon monoxide, nitric oxide, hydrogen cyanide and hydrogen sulfide: chemical mechanism and physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of mercaptans with cytochrome c oxidase and cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
Comparative Purity Analysis of 1-Butanethiol from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the accuracy, reproducibility, and validity of experimental results. 1-Butanethiol (also known as n-butyl mercaptan) is a versatile reagent used in various applications, from organic synthesis to the preparation of self-assembled monolayers. This guide provides a comparative overview of the stated purity of 1-Butanethiol from several prominent chemical suppliers and details the experimental protocols for its purity analysis.
Supplier Purity Specifications
The following table summarizes the publicly available purity specifications for 1-Butanethiol from different suppliers. It is important to note that this data is based on the information provided by the suppliers on their respective websites and in their documentation. A direct, independent comparative study with experimental data was not found in the public domain. Researchers are encouraged to perform their own analysis for critical applications.
| Supplier | Product Number(s) | Stated Purity | Analysis Method |
| Sigma-Aldrich | 112925, 441389 | ≥99% | Not specified |
| 112925 | ≥98% | Not specified | |
| TCI America | B0685 | >97.0% | Gas Chromatography (GC) |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | 30691 | 98% | Not specified |
| Ottokemi | B 3678 | 99% | Not specified |
Experimental Protocols for Purity Determination
To independently verify the purity of 1-Butanethiol, several analytical methods can be employed. The most common and effective techniques include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile compounds, making it ideal for assessing the purity of 1-Butanethiol.
Objective: To separate and quantify 1-Butanethiol and any volatile impurities.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary column suitable for volatile sulfur compounds (e.g., DB-1, DB-5, or a specialized sulfur-selective column).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 1-Butanethiol sample in a suitable solvent (e.g., methanol, hexane). A typical concentration is 1000 µg/mL.[1]
-
Instrument Setup:
-
Set the injector temperature (e.g., 250°C).
-
Set the detector temperature (e.g., 280°C for FID).
-
Program the oven temperature. A typical program might start at 50°C, hold for 2 minutes, then ramp up to 200°C at a rate of 10°C/minute.
-
Use a suitable carrier gas (e.g., helium, nitrogen) at a constant flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to 1-Butanethiol based on its retention time.
-
The purity is calculated based on the area percent of the 1-Butanethiol peak relative to the total area of all peaks in the chromatogram.
-
For more accurate quantification, a calibration curve can be generated using a certified reference standard of 1-Butanethiol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent method for determining the purity of a compound by identifying and quantifying the signals of the target molecule and any impurities containing protons.
Objective: To identify and quantify 1-Butanethiol and any proton-containing impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher).
-
NMR tubes.
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the 1-Butanethiol sample and dissolve it in a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., dimethyl sulfone).
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate the characteristic signals of 1-Butanethiol (e.g., the triplet of the -SH proton, the quartet of the -CH₂- adjacent to the sulfur, and the other methylene (B1212753) and methyl protons).[2][3]
-
Integrate the signal of the internal standard.
-
The purity can be calculated by comparing the integral of the 1-Butanethiol signals to the integral of the internal standard, taking into account the number of protons giving rise to each signal and the masses of the sample and standard.[4]
-
Titration for Thiol Quantification
Titration is a classic chemical method to determine the concentration of a specific functional group, in this case, the thiol group (-SH) of 1-Butanethiol. Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is commonly used for this purpose.[5][6]
Objective: To quantify the amount of thiol groups present in the 1-Butanethiol sample.
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Cuvettes.
-
Pipettes.
Procedure:
-
Reagent Preparation:
-
Prepare a solution of Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Prepare a solution of the 1-Butanethiol sample in the same buffer.
-
-
Reaction:
-
In a cuvette, mix the DTNB solution with the 1-Butanethiol solution.
-
The thiol group will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a distinct yellow color.
-
-
Measurement:
-
Measure the absorbance of the resulting solution at 412 nm using the UV-Vis spectrophotometer.
-
A blank containing the buffer and DTNB should be used to zero the instrument.
-
-
Calculation:
-
The concentration of the thiol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette, and c is the molar concentration of the thiol.
-
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive purity analysis of a 1-Butanethiol sample.
References
- 1. coleparmer.com [coleparmer.com]
- 2. Butanethiol(109-79-5) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
Spectroscopic Duel: A Comparative Analysis of Primary and Tertiary Butanethiols
A detailed examination of the spectroscopic signatures of 1-butanethiol and 2-methyl-2-propanethiol (tert-butanethiol), this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison based on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The distinct structural differences between the linear primary thiol and the branched tertiary thiol give rise to unique spectral characteristics, which are crucial for their identification and differentiation in complex chemical environments. This guide presents key experimental data in a clear, tabular format, outlines the methodologies for data acquisition, and provides a visual representation of the comparative workflow.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-butanethiol and tert-butanethiol, offering a direct comparison of their characteristic signals.
¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm.
| Compound | -SH | -CH- | -CH₂- | -CH₃ | Solvent |
| 1-Butanethiol | ~1.32 (t) | - | ~2.52 (q), ~1.59 (sext), ~1.43 (sext) | ~0.92 (t) | CDCl₃[1] |
| tert-Butanethiol | ~1.35 (s) | - | - | ~1.30 (s) | CDCl₃[2] |
¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm.
| Compound | C-S | -CH₂- | -CH₃ | Solvent |
| 1-Butanethiol | ~24.5 | ~36.1, ~21.9 | ~13.5 | CDCl₃[3][4] |
| tert-Butanethiol | ~44.9 | - | ~31.2 | CDCl₃[5][6] |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹).
| Compound | ν(S-H) | ν(C-H) | ν(C-S) |
| 1-Butanethiol | ~2570 | ~2870-2960 | ~600-800 |
| tert-Butanethiol | ~2570 | ~2860-2960 | ~600-800 |
Mass Spectrometry Data
Table 4: Major Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) Mass Spectrometry.
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 1-Butanethiol | 90[7][8] | 56, 47, 41, 35, 29, 27[1][8] |
| tert-Butanethiol | 90 | 75, 57, 41, 39, 29, 27 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These protocols are based on standard laboratory practices and the information available from the referenced data sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the thiol sample (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift calibration, although modern spectrometers can reference the residual solvent peak.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 90 MHz or higher.[1] A sufficient number of scans are signal-averaged to obtain a good signal-to-noise ratio. Key acquisition parameters include a spectral width covering the expected chemical shift range (typically 0-12 ppm), a pulse width of approximately 90 degrees, and a relaxation delay of 1-5 seconds between pulses.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired on the same instrument. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required.[9] Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal via the Nuclear Overhauser Effect (NOE).[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid): For liquid samples like butanethiols, the simplest method is to place a single drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.
-
Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the infrared spectrum is acquired over a typical range of 4000-400 cm⁻¹.[10] Multiple scans are averaged to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: For volatile liquids like butanethiols, the sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In GC-MS, the sample is first vaporized and separated from the solvent and any impurities on a GC column before entering the ion source.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[11] This causes the molecules to ionize and fragment in a reproducible manner.
-
Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of primary and tertiary butanethiols.
Caption: Workflow for the comparative spectroscopic analysis of butanethiol isomers.
References
- 1. Butanethiol(109-79-5) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Methyl-2-propanethiol(75-66-1) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Butanethiol(109-79-5) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1-Butanethiol [webbook.nist.gov]
- 8. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
A Comparative Performance Analysis of 1-Butanethiol in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Reactions and Formulations
In the landscape of chemical synthesis and drug development, the choice of solvent is paramount, profoundly influencing reaction kinetics, solubility, and the stability of reagents. This guide provides a comprehensive comparison of the performance of 1-butanethiol, a versatile organosulfur compound, across a range of common solvent systems. By presenting available experimental data and outlining detailed methodologies, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.
Executive Summary
1-Butanethiol, also known as n-butyl mercaptan, is a thiol widely utilized as a building block in organic synthesis, a potent nucleophile, and a chain transfer agent in polymerization. Its efficacy, however, is intrinsically linked to the solvent environment. This guide explores the solubility, reactivity, and stability of 1-butanethiol in various solvents, offering a comparative perspective against alternative thiols.
Data Presentation: Performance Metrics of 1-Butanethiol
The following tables summarize the known quantitative and qualitative performance indicators of 1-butanethiol in different solvent systems. It is important to note that comprehensive, directly comparable quantitative data across a wide range of solvents is limited in publicly available literature. The presented data is a consolidation of available information and established chemical principles.
Table 1: Solubility of 1-Butanethiol in Various Solvents
| Solvent System | Solvent Type | Solubility | Observations & Citations |
| Water | Polar Protic | Slightly Soluble (0.6 g/100 mL at 20°C)[1][2][3] | The hydrophobic butyl chain limits solubility in water. |
| Alcohols (e.g., Ethanol, Methanol) | Polar Protic | Very Soluble[1][3] | "Like dissolves like" principle applies; the hydroxyl group of alcohols can interact with the thiol group. |
| Ethers (e.g., Diethyl Ether) | Polar Aprotic | Very Soluble[1][3] | Good solubility due to the non-polar character of the ether and the ability to engage in dipole-dipole interactions. |
| Hydrocarbons (e.g., n-Hexane) | Nonpolar | Soluble[3] | The nonpolar butyl chain of 1-butanethiol interacts favorably with nonpolar hydrocarbon solvents. |
| Chlorinated Solvents (e.g., Chloroform) | Nonpolar | Slightly Soluble[3] | |
| Oils | Nonpolar | Slightly Soluble[4] |
Table 2: Reactivity Profile of 1-Butanethiol in Different Solvent Environments
| Solvent Type | Reaction Type | Relative Reactivity | Mechanistic Considerations & Citations |
| Polar Protic (e.g., Methanol/Water) | Nucleophilic Substitution (SN2) | Moderate | Solvation of the thiolate anion by protic solvents can reduce its nucleophilicity. Rate constants for the reaction of n-butanethiol with conjugated heteroenoid compounds have been determined in 20% ethanol/80% aqueous buffer[5]. |
| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Nucleophilic Substitution (SN2) | High | Lack of hydrogen bonding from the solvent leads to a "naked," more reactive thiolate anion, generally accelerating SN2 reactions. |
| Nonpolar (e.g., Toluene) | Radical Reactions (e.g., Chain Transfer) | Variable | Solvent can influence radical stability and chain transfer efficiency. 1-Butanethiol is a known chain transfer agent in styrene (B11656) polymerization[6]. |
Table 3: Stability of Alkanethiols in Different Conditions
| Condition | Stability Concern | Observations & Citations |
| Air Exposure | Oxidation to Disulfides and Sulfonates | Shorter-chain alkanethiols can oxidize more rapidly than longer-chain ones, especially when exposed to UV light[7]. |
| Elevated Temperature | Decomposition | Self-assembled monolayers of short-chain thiols can exhibit substantial thermal stability[8]. |
| Presence of Oxidizing Agents | Oxidation | 1-Butanethiol is incompatible with strong oxidizing agents[1]. |
| Presence of Bases | Deprotonation to Thiolate | Stable under basic conditions, forming the more reactive thiolate. |
Comparative Analysis with Alternatives
The choice of a thiol in a given application often involves a trade-off between reactivity, stability, and physical properties such as odor.
1-Dodecanethiol (B93513): The Odorless Alternative
For applications where the potent, unpleasant odor of 1-butanethiol is a significant drawback, 1-dodecanethiol presents a viable alternative.
Table 4: Comparison of 1-Butanethiol and 1-Dodecanethiol
| Property | 1-Butanethiol | 1-Dodecanethiol | Key Differences & Implications |
| Odor | Strong, skunk-like | Odorless[9][10] | 1-Dodecanethiol significantly improves the working environment. |
| Chain Length | C4 | C12 | The longer alkyl chain in 1-dodecanethiol increases its hydrophobicity and van der Waals interactions. |
| Reactivity | Generally higher nucleophilicity in some contexts | May have slightly lower reactivity due to steric hindrance from the longer chain. | The choice may depend on the required reaction kinetics. |
| Applications | Broad use in synthesis, odorants. | Used as an odorless substitute in dealkylation reactions and nanoparticle stabilization[9][10][11][12][13][]. | 1-Dodecanethiol is a preferred chain transfer agent in some polymerizations. |
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Protocol 1: Determination of the Solubility of 1-Butanethiol in an Organic Solvent
Objective: To quantitatively determine the solubility of 1-butanethiol in a specific organic solvent at a given temperature.
Materials:
-
1-Butanethiol (≥99% purity)
-
Selected organic solvent (e.g., THF, DMF, Acetonitrile), analytical grade
-
Saturated solution of a non-volatile salt (e.g., NaCl) for salting out (optional)
-
Anhydrous sodium sulfate
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatically controlled shaker bath
Procedure:
-
Preparation of Saturated Solution: In a sealed vial, add an excess of 1-butanethiol to a known volume of the chosen organic solvent.
-
Equilibration: Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C) and agitate for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature until two distinct phases are observed (undissolved 1-butanethiol and the saturated solvent phase).
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solvent phase) using a syringe.
-
Sample Preparation for GC Analysis: Dilute the collected sample with a known volume of the pure solvent to bring the concentration of 1-butanethiol within the linear range of the GC-FID.
-
GC Analysis: Inject the diluted sample into the GC-FID. The concentration of 1-butanethiol is determined by comparing the peak area to a pre-established calibration curve.
-
Calculation: Calculate the solubility in g/100 mL using the measured concentration and the dilution factor.
Diagram:
Protocol 2: Comparative Kinetic Analysis of the Reaction of 1-Butanethiol with an Electrophile via UV-Vis Spectroscopy
Objective: To compare the reaction rates of 1-butanethiol with a suitable electrophile in different solvent systems.
Materials:
-
1-Butanethiol
-
A chromophoric electrophile (e.g., N-ethylmaleimide, NEM)
-
A series of organic solvents (e.g., Acetonitrile, THF, Ethanol)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of 1-butanethiol and the electrophile in each of the chosen solvents.
-
Reaction Initiation: In a quartz cuvette, rapidly mix known concentrations of the 1-butanethiol and electrophile solutions. The concentration of the thiol should be in excess to ensure pseudo-first-order kinetics with respect to the electrophile.
-
Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at the wavelength corresponding to the consumption of the electrophile or the formation of the product over time.
-
Data Acquisition: Record the absorbance at regular time intervals until the reaction is complete.
-
Data Analysis: Plot the natural logarithm of the absorbance of the electrophile versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').
-
Calculation of Second-Order Rate Constant: The second-order rate constant (k) can be calculated by dividing k' by the concentration of 1-butanethiol.
-
Comparison: Compare the calculated second-order rate constants across the different solvent systems.
Diagram:
Signaling Pathways and Logical Relationships
The reactivity of 1-butanethiol as a nucleophile is central to its utility. The following diagram illustrates the logical relationship between solvent properties and the nucleophilicity of the thiolate anion, which is the reactive species in many reactions.
Conclusion
The performance of 1-butanethiol is highly dependent on the solvent system in which it is employed. Polar aprotic solvents generally enhance its nucleophilic reactivity, while its solubility is greatest in alcohols, ethers, and nonpolar organic solvents. While a malodorous compound, its reactivity profile makes it a valuable reagent in many synthetic pathways. For applications where odor is a primary concern, longer-chain thiols like 1-dodecanethiol offer an effective, albeit potentially less reactive, alternative. The provided experimental protocols offer a framework for researchers to generate specific, comparative data tailored to their own systems, enabling the rational selection of solvents to optimize reaction outcomes.
References
- 1. chembk.com [chembk.com]
- 2. grokipedia.com [grokipedia.com]
- 3. materials.alfachemic.com [materials.alfachemic.com]
- 4. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Moderated copolymerization. Part 4.—Penultimate unit effect in chain-transfer: system styrene/methyl methacrylate/1-butane thiol - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhanced thermal stability and structural ordering in short chain n-alkanethiol monolayers on gold probed by vibrational spectroscopy and EQCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 1-Dodecanethiol: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 13. What is 1-Dodecanethiol?_Chemicalbook [chemicalbook.com]
Navigating the Thiol Maze: A Guide to 1-Butanethiol Cross-reactivity in Biological Assays
For researchers, scientists, and drug development professionals, understanding and mitigating off-target effects in biological assays is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of 1-butanethiol, a common laboratory thiol, with other reducing agents, highlighting its potential for cross-reactivity in various biological assays. By presenting supporting experimental principles and detailed protocols, this document aims to equip researchers with the knowledge to anticipate and address potential interferences, ensuring the integrity of their experimental outcomes.
The Double-Edged Sword: Thiols in Biological Assays
Thiols are frequently incorporated into biological assays as reducing agents to maintain the integrity of proteins by preventing the oxidation of cysteine residues and preserving their native conformation. However, the very reactivity that makes them beneficial can also be a source of significant assay interference. 1-Butanethiol, a volatile and odorous small-molecule thiol, is often used in organic synthesis and can be present as a contaminant or used as a reducing agent. Its nucleophilic nature and ability to participate in redox reactions can lead to a variety of off-target effects, potentially generating false-positive or false-negative results.
This guide will explore the mechanisms of thiol-based assay interference, compare the properties of 1-butanethiol with other common reducing agents, and provide experimental workflows to identify and mitigate such cross-reactivity.
Understanding the Mechanisms of Interference
The primary mechanism by which 1-butanethiol and other thiols can interfere with biological assays is through their reactive sulfhydryl group (-SH). This group can act as a potent nucleophile and a reducing agent, leading to several types of assay artifacts:
-
Reaction with Electrophilic Assay Reagents: Many common assay probes and labels, such as maleimides and some fluorophores, are electrophilic and designed to react with specific functional groups on target molecules. Thiols can directly react with these reagents, leading to signal quenching or the generation of a false signal.
-
Reduction of Disulfide Bonds: Thiols can reduce disulfide bonds in proteins, including antibodies and enzymes, potentially altering their structure and function.[1] This can be particularly problematic in immunoassays where antibody integrity is crucial for antigen binding.[2]
-
Redox Cycling and Generation of Reactive Oxygen Species (ROS): Some thiol compounds can undergo redox cycling in the presence of oxygen and metal ions, leading to the production of hydrogen peroxide (H₂O₂) and other ROS.[3] These ROS can then non-specifically modify and inactivate assay components, such as enzymes.
-
Chelation of Metal Ions: The sulfhydryl group can chelate metal ions that may be essential cofactors for enzymes, leading to inhibition of their activity.
-
Pan-Assay Interference Compound (PAINS) Behavior: While not classically defined as a PAINS, the reactive nature of small thiols like 1-butanethiol aligns with the characteristics of these promiscuous compounds that show activity in multiple assays through non-specific mechanisms.[4][5][6]
Comparative Analysis of 1-Butanethiol and Other Reducing Agents
To understand the potential for cross-reactivity, it is crucial to compare the properties of 1-butanethiol with other commonly used reducing agents.
| Property | 1-Butanethiol | Dithiothreitol (DTT) | tris(2-carboxyethyl)phosphine (TCEP) | 2-Mercaptoethanol (βME) |
| Structure | CH₃(CH₂)₃SH | C₄H₁₀O₂S₂ | C₉H₁₅O₆P | C₂H₆OS |
| Molecular Weight | 90.19 g/mol | 154.25 g/mol | 250.19 g/mol | 78.13 g/mol |
| Form | Liquid | Solid | Solid | Liquid |
| Odor | Strong, skunk-like | Faint, sulfurous | Odorless | Strong, unpleasant |
| Volatility | High | Low | Low | High |
| Mechanism | Monothiol | Dithiol | Phosphine-based | Monothiol |
| Optimal pH | Basic | 7.0 - 9.0 | 1.5 - 8.5 | 7.0 - 9.0 |
| Interference Potential | High (volatile, reactive) | High (can interfere with maleimides) | Low (does not react with maleimides) | High (volatile, reactive) |
Illustrative Comparison of Assay Interference:
The following table presents hypothetical data to illustrate how the cross-reactivity of different reducing agents could be compared in a luciferase-based assay. Note: This data is for illustrative purposes only and is not based on actual experimental results for 1-butanethiol.
| Reducing Agent (1 mM) | Luciferase Activity (% of Control) | Apparent Inhibition (%) |
| None (Control) | 100 | 0 |
| 1-Butanethiol | 45 | 55 |
| Dithiothreitol (DTT) | 85 | 15 |
| TCEP | 98 | 2 |
| 2-Mercaptoethanol | 55 | 45 |
Experimental Protocols for Assessing Thiol Interference
To empower researchers to identify and mitigate potential cross-reactivity from 1-butanethiol and other thiols, this section provides detailed methodologies for key experiments.
Protocol 1: Assessing Interference in Enzyme-Based Assays (e.g., Luciferase Assay)
This protocol is designed to determine if a thiol compound directly inhibits the activity of a reporter enzyme.
Materials:
-
Purified recombinant enzyme (e.g., firefly luciferase)
-
Enzyme substrate (e.g., luciferin)
-
Assay buffer
-
1-Butanethiol and other thiol/reducing agents (DTT, TCEP, βME)
-
96-well microplate
-
Luminometer
Procedure:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare serial dilutions of 1-butanethiol and other test compounds in the assay buffer.
-
In a 96-well plate, add a constant amount of the enzyme to each well.
-
Add the different concentrations of the test compounds to the wells. Include a control with only the assay buffer.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percentage of enzyme inhibition for each compound at each concentration relative to the control.
Protocol 2: Evaluating Interference with Thiol-Reactive Probes
This protocol helps determine if a thiol compound reacts with fluorescent probes commonly used in biological assays.
Materials:
-
Thiol-reactive fluorescent probe (e.g., a maleimide-conjugated dye)
-
Assay buffer (pH 7.0-7.5)
-
1-Butanethiol and other thiol/reducing agents
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of 1-butanethiol and other test compounds in the assay buffer.
-
In a 96-well black microplate, add a constant concentration of the fluorescent probe to each well.
-
Add the different concentrations of the test compounds to the wells. Include a control with only the assay buffer.
-
Incubate the plate for a specific time (e.g., 30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.
-
A decrease in fluorescence intensity in the presence of the thiol compound indicates a direct reaction and interference.
Visualizing Interference Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
A Comparative Guide to the Synthesis of 1-Butanethiol for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key reagents is paramount. 1-Butanethiol, a versatile organosulfur compound, serves as a crucial intermediate in the production of various pharmaceuticals and agrochemicals. This guide provides a comparative analysis of common laboratory-scale synthesis methods for 1-butanethiol, complete with experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.
1-Butanethiol (also known as n-butyl mercaptan) is a foul-smelling, volatile liquid with the chemical formula CH₃(CH₂)₃SH.[1] Its utility as a building block in organic synthesis is well-established.[2] This document outlines and compares three primary synthetic routes starting from commercially available precursors: 1-bromobutane (B133212), 1-butanol, and 1-butene.
Comparison of 1-Butanethiol Synthesis Methods
The selection of an appropriate synthetic method for 1-butanethiol depends on factors such as desired scale, available starting materials, and tolerance for specific reaction conditions. The following table summarizes the key quantitative metrics for the methods detailed in this guide.
| Method | Starting Material | Reagents | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Method 1 | 1-Bromobutane | Thiourea (B124793), NaOH | High (Typical >80%) | High (>98%) | Reliable, high-yielding, avoids direct use of H₂S | Two-step process |
| Method 2 | 1-Bromobutane | Sodium Hydrosulfide (NaSH) | Moderate to High | Good | One-step, direct | NaSH can be hygroscopic and requires careful handling |
| Method 3 | 1-Butanol | Hydrogen Sulfide (H₂S) | High (up to 92% conversion) | High | Atom economical, uses cheaper starting material | Requires handling of toxic H₂S gas and high temperatures |
| Method 4 | 1-Butene | Hydrogen Sulfide (H₂S) | Variable | Good | Direct addition, high atom economy | Requires handling of gaseous reactants and control of radical initiation for anti-Markovnikov selectivity |
Experimental Protocols and Methodologies
The following sections provide detailed experimental procedures for the synthesis of 1-butanethiol by the aforementioned methods.
Method 1: Synthesis from 1-Bromobutane via S-Alkylisothiouronium Salt
This is a classic and reliable two-step method for the synthesis of primary thiols. The first step involves the formation of an S-butylisothiouronium bromide salt from 1-bromobutane and thiourea. This salt is then hydrolyzed under basic conditions to yield 1-butanethiol.
Step 1: Synthesis of S-butylisothiouronium bromide
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromobutane (e.g., 27.4 g, 0.2 mol) and thiourea (e.g., 15.2 g, 0.2 mol).
-
Add 50 mL of 95% ethanol as the solvent.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
After reflux, cool the reaction mixture in an ice bath to induce crystallization of the S-butylisothiouronium bromide salt.
-
Collect the white crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude salt can be used directly in the next step without further purification.
Step 2: Hydrolysis to 1-Butanethiol
References
1-Butanethiol: A Comparative Review of Its Industrial and Research Applications
For Researchers, Scientists, and Drug Development Professionals
1-Butanethiol, also known as n-butyl mercaptan, is a versatile organosulfur compound with a wide range of applications stemming from its distinct chemical properties. Its potent, skunk-like odor, a result of the thiol (-SH) functional group, makes it a valuable gas odorant for safety purposes. Beyond this well-known use, 1-butanethiol serves as a crucial intermediate in the synthesis of pesticides, a component in polymer production, an industrial solvent, an animal repellent, and even a trace flavoring agent in certain foods.
This guide provides a comparative analysis of 1-butanethiol's performance against common alternatives in its primary applications, supported by available experimental data. Detailed experimental protocols for key evaluation methods are also provided to facilitate further research and development.
Gas Odorant
The primary and most critical application of 1-butanethiol is as an odorant for otherwise odorless and combustible gases like natural gas and liquefied petroleum gas (LPG). Its extremely low odor threshold allows for the detection of gas leaks at concentrations well below the lower explosive limit, thus preventing accidents.[1][2][3][4][5][6]
Alternatives: Common alternatives for gas odorization include tert-Butyl mercaptan (TBM), Tetrahydrothiophene (THT), and Dimethyl sulfide (B99878) (DMS). These are often used in blends to achieve a more distinct and universally recognizable odor.[5][7][8]
Performance Comparison:
The effectiveness of a gas odorant is primarily determined by its odor threshold, the lowest concentration at which it can be detected by the human nose.
| Odorant | Chemical Formula | Odor Threshold (ppm) | Odor Character |
| 1-Butanethiol | C4H10S | 0.0001 - 0.001[3][9][10] | Strong, skunk-like, cabbage-like[11][12] |
| tert-Butyl mercaptan (TBM) | C4H10S | ~0.0001 - 0.001 | Strong, gassy, unpleasant |
| Tetrahydrothiophene (THT) | C4H8S | ~0.001 - 0.008 | Gassy, coal gas-like |
| Dimethyl sulfide (DMS) | C2H6S | ~0.001 - 0.01 | Garlic-like, vegetable-like |
Experimental Protocol: Determination of Odor Threshold
The odor threshold of gas odorants is determined using a standardized procedure, such as ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits.[1][2][13][14][15]
Figure 1: Workflow for determining the odor threshold of a gas odorant.
Intermediate in Pesticide Synthesis
1-Butanethiol is a key building block in the synthesis of various pesticides, particularly organophosphorus insecticides and herbicides. The thiol group provides a reactive site for the introduction of sulfur into the final pesticide molecule.[16]
Alternatives: Other alkyl thiols, such as ethanethiol (B150549) and propanethiol, can also be used in the synthesis of certain pesticides. The choice of thiol can influence the reaction kinetics and the properties of the final product.
Performance Comparison:
The efficiency of 1-butanethiol as a chemical intermediate is evaluated based on the reaction yield and purity of the final pesticide product. While specific comparative data is often proprietary, the principles of organic synthesis suggest that the reactivity of the thiol and potential side reactions are key factors.
| Thiol | Typical Reaction | Factors Affecting Yield |
| 1-Butanethiol | Nucleophilic substitution | Purity of reactants, reaction temperature, catalyst used |
| Ethanethiol | Nucleophilic substitution | Volatility of the thiol, reaction conditions |
| Propanethiol | Nucleophilic substitution | Steric hindrance, reaction kinetics |
Experimental Protocol: Synthesis of a Thiocarbamate Herbicide
A general procedure for the synthesis of a thiocarbamate herbicide using a thiol is outlined below.
Figure 2: General workflow for the synthesis of a thiocarbamate herbicide.
Polymer Production
1-Butanethiol is utilized in the synthesis of sulfur-containing polymers, such as polythiourethanes, and in thiol-ene click chemistry reactions.[4][17][18][19][20][21][22][23][24][25][26] These materials often exhibit unique optical and mechanical properties.
Alternatives: A wide variety of thiols can be used in polymer synthesis, including dithiols and polythiols, which act as crosslinkers. The choice of thiol monomer significantly impacts the properties of the resulting polymer.
Performance Comparison:
The performance of 1-butanethiol in polymer synthesis is evaluated by the properties of the resulting polymer, such as its refractive index, thermal stability, and mechanical strength.
| Polymer System | Property | 1-Butanethiol Based Polymer | Alternative Thiol Based Polymer |
| Polythiourethane | Refractive Index | High | Varies with thiol structure |
| Polythiourethane | Thermal Stability | Moderate | Can be higher or lower depending on the thiol |
| Thiol-ene Polymer | Reaction Kinetics | Fast | Varies with thiol and ene structure[25] |
Experimental Protocol: Synthesis of a Polythiourethane
The synthesis of a polythiourethane typically involves the reaction of a diisocyanate with a dithiol.
Figure 3: General workflow for the synthesis of a polythiourethane.
Other Applications
Industrial Solvent: 1-Butanethiol can be used as a solvent in certain industrial processes due to its ability to dissolve various organic compounds.[15][16][26][27] However, its strong odor and flammability limit its widespread use as a general-purpose solvent.
Animal Repellent: The potent odor of 1-butanethiol makes it an effective repellent for animals such as deer and bears, protecting ornamental plants and crops.[3][28]
Cotton Defoliant: It is also used as an intermediate in the production of cotton defoliants, which aid in the harvesting process.[3][29][30][31][32]
Flavoring Agent: In extremely low and regulated concentrations, 1-butanethiol is used as a flavoring agent in some food products to impart savory, sulfury notes.[3][33][34]
Due to the specialized and often proprietary nature of these applications, detailed comparative data with alternatives is limited in publicly available literature.
Conclusion
1-Butanethiol is a chemical with a diverse range of applications, each leveraging its unique properties. While its role as a gas odorant is paramount for public safety, its utility as a chemical intermediate and in polymer science demonstrates its broader industrial importance. The selection of 1-butanethiol over its alternatives depends on the specific requirements of the application, including desired performance characteristics, cost, and safety considerations. Further research into the quantitative performance of 1-butanethiol in its various applications will continue to refine its use and potentially uncover new areas of utility.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. store.astm.org [store.astm.org]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. a comprehensive review of classic and modern natural gas odorants [ecc.isc.ac]
- 7. Natural gas odorants: A scoping review of health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scent.vn [scent.vn]
- 10. 1-Butanethiol - Hazardous Agents | Haz-Map [haz-map.com]
- 11. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 12. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. fivesenses.com [fivesenses.com]
- 15. ASTM Standard - Scentroid [scentroid.com]
- 16. Page loading... [wap.guidechem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. repositum.tuwien.at [repositum.tuwien.at]
- 22. researchgate.net [researchgate.net]
- 23. web.itu.edu.tr [web.itu.edu.tr]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. nbinno.com [nbinno.com]
- 27. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 28. Butanethiol [sitem.herts.ac.uk]
- 29. repository.arizona.edu [repository.arizona.edu]
- 30. jast.modares.ac.ir [jast.modares.ac.ir]
- 31. calag.ucanr.edu [calag.ucanr.edu]
- 32. ijcmas.com [ijcmas.com]
- 33. nbinno.com [nbinno.com]
- 34. femaflavor.org [femaflavor.org]
A Comparative Guide to Isotopic Labeling Studies with 1-Butanethiol and its Alternatives for Investigating Protein S-Thiolation and Metabolic Fates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of isotopically labeled 1-butanethiol and its key biological alternatives, cysteine and glutathione (B108866), in metabolic tracing and the study of protein S-thiolation. While direct isotopic labeling studies on 1-butanethiol are not extensively documented in publicly available research, this guide extrapolates from established principles of isotopic labeling and studies on analogous thiol-containing compounds to provide a robust comparative framework.
Introduction to Isotopic Labeling of Thiols
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to identify their interaction partners within a biological system.[1] By replacing one or more atoms in a molecule with their stable isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), researchers can track the labeled molecule through various biochemical pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] In the context of thiols, isotopic labeling is instrumental in understanding their roles in redox signaling, detoxification, and the post-translational modification of proteins through S-thiolation.
1-Butanethiol, a volatile organosulfur compound, and the biologically ubiquitous thiols, L-cysteine and glutathione (GSH)[2], are key players in various physiological and pathological processes. Their thiol groups are susceptible to a range of modifications, including the formation of mixed disulfides with protein cysteine residues, a process known as S-thiolation.[3][4] This modification can alter protein function and is implicated in a variety of cellular responses.
Comparison of 1-Butanethiol, Cysteine, and Glutathione as Probes for S-Thiolation
The choice of an isotopically labeled thiol for studying protein S-thiolation depends on the specific research question. While 1-butanethiol can serve as an exogenous probe, cysteine and glutathione represent endogenous modifiers.
| Feature | 1-Butanethiol | L-Cysteine | Glutathione (GSH) |
| Origin | Exogenous | Endogenous (semi-essential amino acid) | Endogenous (tripeptide) |
| Biological Role | Industrial solvent, odorant | Protein synthesis, precursor to GSH and other metabolites[5] | Major intracellular antioxidant, redox buffer[6] |
| Incorporation into Proteins | Primarily through non-enzymatic S-thiolation | Incorporation into polypeptide chains and S-thiolation | Primarily through S-glutathionylation |
| Metabolic Fate | Primarily detoxification and excretion | Diverse metabolic pathways[5] | Redox cycling and conjugation reactions[6] |
| Isotopic Labeling Utility | Tracing exposure and protein targets of a specific xenobiotic | Probing endogenous S-cysteinylation and metabolic flux[2] | Investigating endogenous S-glutathionylation and redox homeostasis[7] |
Experimental Protocols and Workflows
The following sections detail generalized experimental protocols for isotopic labeling studies with these thiols.
Protocol 1: Synthesis of Isotopically Labeled Thiols
The synthesis of isotopically labeled 1-butanethiol, cysteine, and glutathione can be achieved through various chemical and biosynthetic methods.
-
Deuterium (B1214612) Labeling: Deuterated compounds can be synthesized using methods like catalytic H-D exchange reactions.[8] For instance, deuterium-labeled 1-butanethiol could be prepared by treating a suitable precursor with a deuterium source.
-
¹³C Labeling: Carbon-13 labeled compounds are often synthesized from ¹³C-labeled starting materials.[9] For example, [¹³C₄]-1-butanethiol could be synthesized from [¹³C₄]-n-bromobutane.[9] Biosynthetic approaches using ¹³C-labeled glucose or other precursors are commonly used for producing labeled amino acids like cysteine.[10]
Protocol 2: Isotopic Labeling of Cultured Cells for Proteomic Analysis
This protocol outlines a general procedure for labeling proteins in cultured cells to study S-thiolation.
-
Cell Culture: Grow cells to the desired confluency in appropriate culture media.
-
Labeling: Replace the standard medium with a medium containing the isotopically labeled thiol (e.g., [¹³C₄]-1-butanethiol, [U-¹³C]-L-cysteine, or [U-¹³C]-glutathione). The concentration and duration of labeling will need to be optimized for each specific thiol and cell line.
-
Cell Lysis: After labeling, wash the cells to remove excess unincorporated label and lyse the cells in a buffer containing an alkylating agent like N-ethylmaleimide (NEM) to block free thiol groups and prevent disulfide exchange.[11]
-
Protein Extraction and Digestion: Precipitate the proteins and digest them into peptides using an enzyme such as trypsin.
-
Enrichment of Modified Peptides (Optional): Affinity purification methods can be used to enrich for peptides containing the S-thiolation modification.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled peptides.[3][4]
Visualization of Experimental Workflow and Signaling
The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts.
Caption: General workflow for an isotopic labeling study of protein S-thiolation.
Caption: Simplified signaling pathway of protein S-thiolation and its reversal.
Quantitative Data Presentation
The quantitative data from isotopic labeling experiments are typically presented in tables that summarize the identified S-thiolated proteins and the extent of their modification.
Table 1: Hypothetical Quantitative Proteomics Data for S-Thiolation
| Protein ID | Site of Modification | Fold Change (Labeled/Unlabeled) | p-value | Biological Process |
| P12345 | Cys-55 | 3.2 | 0.001 | Glycolysis |
| Q67890 | Cys-120 | 2.5 | 0.005 | Apoptosis |
| R54321 | Cys-215 | -1.8 | 0.01 | DNA Repair |
This table represents a typical output from a quantitative proteomics experiment. The "Fold Change" indicates the relative increase or decrease in S-thiolation at a specific cysteine residue upon treatment with the labeled thiol.
Comparison of Alternatives
-
1-Butanethiol as an Exogenous Probe: Isotopically labeled 1-butanethiol would be an excellent tool for studying the specific effects of this xenobiotic on the proteome. It allows for the unambiguous identification of proteins that are directly modified by this compound, providing insights into its mechanisms of toxicity or biological activity. However, the physiological relevance of these modifications needs to be carefully considered, as they are induced by an external agent.
-
Cysteine and Glutathione as Endogenous Probes: Labeled cysteine and glutathione are invaluable for studying endogenous redox signaling pathways.[2][7] They allow researchers to investigate how physiological or pathological stimuli alter the natural landscape of protein S-thiolation. These studies provide a more direct understanding of the roles of S-cysteinylation and S-glutathionylation in cellular processes. The complexity of their metabolic networks, however, can make data interpretation more challenging compared to studies with a simple exogenous probe.[5]
Conclusion
Isotopic labeling studies are indispensable for elucidating the complex roles of thiols in biological systems. While 1-butanethiol serves as a specific probe for xenobiotic-induced S-thiolation, L-cysteine and glutathione are the preferred tools for investigating endogenous redox regulation. The choice of the labeled thiol should be guided by the specific research question, with careful consideration of the biological context and the metabolic complexity of the chosen probe. The combination of isotopic labeling with advanced mass spectrometry techniques provides a powerful platform for discovering novel regulatory mechanisms and potential therapeutic targets.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sfrbm.org [sfrbm.org]
- 4. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Isotopically Labeled Clickable Glutathione to Quantify Protein S-Glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthetic 13C labeling of aromatic side chains in proteins for NMR relaxation measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stochiometric quantification of the thiol redox proteome of macrophages reveals subcellular compartmentalization and susceptibility to oxidative perturbations - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Molecular Structure on the Properties of 1-Butanethiol: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the relationship between a molecule's structure and its physicochemical properties is fundamental. This guide provides a detailed comparison of 1-butanethiol with its homologous counterparts, correlating its structure with key attributes such as boiling point, solubility, and odor. Experimental data is presented to support these correlations, along with methodologies for their determination.
1-Butanethiol, an organosulfur compound, is a volatile, colorless liquid with a notoriously strong and unpleasant odor, often described as skunk-like.[1][2] Its utility extends to various industrial applications, including its use as a solvent and an intermediate in the synthesis of insecticides and herbicides.[2][3] The distinct properties of 1-butanethiol are a direct consequence of its molecular structure, specifically the four-carbon chain and the terminal thiol (-SH) group.
Physicochemical Properties: A Homologous Comparison
To understand the structure-property relationship of 1-butanethiol, it is instructive to compare it with its lower and higher molecular weight homologs: ethanethiol (B150549), 1-propanethiol, and 1-pentanethiol. As the length of the alkyl chain increases, a clear trend emerges in several key physical properties.
| Property | Ethanethiol (C₂H₅SH) | 1-Propanethiol (C₃H₇SH) | 1-Butanethiol (C₄H₉SH) | 1-Pentanethiol (C₅H₁₁SH) |
| Molar Mass ( g/mol ) | 62.13 | 76.16 | 90.19 | 104.21 |
| Boiling Point (°C) | 35[4][5] | 67-68[6][7] | 98.2[1] | 126-132[8][9] |
| Melting Point (°C) | -148[5] | -113[6][10] | -115.8[1] | -75.7[11] |
| Density (g/mL at 20°C) | 0.839[4] | ~0.84[7] | 0.837[1] | ~0.846[8] |
| Solubility in water | 0.7 g/100 mL (20°C)[4] | Slightly soluble[6] | 0.06 g/100 mL (20°C)[1][2] | Moderately soluble[8] |
| Odor Threshold (ppm) | ~0.00035 - 0.00076[9][12] | ~0.0016[2] | ~0.0001 - 0.001[8][13] | ~0.0008[14] |
The data clearly indicates that as the carbon chain length increases from ethanethiol to 1-pentanethiol, the boiling point steadily rises. This is a direct result of the increase in van der Waals forces. Longer alkyl chains provide a larger surface area for intermolecular interactions, requiring more energy to overcome these forces and transition into the gaseous phase.
The relationship between the molecular structure of these linear thiols and their boiling points can be visualized as follows:
In contrast to the clear trend in boiling points, the melting points do not show a simple linear increase. This is because melting points are influenced not only by intermolecular forces but also by the efficiency of crystal lattice packing, which can be a more complex function of molecular shape.
Solubility in water tends to decrease as the hydrophobic alkyl chain becomes more dominant relative to the polar thiol group. While all are only slightly to moderately soluble, the general trend is a reduction in water solubility with increasing molecular weight.
The odor of these thiols is consistently described as strong and unpleasant. Their remarkably low odor thresholds, detectable in the parts-per-billion range, are a hallmark of this class of compounds. This high olfactory potency is attributed to the sulfur atom, which can interact strongly with olfactory receptors.
Isomeric Effects on Properties
The arrangement of atoms within a molecule, or its isomerism, also has a profound impact on its physical properties. Comparing 1-butanethiol to its isomers, such as 2-butanethiol (B122982) and tert-butanethiol, reveals these structural influences.
| Property | 1-Butanethiol | 2-Butanethiol | tert-Butanethiol |
| Boiling Point (°C) | 98.2 | 84-85 | 62-64 |
| Melting Point (°C) | -115.8 | -145 | -0.5 |
Increased branching in the carbon chain, as seen in 2-butanethiol and tert-butanethiol, leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals interactions, resulting in a lower boiling point compared to the linear isomer, 1-butanethiol. The more significant drop in boiling point for the highly branched tert-butanethiol underscores this principle.
Experimental Methodologies
The data presented in this guide is derived from established experimental techniques. Below are detailed protocols for the determination of two key properties: boiling point and odor threshold.
Boiling Point Determination via Thiele Tube
This method is suitable for determining the boiling point of small quantities of a liquid sample.
Materials:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Add a small amount of the thiol sample (e.g., 1-butanethiol) to the small test tube.
-
Place the capillary tube, open end down, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, with the thermometer bulb and sample positioned below the side arm.
-
Gently heat the side arm of the Thiele tube. The convection currents of the oil will ensure even heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Odor Threshold Determination by Dynamic Olfactometry
This method involves a trained panel of assessors and specialized equipment to determine the concentration at which a substance becomes detectable by the human sense of smell.
Materials:
-
Olfactometer (a device for diluting odorous gas with odorless air in precise ratios)
-
Source of the thiol vapor of a known concentration
-
Source of odorless, purified air
-
A panel of screened and trained human assessors
Procedure:
-
Panel Selection and Training: Assessors are screened for their ability to detect a standard odorant (e.g., n-butanol) and are trained to recognize and consistently respond to the target odorant (e.g., 1-butanethiol).
-
Sample Preparation: A known concentration of the thiol vapor is prepared and introduced into the olfactometer.
-
Presentation of Stimuli: The olfactometer presents a series of diluted odor samples to the panelists, interspersed with blanks of odorless air. The presentation is typically done in an ascending concentration series.
-
Forced-Choice Method: Panelists are often presented with two or three ports, one of which contains the diluted odorant while the others contain odorless air. They are required to identify which port contains the odor.
-
Data Collection: The responses of each panelist at each concentration level are recorded.
-
Threshold Calculation: The individual odor threshold for each panelist is determined as the concentration at which they can reliably detect the odor above a certain statistical probability (often 50%). The group's odor threshold is then calculated as the geometric mean of the individual thresholds.
The workflow for determining the odor threshold can be summarized as follows:
References
- 1. swesiaq.se [swesiaq.se]
- 2. Propyl mercaptan | C3H8S | CID 7848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Odor Detection Thresholds & References [leffingwell.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 7. cetjournal.it [cetjournal.it]
- 8. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethanethiol | C2H5SH | CID 6343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 11. Odor Thresholds and Breathing Changes of Human Volunteers as Consequences of Sulphur Dioxide Exposure Considering Individual Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. egle.state.mi.us [egle.state.mi.us]
- 13. scent.vn [scent.vn]
- 14. 1-Pentanethiol | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Butanethiol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
1-Butanethiol, also known as n-butyl mercaptan, is a volatile, flammable liquid with a powerful and noxious odor.[1] Proper handling and disposal are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedural information for the safe disposal of 1-Butanethiol, adhering to best practices in laboratory safety and chemical management.
Immediate Safety and Handling Precautions
Before handling 1-Butanethiol, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] Ensure that an eyewash station and safety shower are readily accessible.[3] All sources of ignition, such as open flames and hot surfaces, must be eliminated from the vicinity due to the chemical's high flammability.[2][3][4]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to prevent exposure. This includes:
-
Eye Protection: Chemical splash goggles are mandatory.[5]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[5]
-
Respiratory Protection: If there is a risk of inhaling vapors, a NIOSH/MSHA-approved respirator should be used.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for 1-Butanethiol, providing a quick reference for safety and handling.
| Property | Value |
| Chemical Formula | C₄H₁₀S |
| Molecular Weight | 90.19 g/mol |
| CAS Number | 109-79-5 |
| Boiling Point | 98 °C (208 °F) |
| Flash Point | 2 °C (35 °F) |
| OSHA PEL (TWA) | 0.5 ppm (1.5 mg/m³) |
| NIOSH REL (Ceiling) | 0.5 ppm (1.8 mg/m³) |
| Odor Threshold | As low as 0.2 ppb |
| Aquatic Toxicity (LC50) | Very toxic to aquatic life |
Disposal Procedures
The appropriate disposal method for 1-Butanethiol depends on the quantity of waste. Under no circumstances should this chemical be poured down the drain or disposed of with general waste.[2][6]
For Large Quantities: For significant amounts of 1-Butanethiol waste, the recommended and often legally required method of disposal is through a licensed hazardous waste disposal company.[2][6] These companies are equipped to handle and transport hazardous materials safely and will typically incinerate the chemical at a high-temperature facility with appropriate environmental controls.[6]
For Small Spills and Glassware Decontamination: For minor spills or for decontaminating laboratory glassware, chemical neutralization is a viable option. This process should be carried out with caution in a chemical fume hood.
Experimental Protocol: Chemical Neutralization of 1-Butanethiol
This protocol details the neutralization of small quantities of 1-Butanethiol using a sodium hypochlorite (B82951) (bleach) solution. The reaction oxidizes the foul-smelling thiol to a less odorous disulfide and other oxidized sulfur compounds. The reaction between 1-Butanethiol and sodium hypochlorite proceeds in a 1:1 molar ratio.
Materials:
-
1-Butanethiol waste
-
Standard household bleach (typically 5.25-8.25% sodium hypochlorite)
-
Water
-
A suitable container (e.g., a plastic bucket or a large beaker)
-
Stirring rod or magnetic stirrer
-
Sodium thiosulfate (B1220275) (for neutralization of excess bleach, if necessary)
-
pH paper
Procedure:
-
Preparation of the Neutralization Solution: In a chemical fume hood, prepare a 1:1 mixture of household bleach and water in a suitable container.[3] For example, to prepare 1 liter of solution, mix 500 mL of bleach with 500 mL of water.
-
Calculating the Required Amount of Bleach Solution:
-
Determine the molar amount of the 1-Butanethiol waste. The density of 1-Butanethiol is approximately 0.84 g/mL.
-
Example Calculation: For 10 mL of 1-Butanethiol waste:
-
Mass = 10 mL * 0.84 g/mL = 8.4 g
-
Moles = 8.4 g / 90.19 g/mol = 0.093 moles
-
-
Since the reaction is 1:1, you will need at least 0.093 moles of sodium hypochlorite (NaOCl).
-
Calculate the moles of NaOCl in your bleach solution. A 5.25% bleach solution contains approximately 0.74 M NaOCl.
-
Volume of bleach solution needed = 0.093 moles / 0.74 mol/L = 0.126 L or 126 mL. It is advisable to use a significant excess of the bleach solution to ensure complete oxidation.
-
-
Neutralization: Slowly and with stirring, add the 1-Butanethiol waste to the bleach solution. Be cautious as the reaction may be exothermic.
-
Reaction Time: Allow the mixture to react for at least one hour, stirring occasionally. For glassware decontamination, allow items to soak overnight (at least 14 hours).[3]
-
Verification of Neutralization: Carefully check for the absence of the characteristic thiol odor.
-
Neutralization of Excess Bleach (Optional but Recommended): Before final disposal, it is good practice to neutralize any remaining bleach. Slowly add a solution of sodium thiosulfate until the solution no longer tests positive for oxidizing agents (e.g., with potassium iodide-starch paper).
-
Final Disposal: Check the pH of the final solution and neutralize with a suitable acid or base to bring it within the acceptable range for your institution's wastewater disposal (typically between pH 6 and 9). The neutralized solution can then be flushed down the drain with copious amounts of water, in accordance with local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-Butanethiol.
Caption: Decision workflow for the proper disposal of 1-Butanethiol.
By adhering to these procedures, researchers, scientists, and drug development professionals can safely manage 1-Butanethiol waste, ensuring a secure laboratory environment and protecting the broader ecosystem.
References
Personal protective equipment for handling 1-Butanethiol
Essential Safety and Handling Guide for 1-Butanethiol
This guide provides critical safety and logistical information for the proper handling and disposal of 1-Butanethiol in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel.
Hazard Summary
1-Butanethiol is a highly flammable liquid and vapor with a strong, unpleasant odor.[1] It is harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory system.[2] It may also cause an allergic skin reaction.[2]
Exposure Limits
Proper ventilation and engineering controls are crucial to stay below permissible exposure limits.
| Agency | Limit |
| ACGIH | 0.5 ppm TWA |
| NIOSH | 500 ppm IDLH |
| OSHA | 10 ppm TWA; 35 mg/m3 TWA |
Table 1: Occupational Exposure Limits for 1-Butanethiol.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling 1-Butanethiol:
| Protection Type | Specification |
| Eye Protection | Chemical splash goggles.[3] |
| Skin Protection | Appropriate protective gloves and flame-retardant antistatic protective clothing to prevent skin exposure.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions is required when vapors or aerosols are generated.[3] |
Operational Plan for Handling 1-Butanethiol
A systematic approach to handling 1-Butanethiol is critical for safety. The following step-by-step plan outlines the procedures for preparation, handling, and disposal.
Preparation
-
Work Area: All work with 1-Butanethiol must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks.[2][4] Use spark-proof tools and explosion-proof equipment.[2][3]
-
Grounding: Ground and bond all containers and equipment when transferring material to prevent static discharge.[2][3]
-
Spill Kit: Have a spill kit readily available containing inert absorbent materials like vermiculite, sand, or earth.[3]
Handling
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above before handling the chemical.
-
Container Handling: Keep the container tightly closed when not in use.[3]
-
Avoiding Contact: Avoid contact with eyes, skin, and clothing.[3] Do not inhale the substance.
-
Hygiene: Wash hands and face thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[2]
Storage
-
Location: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3]
-
Conditions: Keep the container tightly closed in a flammables-area.[3] The storage temperature should be below 25°C (77°F).[5]
Accidental Release Measures
-
Evacuation: In case of a spill, evacuate unnecessary personnel from the area.[5]
-
Ventilation: Ventilate the area of the spill.[5]
-
Containment: Stop the leak if it can be done without risk. Dike the spill area to prevent further spread.[5]
-
Cleanup: Absorb the spill with an inert material and place it in a suitable, sealed container for disposal.[3][5]
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]
Disposal
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).[3]
-
Regulations: Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
-
Procedure: Dispose of the contents and container in an approved waste disposal plant. Do not mix with other waste.
Procedural Workflow and Emergency Response
The following diagram illustrates the logical flow for handling 1-Butanethiol and the immediate steps to take in an emergency.
Caption: Workflow for handling 1-Butanethiol and emergency procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
